Methyl 3,5-bis(benzyloxy)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCMRLPXFXVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974153 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58605-10-0 | |
| Record name | Methyl 3,5-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20974153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3,5-bis(benzyloxy)benzoate CAS 58605-10-0 properties
An In-depth Technical Guide to Methyl 3,5-bis(benzyloxy)benzoate (CAS 58605-10-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Synthetic Building Block
This compound is an aromatic ester that has garnered significant attention within the synthetic chemistry community. Its structure, featuring a central benzoate core flanked by two benzyl ether protecting groups, makes it a highly versatile and valuable intermediate in the synthesis of complex organic molecules. The strategic placement of these functional groups allows for selective chemical transformations, providing a reliable scaffold for constructing diverse molecular architectures.
This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of facts to provide field-proven insights into its properties, synthesis, reactivity, and applications. The causality behind experimental choices is explained to empower researchers in their own laboratory work. This document serves as a practical resource for professionals engaged in pharmaceutical research, drug discovery, and advanced organic synthesis.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in research. These characteristics dictate handling, storage, reaction conditions, and the methods required for identity and purity confirmation.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid under standard conditions.[1][2][3] The two benzyl groups contribute to its relatively nonpolar character, influencing its solubility profile. It is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in nonpolar solvents like hexanes and poor solubility in water.
The data presented below has been aggregated from various chemical suppliers and databases to provide a reliable reference point.
| Property | Value | Source(s) |
| CAS Number | 58605-10-0 | [2][4][5] |
| Molecular Formula | C₂₂H₂₀O₄ | [1][4][5] |
| Molecular Weight | 348.39 g/mol | [1][4] |
| Appearance | White to Orange to Green powder to crystal | [1][2][3] |
| Melting Point | 67 °C (approx. 65-72 °C range) | [1][2][3][5] |
| Boiling Point | 442.76 °C (rough estimate) | [1][2][5] |
| Density | 1.1447 g/cm³ (rough estimate) | [1][2][5] |
| Storage | Sealed in dry, Room Temperature | [2][5] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the structural integrity and purity of this compound. While a definitive, peer-reviewed spectral dataset is not centrally available, the expected signatures can be predicted with high confidence based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. The two benzyl groups will show a large multiplet in the aromatic region (approx. 7.3-7.5 ppm) corresponding to the 10 protons of the phenyl rings. The benzylic CH₂ protons will appear as a sharp singlet around 5.1 ppm. The three protons on the central benzoate ring will appear as two distinct signals: a triplet (or a finely split singlet) for the proton at the C4 position (approx. 6.8-7.0 ppm) and a doublet for the two equivalent protons at the C2 and C6 positions (approx. 7.1-7.2 ppm). The methyl ester protons will be a sharp singlet upfield, around 3.9 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton. Key expected signals include the ester carbonyl carbon (~166 ppm), the aromatic carbons of the benzyl groups (~127-136 ppm), the aromatic carbons of the central ring (~107-160 ppm), the benzylic carbons (-CH₂-) (~70 ppm), and the methyl ester carbon (-OCH₃) (~52 ppm).[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 348.14, corresponding to its monoisotopic mass.[4]
Part 2: Synthesis and Purification Workflow
The most common and logical route to this compound involves a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. The workflow involves an initial esterification followed by a Williamson ether synthesis to install the benzyl protecting groups.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established chemical principles for esterification and ether synthesis.[6][7]
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq). Add methanol (approx. 10-15 mL per gram of acid) as the solvent and reactant.
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as the catalyst (approx. 0.1 eq). The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude Methyl 3,5-dihydroxybenzoate, which can often be used directly in the next step.
Step 2: Synthesis of this compound
-
Reagents & Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the crude Methyl 3,5-dihydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or acetone.
-
Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, approx. 2.5-3.0 eq), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.
-
Alkylation: Add benzyl bromide (BnBr, approx. 2.2-2.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Purification: Cool the reaction mixture and pour it into cold water. A precipitate will likely form. Filter the solid and wash thoroughly with water. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Part 3: Chemical Reactivity and Strategic Applications
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed under different reaction conditions.
Caption: Reactivity and role as a synthetic intermediate.
Key Chemical Transformations
-
Ester Hydrolysis (Saponification): The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid without affecting the benzyl ethers.[8] This is typically achieved under basic conditions (e.g., using LiOH or NaOH in a THF/water mixture) followed by an acidic workup. This unmasks a carboxylic acid handle for further modifications, such as amide bond formation.
-
Debenzylation via Hydrogenolysis: The two benzyl ether groups are classic protecting groups that can be removed under catalytic hydrogenation conditions. Treating the molecule with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) will cleave the benzyl ethers, revealing the free 3,5-dihydroxy functionality. This is a clean and efficient deprotection strategy that leaves the methyl ester intact.
Applications in Drug Discovery and Natural Product Synthesis
The primary value of this compound is as a protected building block. It serves as a precursor to 3,5-dihydroxybenzoic acid derivatives, a structural motif found in numerous biologically active compounds and natural products.
-
Intermediate for Armillage A: It has been identified as an intermediate in the synthesis of Armillage A, a natural product with potential biological activities.[1]
-
Synthesis of Antitubercular Agents: The core structure is used in the synthesis of chromane derivatives that are being investigated as inhibitors of salicylate synthase from M. tuberculosis, highlighting its relevance in developing new antimicrobial agents.[7]
-
Scaffold for Polyphenolic Compounds: After debenzylation, the resulting dihydroxy methyl benzoate is a key starting material for synthesizing more complex polyphenolic compounds, which are a class of molecules known for their antioxidant and other health-related benefits.
Part 4: Safety, Handling, and Disposal
While specific toxicological data for this compound is not extensively documented, a prudent approach to safety should be adopted based on its chemical class and the reagents used in its synthesis.
| Hazard Aspect | Recommendation | Source(s) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [9][10] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | [9][10] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [2][5] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure. | [9][10] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not let product enter drains. | [9][11] |
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern organic chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. The differential reactivity of its ester and benzyl ether functionalities provides the synthetic flexibility required to access a wide range of complex target molecules, from natural products to novel pharmaceutical candidates. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this versatile intermediate to advance their scientific and drug development objectives.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
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MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
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Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3,5-bis(phenylmethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 3,5-bis(phenylmethoxy)benzoate stands as a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a central benzoic acid scaffold adorned with two bulky benzyloxy moieties, presents a versatile platform for the construction of complex molecular entities. This guide, intended for the discerning researcher, scientist, and drug development professional, offers a comprehensive exploration of this compound. We will delve into its synthesis, structural characterization, and potential applications, providing a robust foundation for its utilization in pioneering research endeavors. Our focus remains on the "why" behind the "how," offering insights into the rationale of experimental design and the underlying chemical principles.
Chemical Identity and Physicochemical Properties
Methyl 3,5-bis(phenylmethoxy)benzoate, also known by its synonym Methyl 3,5-bis(benzyloxy)benzoate, is a small molecule that serves as a valuable building block in organic chemistry.[1][2] Its core structure consists of a methyl benzoate group symmetrically substituted at the 3 and 5 positions with benzyloxy groups.
| Property | Value | Source |
| CAS Number | 58605-10-0 | [1][2] |
| Molecular Formula | C₂₂H₂₀O₄ | [1][2] |
| Molecular Weight | 348.39 g/mol | [1][2] |
| IUPAC Name | methyl 3,5-bis(phenylmethoxy)benzoate | [2] |
| Melting Point | 67 °C | |
| Appearance | Solid (predicted) |
Synthesis of Methyl 3,5-bis(phenylmethoxy)benzoate: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of Methyl 3,5-bis(phenylmethoxy)benzoate is a prime example of a classic and robust organic transformation: the Williamson ether synthesis. This reaction, which forms an ether from an organohalide and an alkoxide, is a cornerstone of synthetic organic chemistry.[3] In this case, we will be reacting the di-phenolic precursor, methyl 3,5-dihydroxybenzoate, with benzyl bromide in the presence of a base.
Synthesis of the Starting Material: Methyl 3,5-dihydroxybenzoate
The journey to our target molecule begins with the esterification of 3,5-dihydroxybenzoic acid. This acid-catalyzed reaction, a Fischer esterification, is a reversible process where an alcohol and a carboxylic acid react to form an ester and water.
Reaction: 3,5-dihydroxybenzoic acid + Methanol ⇌ Methyl 3,5-dihydroxybenzoate + Water
Protocol: Acid-Catalyzed Esterification of 3,5-Dihydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dihydroxybenzoic acid in an excess of methanol. The large excess of methanol serves to drive the equilibrium towards the product side, maximizing the yield.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude methyl 3,5-dihydroxybenzoate. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexane, to afford a high-purity crystalline solid.[4]
Williamson Ether Synthesis: The Core Transformation
With the dihydroxy precursor in hand, we proceed to the key step: the double benzylation via Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl groups to form more nucleophilic phenoxide ions, which then attack the electrophilic carbon of benzyl bromide, displacing the bromide leaving group.
Reaction: Methyl 3,5-dihydroxybenzoate + 2 Benzyl Bromide + Base → Methyl 3,5-bis(phenylmethoxy)benzoate + 2 Salt + 2 Water
Caption: Synthetic workflow for Methyl 3,5-bis(phenylmethoxy)benzoate.
Detailed Protocol: Synthesis of Methyl 3,5-bis(phenylmethoxy)benzoate
-
Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve methyl 3,5-dihydroxybenzoate in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a slight excess of a weak base, typically potassium carbonate (K₂CO₃). The base is crucial for deprotonating the phenolic hydroxyl groups to form the nucleophilic phenoxide ions. The use of a relatively weak base like potassium carbonate is sufficient for deprotonating phenols and is less likely to cause side reactions compared to stronger bases.
-
Alkylation: To the stirred suspension, add at least two equivalents of benzyl bromide. Benzyl bromide is a good electrophile for Sₙ2 reactions due to the electron-withdrawing nature of the bromine atom and the stability of the benzylic carbocation-like transition state.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF. The resulting residue is taken up in an organic solvent like methylene chloride and washed with water and brine to remove any remaining salts and DMF. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization, for instance from a mixture of methylene chloride and methanol, to yield pure Methyl 3,5-bis(phenylmethoxy)benzoate as a solid.[3]
Structural Elucidation: Spectroscopic Analysis
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl ester protons (~3.9 ppm). - A singlet for the two benzylic methylene protons (~5.1 ppm). - A multiplet for the aromatic protons of the benzyl groups (~7.3-7.5 ppm). - Two distinct signals for the aromatic protons on the central benzoate ring: a triplet for the proton at the 4-position and a doublet for the protons at the 2 and 6-positions. |
| ¹³C NMR | - A signal for the methyl ester carbon (~52 ppm). - A signal for the benzylic methylene carbons (~70 ppm). - Signals for the aromatic carbons of the benzyl groups (~127-137 ppm). - Signals for the aromatic carbons of the central benzoate ring, including the carbonyl carbon of the ester (~166 ppm). |
| IR Spectroscopy | - A strong C=O stretching vibration for the ester group (~1720 cm⁻¹). - C-O stretching vibrations for the ether and ester linkages (~1200-1300 cm⁻¹). - Aromatic C-H stretching vibrations (~3030-3100 cm⁻¹). - Aliphatic C-H stretching vibrations for the methyl and methylene groups (~2850-2960 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (348.14 g/mol ). - Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), and the entire benzyloxy group (-OCH₂Ph). |
Potential Applications in Research and Drug Development
While specific, documented applications of Methyl 3,5-bis(phenylmethoxy)benzoate are not abundant in publicly available literature, its structural features suggest several promising avenues for its use, particularly in the synthesis of dendrimers and as a scaffold for drug discovery.
A Building Block for Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. Their unique properties, including a high density of surface functional groups and internal cavities, make them attractive for a variety of applications, including drug delivery, gene therapy, and catalysis.[1][5]
The structure of Methyl 3,5-bis(phenylmethoxy)benzoate, with its two reactive benzyl ether linkages, makes it a potential "AB₂" type monomer for the convergent synthesis of dendrimers. The benzyl groups can be deprotected to reveal phenolic hydroxyl groups, which can then be further functionalized or used to attach to a core molecule. The methyl ester group provides another handle for chemical modification, allowing for the attachment of drugs or targeting moieties.
Caption: Potential role in dendrimer synthesis for drug delivery.
A Scaffold for Novel Therapeutics
The 3,5-disubstituted benzoic acid motif is present in a number of biologically active molecules. The benzyloxy groups in Methyl 3,5-bis(phenylmethoxy)benzoate can be considered as protecting groups for the hydroxyl functionalities, which can be deprotected at a later stage in a synthetic sequence to reveal reactive phenols. These phenols can then be used to introduce a wide variety of functional groups, allowing for the generation of a library of compounds for screening against biological targets.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. The structural rigidity of the central phenyl ring, combined with the flexibility of the benzyloxy side chains, provides a unique scaffold for exploring interactions with protein binding pockets.
Safety and Handling
As a laboratory chemical, Methyl 3,5-bis(phenylmethoxy)benzoate should be handled with appropriate care. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
The reagents used in its synthesis, particularly benzyl bromide, require special attention. Benzyl bromide is a lachrymator and is corrosive. It should be handled with extreme care in a fume hood.
Conclusion
Methyl 3,5-bis(phenylmethoxy)benzoate is a versatile and synthetically accessible molecule with significant potential for applications in materials science and drug discovery. This guide has provided a detailed overview of its synthesis, structural features, and potential uses. The robust and well-understood chemistry involved in its preparation, coupled with its unique structural motifs, makes it an attractive building block for the creation of novel and complex molecular architectures. As research in areas such as dendrimer-based drug delivery and targeted therapeutics continues to advance, the utility of this compound is likely to become even more apparent. It is our hope that this guide will serve as a valuable resource for researchers looking to unlock the full potential of this intriguing molecule.
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Synthesis of 3,5-bis(phenylmethoxy)benzoic acid methyl ester. PrepChem.com. [Link]
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Methyl 3,5-bis(cyclohexylmethoxy)benzoate - PMC - PubMed Central. [Link]
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Methyl 3,5-bis(methoxymethoxy)benzoate - LookChem. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]
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Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - NIH. [Link]
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An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 3,5-bis(benzyloxy)benzoate
This technical guide provides a comprehensive overview of methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and applications, with a focus on the strategic use of its constituent protecting groups.
Introduction: Strategic Importance in Complex Synthesis
This compound is a symmetrically substituted aromatic ester that serves as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of two benzyl ether protecting groups, which mask the reactive phenolic hydroxyls of a 3,5-dihydroxybenzoate scaffold. This strategic protection allows for selective transformations at other positions of the molecule, with the benzyl groups being readily removable under specific conditions later in a synthetic sequence. The methyl ester functionality also offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
The core of its strategic value lies in the controlled unveiling of functionality. In multi-step syntheses, particularly in the realm of natural product synthesis and medicinal chemistry, the ability to selectively protect and deprotect hydroxyl groups is paramount. The benzyl group is a popular choice for this purpose due to its stability to a wide range of reaction conditions and its relatively mild removal by catalytic hydrogenation.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group at position 1 and two benzyloxy groups at positions 3 and 5.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 58605-10-0 |
| Molecular Formula | C₂₂H₂₀O₄ |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | methyl 3,5-bis(phenylmethoxy)benzoate |
| SMILES | COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
| Melting Point | 71-74 °C |
| Appearance | White to off-white crystalline powder |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,5-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the two phenolic hydroxyl groups as benzyl ethers.
Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid
The initial step is the conversion of 3,5-dihydroxybenzoic acid to its methyl ester, methyl 3,5-dihydroxybenzoate. This is commonly achieved via a Fischer esterification reaction, which involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.[2][3]
Caption: Fischer Esterification of 3,5-dihydroxybenzoic acid.
Experimental Protocol: Synthesis of Methyl 3,5-dihydroxybenzoate
-
To a solution of 3,5-dihydroxybenzoic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,5-dihydroxybenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product as a white solid.
Step 2: Williamson Ether Synthesis for Benzylation
The second step involves the protection of the two phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate as benzyl ethers. This is typically achieved through a Williamson ether synthesis, where the phenoxide ions, generated by a base, act as nucleophiles to displace a halide from benzyl bromide.[4]
Caption: Williamson Ether Synthesis for the benzylation of methyl 3,5-dihydroxybenzoate.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of methyl 3,5-dihydroxybenzoate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) (5-10 volumes), add potassium carbonate (2.5 equivalents).
-
To this suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The ¹³C NMR spectrum complements this by showing signals for all the unique carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45-7.30 | m | 10H | Ar-H (benzyl groups) | |
| ~7.15 | d | 2H | Ar-H (positions 2, 6) | |
| ~6.80 | t | 1H | Ar-H (position 4) | |
| ~5.05 | s | 4H | -O-CH ₂-Ph | |
| ~3.90 | s | 3H | -COOCH ₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~166.5 | C =O (ester) | |||
| ~159.5 | C -O (positions 3, 5) | |||
| ~136.5 | Quaternary C (benzyl groups) | |||
| ~132.0 | C -COOCH₃ (position 1) | |||
| ~128.8 | Ar-C H (benzyl groups) | |||
| ~128.2 | Ar-C H (benzyl groups) | |||
| ~127.6 | Ar-C H (benzyl groups) | |||
| ~108.5 | Ar-C H (positions 2, 6) | |||
| ~107.5 | Ar-C H (position 4) | |||
| ~70.5 | -O-C H₂-Ph | |||
| ~52.5 | -COOC H₃ |
Note: Predicted chemical shifts are based on computational models and data from similar compounds. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretching (aromatic) |
| ~2950, ~2870 | Medium | C-H stretching (aliphatic, CH₂ and CH₃) |
| ~1725 | Strong | C=O stretching (ester) |
| ~1600, ~1450 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1250 | Strong | C-O stretching (ester and ether) |
| ~1100 | Strong | C-O stretching (ether) |
| ~740, ~700 | Strong | C-H bending (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 348. The fragmentation pattern would likely be dominated by the loss of the benzyl groups and fragments associated with the benzoate core.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 348 | [C₂₂H₂₀O₄]⁺ (Molecular Ion) |
| 257 | [M - C₇H₇]⁺ (Loss of a benzyl radical) |
| 166 | [M - 2(C₇H₇)]⁺ (Loss of both benzyl radicals) |
| 91 | [C₇H₇]⁺ (Benzyl cation, tropylium ion) |
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile intermediate for the synthesis of various biologically active molecules and natural products. The benzyloxy groups serve as robust protecting groups for the phenolic hydroxyls, which can be deprotected at a later stage to reveal the free phenols for further functionalization or as a key pharmacophoric feature.
A notable application is in the synthesis of chromane derivatives, which are known to exhibit a range of biological activities, including antitubercular properties. For instance, a closely related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, has been utilized in the synthesis of novel chromane derivatives as potential inhibitors of salicylate synthase in M. tuberculosis.[5] This highlights the utility of the benzyloxy-substituted benzoate scaffold in constructing complex heterocyclic systems for drug discovery.
Caption: Synthetic utility of this compound.
The deprotection of the benzyl groups is a critical step in many synthetic routes employing this intermediate. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen transfer reagent like ammonium formate. This reaction is generally clean and high-yielding, regenerating the free hydroxyl groups.
Conclusion
This compound is a strategically important building block in organic synthesis, offering a stable and versatile platform for the construction of complex molecules. Its well-defined synthesis and predictable reactivity, coupled with the reliable deprotection of the benzyl ether groups, make it an invaluable tool for researchers in drug discovery and natural product synthesis. The spectroscopic data provide a clear fingerprint for its identification and characterization, ensuring its purity and proper utilization in multi-step synthetic endeavors.
References
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Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Preparation of Methyl Benzoate. (n.d.). Retrieved January 4, 2026, from [Link]
- Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-(Propargyloxy)-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806.
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
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Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 4, 2026, from [Link]
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Methyl 3,4,5-tris(benzyloxy)benzoate. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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Synthesis of Methyl benzoate with reaction mechanism. (2020, December 27). YouTube. Retrieved January 4, 2026, from [Link]
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How to make methyl benzoate. (2017, September 12). YouTube. Retrieved January 4, 2026, from [Link]
- Grygorenko, O. O. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic and Biomolecular Chemistry, 18(44), 8916-8933.
- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 4(1), 1-18.
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Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 4, 2026, from [Link]
- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. (n.d.). Google Patents.
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A Senior Application Scientist's Technical Guide to Methyl 3,5-bis(benzyloxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in synthetic chemistry. Moving beyond a simple data sheet, this guide offers insights into its nomenclature, properties, synthesis, and applications, grounded in established chemical principles to support advanced research and development programs.
Nomenclature and Chemical Identity
Correctly identifying a compound is the foundation of reproducible science. This compound is known by several names, and understanding these is crucial for effective literature searches and regulatory compliance.
The formal IUPAC name for this compound is methyl 3,5-bis(phenylmethoxy)benzoate .[1] This name precisely describes the molecular structure: a methyl ester of a benzoic acid core, substituted at the 3 and 5 positions with benzyloxy groups (often termed "phenylmethoxy").
Common synonyms encountered in chemical catalogs and literature include:
-
Methyl 3,5-dibenzyloxybenzoate[2]
-
3,5-Bis(benzyloxy)benzoic Acid Methyl Ester[2]
-
3,5-Bis(phenylmethoxy)benzoic acid, methyl ester[3]
For unambiguous identification, standardized chemical identifiers are indispensable.
| Identifier | Value | Source |
| CAS Number | 58605-10-0 | [1][4][5] |
| PubChem CID | 2733652 | [1] |
| Molecular Formula | C₂₂H₂₀O₄ | [1][5] |
| InChIKey | GBQCMRLPXFXVIN-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | [4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data presented below are compiled from verified supplier and database sources.
| Property | Value | Unit | Reference |
| Molecular Weight | 348.39 | g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | - | [2] |
| Melting Point | 69 - 72 | °C | |
| Density (Predicted) | ~1.17 | g/cm³ | [4] |
| Purity (Typical) | >98.0% (by GC) | % | [2] |
| Storage Temperature | Room Temperature, in a cool, dark place | °C | [2] |
Synthesis and Purification: A Protocol with Rationale
This compound is typically synthesized via a Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable and scalable route from commercially available starting materials: methyl 3,5-dihydroxybenzoate and benzyl bromide.
Core Rationale: The synthesis hinges on the deprotonation of the weakly acidic phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate. The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group to form the desired ether linkages.
Detailed Experimental Protocol
-
Reagents:
-
Methyl 3,5-dihydroxybenzoate (1.0 eq)
-
Benzyl Bromide (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,5-dihydroxybenzoate and anhydrous potassium carbonate.
-
Scientist's Insight: Anhydrous K₂CO₃ is a crucial choice. It is a mild base, strong enough to deprotonate the phenol but not so strong as to promote side reactions like ester hydrolysis. Its insolubility in many organic solvents facilitates easy removal by filtration post-reaction.
-
-
Solvent Addition: Add anhydrous acetone or DMF to the flask. The solvent should be sufficiently polar to dissolve the reactants but aprotic to avoid interfering with the nucleophile.
-
Reagent Addition: Add benzyl bromide to the stirring suspension.
-
Scientist's Insight: A slight excess of benzyl bromide (2.2 eq) is used to ensure the complete conversion of the dihydroxy starting material, driving the reaction to completion.
-
-
Reaction Execution: Heat the mixture to reflux (for acetone) or ~80°C (for DMF) and maintain for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 30% ethyl acetate in hexanes) will show the consumption of the starting material and the appearance of a new, less polar product spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexanes to yield a white crystalline solid.
-
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is not an end product itself but a valuable molecular scaffold. Its utility stems from the two benzyl ether protecting groups and the methyl ester functional group.
-
Dendrimer Synthesis: The C₃-symmetric substitution pattern makes this molecule an ideal building block (a "wedge" or "dendron") for the convergent synthesis of complex dendrimers. The benzyl groups can be removed via catalytic hydrogenation to reveal reactive hydroxyl groups for further elaboration.
-
Scaffold for Medicinal Chemistry: In drug discovery, the core structure can be elaborated into more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation.[6] Similarly, the benzyl groups can be deprotected to explore structure-activity relationships involving free phenols. Benzoate derivatives are common motifs in pharmaceutical compounds, and this intermediate provides a stable, protected starting point for synthetic exploration.[7]
-
Intermediate in Natural Product Synthesis: The 3,5-dioxygenated aromatic pattern is present in numerous natural products. This compound serves as a readily available, protected precursor for constructing these more complex molecular architectures.
Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. This compound | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3,5-Dibenzyloxybenzoate | 58605-10-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 4. This compound | CAS 58605-10-0 | Chemical-Suppliers [chemical-suppliers.eu]
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- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
The Genesis and Evolution of Dibenzoate Esters: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of dibenzoate esters, a class of chemical compounds with significant utility in both industrial and pharmaceutical settings. From their origins as plasticizers in the early 20th century to their contemporary roles in advanced drug delivery and organic synthesis, this document traces the scientific journey of these versatile molecules. Detailed synthetic methodologies, from historical preparations to modern catalytic approaches, are presented alongside an analysis of their structure-property relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the foundational chemistry and practical applications of dibenzoate esters.
Introduction: Defining the "Dibenzylated" Benzoate Ester Landscape
The term "dibenzylated benzoate esters" can be interpreted in several ways. In the context of historical and industrial chemistry, it most commonly refers to dibenzoate esters , where two benzoate moieties are linked through a diol backbone. Prominent examples include diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB). This guide will focus primarily on this class of compounds, tracing their history from their initial applications to their modern uses.
It is also pertinent to consider the broader context of benzoylation and benzylation in organic chemistry. The benzoyl group, derived from benzoic acid, and the benzyl group, derived from toluene, are fundamental building blocks in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). Benzoate esters, in general, play crucial roles as protecting groups in complex syntheses and as promoieties in the design of prodrugs to enhance the pharmacokinetic properties of therapeutic agents.[1] This guide will also touch upon these aspects to provide a holistic view of the significance of the benzoate ester functionality.
A Historical Perspective: From Industrial Workhorses to Pharmaceutical Enablers
The story of dibenzoate esters begins in the early 20th century, driven by the burgeoning polymer industry's need for effective plasticizers.[2] Phthalate esters were becoming dominant, but the search for alternatives with unique properties was underway.
The Dawn of Dibenzoates: The 1920s and 1930s
Historical records indicate that dibenzoate plasticizers have been known since the 1920s, with their first patented use in polyvinyl chloride (PVC) compositions appearing in the late 1930s.[2][3] The initial dibenzoates of significance were diethylene glycol dibenzoate and dipropylene glycol dibenzoate. These compounds were valued for their ability to impart flexibility and durability to polymers.[4]
The early syntheses of these esters were based on the principles of Fischer-Speier esterification , a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] In the case of DEGDB, benzoic acid would be reacted with diethylene glycol.
Evolution of Synthesis: A Quest for Efficiency and Purity
Early industrial preparations of benzoic acid, the key precursor, involved processes like the reaction of benzotrichloride with calcium hydroxide or the dry distillation of gum benzoin for purer grades.[6] The synthesis of dibenzoate esters from benzoic acid and diols was a logical extension of established esterification chemistry.
Over the decades, the synthesis of dibenzoate esters has been refined to improve yield, purity, and environmental footprint. While the fundamental reaction of esterification remains the same, significant advancements have been made in catalysis and reaction conditions.
The Chemistry of Dibenzoate Esters: Synthesis and Properties
The synthesis of dibenzoate esters primarily revolves around the esterification of benzoic acid with a suitable diol. The general reaction is as follows:
2 C₆H₅COOH + HO-R-OH ⇌ C₆H₅COO-R-OOCC₆H₅ + 2 H₂O
Where R represents the backbone of the diol (e.g., -(CH₂)₂-O-(CH₂)₂- for diethylene glycol).
Classical Synthesis: Fischer-Speier Esterification
The direct acid-catalyzed esterification of benzoic acid with a diol is a well-established method.
Conceptual Workflow for Fischer-Speier Esterification of Diethylene Glycol Dibenzoate:
Caption: Conceptual workflow for the synthesis of diethylene glycol dibenzoate via Fischer-Speier esterification.
Experimental Protocol: Synthesis of Methyl Benzoate (A Model for Fischer Esterification) [7]
-
Reaction Setup: In a 500 ml round-bottomed flask, combine 24.4 g (0.2 mole) of benzoic acid, 70 ml of methanol, and 7 ml of concentrated sulfuric acid.
-
Reflux: Add a boiling chip, attach a reflux condenser, and gently boil the mixture on a steam bath for one hour.
-
Removal of Excess Alcohol: Arrange the condenser for downward distillation and distill the excess methanol.
-
Work-up: Cool the flask and transfer the residue to a separatory funnel. Add 70 ml of ether to dissolve the product.
-
Washing: Wash the ethereal solution with two 50 ml portions of water to remove unreacted alcohol and sulfuric acid. Then, wash with 50 ml of 10% sodium bicarbonate solution to remove any remaining acid. Repeat the bicarbonate wash until no precipitate forms upon acidification of the aqueous layer.
-
Drying and Isolation: Dry the ethereal solution with anhydrous potassium carbonate, filter, and remove the ether by distillation.
-
Purification: Distill the remaining ester using an air condenser to collect the methyl benzoate fraction boiling at 190-196°C.
Note: This protocol for methyl benzoate illustrates the general principles of Fischer esterification. The synthesis of dibenzoate esters would follow a similar procedure, with stoichiometric adjustments for the diol and potentially higher reaction temperatures and longer reaction times.
Transesterification: An Alternative Route
Transesterification offers another pathway to dibenzoate esters, often using a more readily available ester as a starting material. For example, methyl benzoate can be reacted with a diol in the presence of a catalyst.[8]
Experimental Protocol: Synthesis of Benzyl Benzoate via Transesterification [8]
-
Reaction Mixture: In a suitable reaction vessel, combine methyl benzoate and benzyl alcohol.
-
Catalyst: Add sodium carbonate as a catalyst.
-
Reaction and Distillation: Heat the mixture to distill off the ethanol formed during the reaction under normal pressure. Subsequently, distill off excess benzyl alcohol under reduced pressure.
-
Work-up: After cooling, wash the residue with water, separate the layers, and dry the organic phase.
-
Purification: Finally, distill the product under reduced pressure to obtain pure benzyl benzoate.
Modern Synthetic Methods
Contemporary research focuses on developing more efficient and environmentally friendly methods for synthesizing benzoate esters. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times.[9]
-
Solid acid catalysts: The use of recyclable solid catalysts, such as silica-sulfuric acid, minimizes waste and simplifies purification.
-
Enzymatic synthesis: Lipases are being explored as biocatalysts for the synthesis of esters under milder conditions.
Applications in Drug Development and Research
While the primary industrial application of dibenzoate esters has been as plasticizers, the benzoate ester moiety is of significant interest to the pharmaceutical industry.
Dibenzoates as Excipients in Formulations
The properties that make dibenzoates excellent plasticizers, such as their low volatility, high boiling point, and good compatibility with polymers, also make them suitable for use as excipients in pharmaceutical formulations.[10] They can be used to:
-
Plasticize coatings: In tablet formulations, dibenzoates can be used to improve the flexibility and durability of film coatings.
-
Enhance solubility: Their solvent properties can aid in the dissolution of poorly soluble active pharmaceutical ingredients.
-
Modify drug release: By altering the physical properties of a polymer matrix, they can influence the rate of drug release from controlled-release formulations.
Table 1: Properties of Common Dibenzoate Plasticizers
| Property | Diethylene Glycol Dibenzoate (DEGDB) | Dipropylene Glycol Dibenzoate (DPGDB) |
| CAS Number | 120-55-8 | 27138-31-4 |
| Molecular Formula | C₁₈H₁₈O₅ | C₂₀H₂₂O₅ |
| Molecular Weight | 314.33 g/mol | 342.39 g/mol |
| Appearance | Colorless to light-yellow liquid | Colorless liquid |
| Boiling Point | 235-237 °C @ 7 mmHg | ~232 °C @ 5 mmHg |
| Freezing Point | 28 °C | -40 °C |
Benzoate Esters as Prodrugs
A significant application of the benzoate ester linkage in medicinal chemistry is in the creation of prodrugs .[1] A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. Ester prodrugs are often designed to:
-
Improve oral bioavailability: By increasing the lipophilicity of a drug, an ester promoiety can enhance its absorption from the gastrointestinal tract.
-
Increase drug stability: Esterification can protect a labile functional group from degradation.
-
Enhance tissue targeting: Specific enzymes in certain tissues can cleave the ester bond, releasing the active drug at the desired site of action.[5]
For example, carnitine benzyl esters have been synthesized as potential prodrugs with improved liposolubility and stability.[11]
Conceptual Diagram of Prodrug Activation:
Caption: General mechanism of ester prodrug activation in the body.
Benzoate Esters as Protecting Groups in Organic Synthesis
In the multi-step synthesis of complex molecules, such as many APIs, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired reaction. Benzoate esters serve as effective protecting groups for hydroxyl groups.[12] They are stable to a wide range of reaction conditions and can be selectively removed when needed.
Conclusion and Future Outlook
The journey of dibenzoate esters, from their humble beginnings as industrial plasticizers to their nuanced roles in modern pharmaceutical science, highlights the enduring relevance of fundamental organic chemistry. The principles of esterification, discovered over a century ago, continue to be refined and applied in innovative ways.
For researchers and drug development professionals, a deep understanding of the history, synthesis, and properties of dibenzoate esters and the broader class of benzoate esters provides a powerful toolkit. The ongoing quest for greener synthetic methods and more effective drug delivery strategies ensures that the story of these versatile compounds is far from over. Future research will likely focus on the development of novel dibenzoate structures with tailored properties for specific pharmaceutical applications, as well as the expanded use of enzymatic and other sustainable synthetic methodologies.
References
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-
Bundgaard, H. (1989). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences, 78(2), 122-126. (URL: [Link])
- J. Synth. Chem. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. Journal of Synthetic Chemistry, 2, 148-155.
- Arendt, W. D. (2012).
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United States Patent (19). (URL: [Link])
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Rana, S., et al. (2018). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. ACS Medicinal Chemistry Letters, 9(12), 1259-1264. (URL: [Link])
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Dataintelo. (2023). Dibenzoate Plasticizer Market Report | Global Forecast From 2025 To 2033. (URL: [Link])
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Arendt, W. D. (n.d.). DIBENZOATES IN PSA'S. Pressure Sensitive Tape Council. (URL: [Link])
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Arendt, W. D. (2014, March 1). Dibenzoate Plasticizers in Waterborne Acrylic PSAs. Adhesives & Sealants Industry. (URL: [Link])
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Dibenzoate Plasticizers Offer a Safer, Viable Solution to Phthalates. (2010, February 1). Adhesives & Sealants Industry. (URL: [Link])
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Patsnap Eureka. (n.d.). Diethylene glycol dibenzoate patented technology retrieval search results. (URL: [Link])
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H.C.E., et al. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 10(6), 646. (URL: [Link])
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. (URL: [Link])
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Kamm, O., & Kamm, W. F. (1922). Benzyl benzoate. Organic Syntheses, 2, 5. (URL: [Link])
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(2015). Synthesis of Carnitine Benzyl Esters as Prodrugs. Journal of the Chinese Chemical Society, 62(1), 93-98. (URL: [Link])
- US Patent 2,956,978. (1960). Polyalkylene glycol dibenzoates, process of making same and resinous compositions plasticized therewith. (URL: )
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Process For Producing Liquid Dibenzoate Ester. (n.d.). (URL: [Link])
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United States Patent Office. (n.d.). (URL: [Link])
- Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate.
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Ataman Kimya. (n.d.). DI(ETHYLENE GLYCOL) DIBENZOATE. (URL: [Link])
- CN103483197A. (2014).
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(2014). Mechanisms of biodegradation of dibenzoate plasticizers. Journal of Applied Polymer Science, 131(15). (URL: [Link])
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A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2023). Heliyon, 9(8), e18675. (URL: [Link])
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Tenger Chemical. (2024, November 10). Sources and Origins of Sodium Benzoate in Food and Industry. (URL: [Link])
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Snowhite Chemical Co.,LTD. (n.d.). Industrial synthesis method of benzyl benzoate. (URL: [Link])
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Echo Chem. (2024, June 14). The Role of Esters in Industrial Applications. (URL: [Link])
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Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. (2013). Industrial & Engineering Chemistry Research, 52(47), 16651-16656. (URL: [Link])
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METHOD FOR PREPARING BENZOIC ACID ESTERS. (2023, August 2). European Patent Office. (URL: [Link])
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Application of esters in pharmaceutical chemistry. (2020). Organic Letters, 22(15), 5881-5885. (URL: [Link])
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A Review On: Preservatives Used in Pharmaceuticals and Impacts on Health. (2022). IRE Journals, 5(11), 2456-8880. (URL: [Link])
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Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA portal. (URL: [Link])
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p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. (1953). Journal of the American Pharmaceutical Association, 42(9), 553-558. (URL: [Link])
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Pharmaceutical plasticizers for drug delivery systems. (2017). Expert Opinion on Drug Delivery, 14(1), 111-133. (URL: [Link])
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The Strategic Role of Methyl 3,5-bis(benzyloxy)benzoate in Advanced Organic Synthesis: A Technical Guide
Foreword for the Advanced Practitioner
In the intricate tapestry of organic synthesis, certain molecules emerge not as the final masterpiece, but as the critical thread that enables the entire construction. Methyl 3,5-bis(benzyloxy)benzoate is one such molecule. To the uninitiated, it may appear as a simple aromatic ester. However, to the seasoned researcher in drug discovery and material science, its true value lies in its latent functionality and strategic design. The two benzyl ether protecting groups mask reactive phenols, while the methyl ester provides a readily modifiable handle. This seemingly simple architecture offers a powerful platform for the controlled and sequential introduction of molecular complexity.
This guide eschews a conventional, rigid format. Instead, it is structured to mirror the thought process of a synthetic chemist, beginning with the fundamental preparation of this key building block and branching into its diverse applications. We will delve into the causality behind procedural choices, offering not just protocols, but the strategic thinking that underpins them. Every piece of information is grounded in authoritative references, ensuring the integrity and reliability expected by our audience of scientific professionals.
I. Core Synthesis: The Williamson Etherification Approach
The most common and reliable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction remains a cornerstone of organic chemistry for its robustness and versatility in forming ether linkages.[1][2] The synthesis begins with the commercially available Methyl 3,5-dihydroxybenzoate.
Reaction Scheme:
References
Introduction: The Foundational Importance of Theoretical Yield in Synthetic Chemistry
An In-Depth Technical Guide to the Theoretical Yield Calculation for Methyl 3,5-bis(benzyloxy)benzoate
In the landscape of drug discovery and materials science, the synthesis of novel organic compounds is a cornerstone of innovation. The ability to accurately predict the maximum possible output of a chemical reaction—the theoretical yield—is not merely an academic exercise. It is a critical metric for evaluating reaction efficiency, optimizing process parameters, and ensuring economic viability. This guide provides a comprehensive, field-tested methodology for the calculation of the theoretical yield for this compound, a key intermediate in various synthetic pathways. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer a step-by-step calculation walkthrough tailored for researchers and drug development professionals.
The Synthetic Pathway: Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction, developed in the 1850s, remains one of the most reliable and versatile methods for preparing ethers.[1] The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the hydroxyl groups of Methyl 3,5-dihydroxybenzoate are deprotonated by a mild base, typically potassium carbonate, to form a phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether linkages.[3][4]
The balanced chemical equation for this transformation is:
C₈H₈O₄ (Methyl 3,5-dihydroxybenzoate) + 2 C₇H₇Br (Benzyl Bromide) + K₂CO₃ (Potassium Carbonate) → C₂₂H₂₀O₄ (this compound) + 2 KBr + CO₂ + H₂O
The crucial stoichiometric relationship to note is the 1:2 molar ratio between Methyl 3,5-dihydroxybenzoate and Benzyl Bromide. This ratio is the lynchpin for identifying the limiting reactant and calculating the theoretical yield.
Experimental Protocol: A Self-Validating Workflow
The following protocol describes a standard laboratory procedure for the synthesis. The causality behind key steps is explained to provide a deeper understanding of the process.
Materials & Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 |
| Benzyl Bromide | C₇H₇Br | 171.03 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Deionized Water | H₂O | 18.02 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Product: this compound | C₂₂H₂₀O₄ | 348.39 |
Molar masses sourced from PubChem and commercial supplier data.[5][6][7][8][9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3,5-dihydroxybenzoate (e.g., 5.00 g).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (e.g., 50 mL) to dissolve the starting material. Add anhydrous potassium carbonate (a mild base sufficient for deprotonating phenols) in excess (e.g., 2.5 equivalents).[4][11] The excess base ensures complete deprotonation of the diol.
-
Addition of Electrophile: Add Benzyl Bromide (e.g., 2.2 equivalents) dropwise to the stirred suspension. Benzyl bromide is a primary halide, which is ideal for SN2 reactions and minimizes competing elimination side reactions.[3]
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. The inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up & Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (e.g., 200 mL). This step quenches the reaction and dissolves the inorganic salts.
-
Extract the aqueous layer three times with ethyl acetate. The organic product is more soluble in the ethyl acetate layer.
-
Combine the organic extracts and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound as a white solid.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Calculating the Theoretical Yield: A Step-by-Step Guide
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on identifying the limiting reactant —the reactant that will be completely consumed first.
Scenario: Let's assume we start with:
-
5.00 g of Methyl 3,5-dihydroxybenzoate
-
7.00 mL of Benzyl Bromide (Density = 1.438 g/mL)[10]
-
Excess Potassium Carbonate
Step 1: Calculate the Moles of Each Reactant
-
Moles of Methyl 3,5-dihydroxybenzoate (MDB):
-
Moles = Mass / Molar Mass
-
Moles = 5.00 g / 168.15 g/mol = 0.0297 moles [5]
-
-
Moles of Benzyl Bromide (BnBr):
Step 2: Identify the Limiting Reactant
To determine the limiting reactant, we compare the mole ratio of our reactants to the stoichiometric ratio (1 mole MDB : 2 moles BnBr) from the balanced equation.
-
Required moles of BnBr for the given MDB:
-
0.0297 moles MDB × (2 moles BnBr / 1 mole MDB) = 0.0594 moles BnBr required
-
-
Comparison:
-
We have 0.0589 moles of BnBr.
-
We need 0.0594 moles of BnBr to fully react with all the MDB.
-
Since the amount of Benzyl Bromide we have (0.0589 moles) is slightly less than what is required (0.0594 moles), Benzyl Bromide is the limiting reactant .
Step 3: Calculate the Theoretical Moles of Product
The amount of product formed is dictated by the amount of the limiting reactant. The stoichiometry between the limiting reactant (BnBr) and the product is 2:1.
-
Moles of Product = Moles of Limiting Reactant × (Stoichiometric Ratio)
-
Moles of Product = 0.0589 moles BnBr × (1 mole Product / 2 moles BnBr) = 0.02945 moles
Step 4: Calculate the Theoretical Yield in Grams
Finally, convert the moles of product to a mass using its molar mass.
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.02945 moles × 348.39 g/mol = 10.26 grams [6][9]
Therefore, the theoretical yield of this compound for this specific reaction scale is 10.26 g . The actual yield obtained after purification can then be compared to this value to calculate the percent yield, a direct measure of the reaction's efficiency.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75076, Methyl 3,5-dihydroxybenzoate. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733652, this compound. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11430, Potassium carbonate. Retrieved from [Link]
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Wikipedia contributors. (2024). Potassium carbonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
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Mosher Chemical. (n.d.). This compound. Retrieved from [Link]
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Aarnee International. (n.d.). Benzyl Bromide. Retrieved from [Link]
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ChemBK. (n.d.). METHYL 3,5-DIHYDROXYBENZOATE. Retrieved from [Link]
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Valudor. (n.d.). Potassium Carbonate Specification Data Sheet. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76856, Methyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Navigating the Ambiguities: A Technical Guide to the Safe Handling of Methyl 3,5-bis(benzyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in various synthetic pathways, presents a case of conflicting safety information that necessitates a cautious and well-informed handling approach. This guide provides a comprehensive overview of its known properties, safety protocols, and handling procedures, empowering researchers to work safely and effectively.
The Dichotomy in Hazard Classification: A Call for Prudence
A critical point of consideration for any researcher handling this compound is the conflicting information regarding its hazard classification. Two separate Safety Data Sheets (SDS) present differing profiles:
-
A recent SDS from TCI Chemicals (February 2025) classifies the substance as not a hazardous substance or mixture [1].
-
Conversely, an SDS from BLD Pharmatech categorizes it under Acute toxicity, oral (Category 4) , with the corresponding hazard statement H302: Harmful if swallowed [2].
This discrepancy underscores the importance of a conservative approach. Until a harmonized classification is established, it is prudent to operate under the assumption that this compound is potentially harmful if ingested and to implement the more stringent safety precautions.
GHS Classification Summary
| Hazard Class | TCI Chemicals (2025)[1] | BLD Pharmatech[2] |
| Acute Toxicity, Oral | Not Classified | Category 4 (H302: Harmful if swallowed) |
| Pictogram | No Pictogram Required | |
| Signal Word | No Signal Word Required | Warning |
| Hazard Statement | No Hazard Statement Required | H302: Harmful if swallowed |
| Precautionary Statements | No Precautionary Statement Required | P264, P270, P301+P312, P330 |
Caption: Logical workflow for handling based on conflicting safety data.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 58605-10-0 | TCI Chemicals, PubChem[1][3] |
| Molecular Formula | C₂₂H₂₀O₄ | PubChem[3] |
| Molecular Weight | 348.39 g/mol | PubChem[3] |
| Appearance | White to orange to green powder to crystal | TCI AMERICA |
| Melting Point | 69.0 to 72.0 °C | TCI AMERICA |
| Solubility | No data available | |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | TCI AMERICA |
Personal Protective Equipment (PPE) and Engineering Controls
Given the conflicting safety data, a robust PPE and engineering control strategy is essential.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A local exhaust ventilation system, such as a chemical fume hood, is strongly recommended to prevent the dispersion of dust[1].
-
Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the immediate work area[1].
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields. In situations with a higher risk of splashing, a face shield should also be used.
-
Hand Protection: Chemical-resistant gloves are mandatory. Inspect gloves for any signs of degradation before each use and employ proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator appropriate for dusts should be used.
Caption: Essential safety barriers for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing risk.
Handling:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment, paying close attention to the conflicting hazard information.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as ingestion and inhalation of dust[1].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and face thoroughly after handling the substance[1].
-
Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Synthesis Reactions: In synthetic procedures, this compound may be used as an intermediate. For instance, in reactions involving reagents like cesium carbonate and 1H-1,2,4-triazole in acetonitrile, it is crucial to conduct the reaction under an inert atmosphere (e.g., Argon) and at elevated temperatures with appropriate containment[4].
Storage:
-
Container: Keep the container tightly closed when not in use.
-
Conditions: Store in a cool, dry, and dark place. The recommended storage temperature is room temperature, ideally below 15°C.
-
Incompatibilities: Store away from strong oxidizing agents[5].
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Seek immediate medical advice. Given the "Harmful if swallowed" classification from one source, do not induce vomiting unless directed to do so by medical personnel[2][5][6][7].
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention[1].
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention[1].
-
If Inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention[1].
Spill and Leak Procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways[1].
-
Cleanup: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable, labeled container for disposal[1].
-
Personal Protection: Wear appropriate PPE during cleanup.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion: A Commitment to Safety in the Face of Uncertainty
The conflicting safety information for this compound highlights a critical challenge in chemical safety – the need for up-to-date and harmonized data. For researchers, scientists, and drug development professionals, the guiding principle must be one of caution and diligence. By understanding the available data, acknowledging its limitations, and implementing robust safety protocols, the risks associated with handling this compound can be effectively managed, ensuring both personal safety and the integrity of scientific research.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 3,5-bis(benzyloxy)benzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a predictive solubility profile in a range of common organic solvents. By integrating theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for the effective handling and application of this compound.
Introduction: Understanding the Significance of Solubility
The solubility of a compound is a critical physicochemical property that dictates its utility in a multitude of scientific applications, from reaction kinetics and purification to formulation and bioavailability in drug delivery. For a compound such as this compound, which often serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating product isolation.
This guide is structured to provide a holistic understanding of the solubility of this compound. We will first explore the molecular characteristics of the compound that influence its interaction with various solvents. Subsequently, we will delve into the theoretical underpinnings of solubility, before providing detailed, actionable protocols for its empirical determination. Finally, we will present a predicted solubility profile to guide initial experimental design.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₀O₄ | [1][2] |
| Molecular Weight | 348.39 g/mol | [1][2] |
| Melting Point | 67 °C | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| IUPAC Name | methyl 3,5-bis(phenylmethoxy)benzoate | [1] |
The structure of this compound, featuring a central benzoate core with two bulky, nonpolar benzyloxy groups and a polar methyl ester group, suggests a nuanced solubility profile. The large aromatic and ether components contribute to a significant nonpolar character, while the ester group provides a site for polar interactions.
The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond
The age-old axiom "like dissolves like" provides a fundamental, qualitative framework for predicting solubility.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies that it will exhibit greater solubility in solvents that share its structural motifs: aromatic character, ether linkages, and ester functionalities.
A more quantitative approach to solubility prediction can be achieved through the application of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuations in electron density.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Resulting from the interaction of hydrogen with electronegative atoms.
Predictive Solubility Profile of this compound
Based on the structural analysis and the principle of "like dissolves like," a predictive solubility profile for this compound in a range of common organic solvents is presented below. It is crucial to note that this table represents a scientifically informed prediction and should be validated experimentally.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Non-polar | Low | The polar ester group will limit solubility in highly non-polar aliphatic solvents. |
| Toluene | Non-polar (Aromatic) | High | The aromatic nature of toluene will favorably interact with the benzene rings of the solute. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar | High | DCM is a good solvent for a wide range of organic compounds and should effectively solvate the molecule. |
| Tetrahydrofuran (THF) | Polar | High | The ether functionality of THF will interact favorably with the benzyloxy groups. |
| Ethyl Acetate | Polar | High | The ester group of ethyl acetate will have favorable interactions with the methyl ester of the solute. |
| Acetone | Polar | Moderate to High | The polarity of acetone should allow for good solvation. |
| Acetonitrile | Polar | Moderate | While polar, the nitrile group may not interact as favorably as other polar aprotic solvents. |
| Dimethylformamide (DMF) | Polar | High | A powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar | High | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. |
| Polar Protic Solvents | |||
| Methanol | Polar | Low to Moderate | The hydrogen bonding capability of methanol may not be as effective given the bulky nonpolar groups of the solute. |
| Ethanol | Polar | Low to Moderate | Similar to methanol, the large nonpolar regions of the solute will likely limit solubility. |
| Water | Highly Polar | Insoluble | The predominantly non-polar character of the molecule will render it insoluble in water. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, empirical determination is essential. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or heating block
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the experimental solubility determination process.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the selected organic solvent to each vial.
-
Add a small magnetic stir bar to each vial and securely cap them.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or on a stirring hotplate set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that the temperature remains constant throughout this period.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle for at least one hour.
-
Carefully draw a sample of the supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC or UV-Vis method to generate a calibration curve.
-
Analyze the diluted sample from step 3 using the same method.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Qualitative Solubility Testing: A Rapid Assessment
For a more rapid, albeit less precise, assessment of solubility, qualitative tests can be employed. This can be particularly useful for initial solvent screening.
Qualitative Solubility Workflow
Caption: A simple workflow for the rapid qualitative assessment of solubility.
Procedure for Qualitative Testing
-
Place a small, known amount (e.g., ~10 mg) of this compound into a small test tube.
-
Add a small volume (e.g., 1 mL) of the test solvent.
-
Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.
-
Visually inspect the solution to determine if the solid has completely dissolved, partially dissolved, or remains undissolved.
Conclusion
While specific quantitative solubility data for this compound is not extensively published, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for a robust predictive framework. This guide has provided a theoretical basis for understanding its solubility, a predicted profile in common organic solvents, and detailed, actionable protocols for its empirical determination. For researchers and developers working with this compound, the provided methodologies will enable the generation of precise solubility data, leading to the optimization of experimental conditions and the advancement of their scientific objectives.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
- Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3.
-
"this compound". PubChem. Retrieved from [Link]
-
"Experiment: Solubility of Organic & Inorganic Compounds". LibreTexts. Retrieved from [Link]
- "Qualitative Analysis of Organic Compounds".
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- 4. chem.ws [chem.ws]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Solubility parameters (HSP) [adscientis.com]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
Abstract: This document provides a detailed, field-tested protocol for the synthesis of Methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in the development of pharmaceuticals and advanced materials. The synthesis is achieved via a Williamson ether synthesis, reacting methyl 3,5-dihydroxybenzoate with benzyl bromide. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Included are expert insights to troubleshoot common issues and ensure a high-yield, high-purity outcome, making this protocol a reliable resource for researchers in organic and medicinal chemistry.
Introduction and Scientific Context
This compound is a valuable building block in organic synthesis. The benzyl ether groups serve as robust protecting groups for the phenolic hydroxyls, which are stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis.[1][2] This allows for selective modification at other positions of the molecule before deprotection. Its derivatives are integral to the synthesis of complex molecular architectures, including dendrimers and various pharmacologically active compounds.
The conversion of methyl 3,5-dihydroxybenzoate to its dibenzylated analogue is most efficiently accomplished through the Williamson ether synthesis . This classic yet powerful SN2 reaction provides a reliable and high-yielding route to ethers from an alcohol (or phenol) and an alkyl halide.[3][4] Understanding the principles of this reaction is crucial for optimizing the synthesis and minimizing side products.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step SN2 mechanism for each hydroxyl group.
Step 1: Deprotonation. The reaction is initiated by a base, typically a mild inorganic base like potassium carbonate (K₂CO₃). The carbonate anion is sufficiently basic to deprotonate the acidic phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate, forming a resonance-stabilized phenoxide anion. This step is critical as the phenoxide is a much stronger nucleophile than the neutral phenol.
Step 2: Nucleophilic Substitution (SN2). The highly nucleophilic phenoxide anion then attacks the electrophilic benzylic carbon of benzyl bromide. In a concerted fashion, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[3][5] This process occurs sequentially at both the 3- and 5-positions to yield the desired product.
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is the base of choice because it is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to avoid the saponification (hydrolysis) of the methyl ester group, a common side reaction with stronger bases like NaOH or KOH.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal.[6][7] These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.
-
Alkylating Agent: Benzyl bromide is an excellent electrophile for this SN2 reaction. The C-Br bond is polarized, making the benzylic carbon susceptible to nucleophilic attack, and bromide is an excellent leaving group.
Caption: High-level overview of the Williamson ether synthesis workflow.
Detailed Experimental Protocol
This protocol is designed for a ~30 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | CAS No. |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 5.00 g | 29.7 | 1.0 | 2150-44-9 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 7.6 mL (10.8 g) | 63.1 | 2.1 | 100-39-0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 8.6 g | 62.2 | 2.1 | 584-08-7 |
| Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 40 mL | - | - | 68-12-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - | 141-78-6 |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - | 7732-18-5 |
| Brine (saturated NaCl solution) | NaCl(aq) | - | ~70 mL | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | 7757-82-6 |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, reflux condenser, separatory funnel, rotary evaporator, glassware for column chromatography.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (8.6 g, 62.2 mmol).
-
Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 30 minutes. The mixture will be a fine, white slurry.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (7.6 mL, 63.1 mmol) to the suspension dropwise over 10 minutes using a syringe or dropping funnel. Expert Tip: Benzyl bromide is a lachrymator; handle with care. The dropwise addition helps to control any potential exotherm.
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle and attach a reflux condenser. Allow the reaction to stir at this temperature for 3-4 hours.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent of 4:1 Hexane:Ethyl Acetate. The starting material has a lower Rf value than the mono- and di-benzylated products. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up - Quenching and Extraction:
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 200 mL of deionized water. This will dissolve the potassium salts.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
-
Work-up - Washing:
-
Wash the combined organic extracts with deionized water (2 x 100 mL) to remove residual DMF.
-
Wash the organic layer with brine (1 x 70 mL) to facilitate phase separation.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: A simplified workflow for the synthesis of this compound.
Purification
The crude product, typically a pale yellow oil or solid, is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent by rotary evaporation. The final product should be a white crystalline solid.[8] Expected yield: 85-95%.
Results and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
-
Appearance: White to off-white crystalline solid
-
Molecular Formula: C₂₂H₂₀O₄[9]
-
Molecular Weight: 348.39 g/mol [8]
-
Melting Point: 67 °C[8]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.40 (m, 10H, Ar-H of benzyl groups)
-
δ ~7.10 (d, 2H, H2/H6 of benzoate ring)
-
δ ~6.80 (t, 1H, H4 of benzoate ring)
-
δ ~5.10 (s, 4H, -O-CH₂-Ph)
-
δ ~3.90 (s, 3H, -COOCH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~166.5 (C=O), 159.5 (C3/C5), 136.5 (quat. C of benzyl), 128.8, 128.3, 127.6 (Ar-C of benzyl), 108.5, 107.5 (Ar-C of benzoate), 70.5 (-O-CH₂-), 52.5 (-OCH₃).
-
-
FT-IR (ATR, cm⁻¹):
-
~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1725 (C=O ester stretch), ~1595 (Ar C=C stretch), ~1230 (C-O ether stretch).
-
-
Mass Spectrometry (ESI+):
-
m/z = 349.1 [M+H]⁺, 371.1 [M+Na]⁺.
-
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or benzyl bromide. 2. Reaction time too short or temperature too low. 3. Wet reagents or solvent. | 1. Add another 0.1-0.2 equivalents of base and alkylating agent. 2. Increase reaction time and/or temperature (up to 100 °C). 3. Ensure all reagents and solvents are anhydrous. |
| Presence of Mono-alkylated Product | 1. Insufficient benzyl bromide. 2. Reaction stopped prematurely. | 1. Use a slight excess (2.1-2.2 eq) of benzyl bromide from the start. 2. Continue heating and monitor by TLC until the mono-alkylated spot disappears. |
| Low Yield after Work-up | 1. Incomplete extraction from the aqueous layer. 2. Loss of product during purification. | 1. Perform additional extractions with ethyl acetate. 2. Use a finer gradient during column chromatography to ensure good separation without excessive band broadening. |
| Product is an oil, not a solid | Presence of residual solvent (DMF, Ethyl Acetate) or impurities. | Dry the product under high vacuum for several hours. If it remains an oil, re-purify via column chromatography. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733652, this compound. Available at: [Link]
-
The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 3,4,5-Tris(benzyloxy)benzoate. Available at: [Link]
-
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 352181, Methyl 3,4,5-Tris(benzyloxy)benzoate. Available at: [Link]
- Google Patents. CN101391941A - The preparation method of 3,5-dihydroxybenzyl alcohol.
-
Unexpected course of a Williamson ether synthesis. Arkat USA. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
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Application Note: A Comprehensive Guide to the Synthesis of Methyl 3,5-Dibenzyloxybenzoate
Introduction
The benzylation of phenols is a cornerstone of organic synthesis, providing a robust method for the protection of hydroxyl groups, which is critical in the multi-step synthesis of complex molecules. This application note provides a detailed experimental protocol for the benzylation of methyl 3,5-dihydroxybenzoate to synthesize methyl 3,5-dibenzyloxybenzoate. This transformation is an exemplary case of the Williamson ether synthesis, a widely utilized SN2 reaction in both academic and industrial laboratories.[1][2] The resulting product, methyl 3,5-dibenzyloxybenzoate, serves as a valuable intermediate in the synthesis of various compounds, including dendrimers and pharmacologically active molecules.
This guide is designed for researchers, scientists, and professionals in drug development. It goes beyond a simple recitation of steps by delving into the mechanistic rationale behind the protocol, offering insights into potential side reactions, and providing a framework for troubleshooting. By understanding the "why" behind the "how," researchers can adapt and optimize this protocol for their specific needs, ensuring reliable and reproducible results.
Reaction Principle: The Williamson Ether Synthesis
The benzylation of methyl 3,5-dihydroxybenzoate proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding benzyl ether.[2][3]
The key steps of the mechanism are:
-
Deprotonation: A base, typically a mild inorganic base like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate. This generates a resonance-stabilized phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the benzylic carbon of benzyl bromide. The bromide ion, being a good leaving group, is displaced.
-
Product Formation: This concerted, one-step process results in the formation of the carbon-oxygen bond of the ether and the release of a bromide salt.[1][2]
It is important to note that while O-alkylation is the desired outcome, competitive C-alkylation can occur, where the phenoxide acts as a carbon nucleophile.[4][5] The choice of a polar aprotic solvent like acetone or DMF helps to favor the SN2 pathway leading to the desired O-alkylated product.[5]
Experimental Workflow
The following diagram illustrates the overall workflow for the benzylation of methyl 3,5-dihydroxybenzoate.
Caption: Experimental workflow for the synthesis of methyl 3,5-dibenzyloxybenzoate.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 5.00 g | 29.7 mmol | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 10.7 g (7.4 mL) | 62.4 mmol | 2.1 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 8.62 g | 62.4 mmol | 2.1 |
| Acetone (anhydrous) | C₃H₆O | 58.08 | 150 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Distilled Water | H₂O | 18.02 | As needed | - | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | - |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Experimental Protocol
Reaction Setup and Execution
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,5-dihydroxybenzoate (5.00 g, 29.7 mmol) and anhydrous potassium carbonate (8.62 g, 62.4 mmol).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask. Stir the resulting suspension at room temperature.
-
Reagent Addition: Add benzyl bromide (7.4 mL, 62.4 mmol) dropwise to the stirred suspension over 10-15 minutes using a dropping funnel.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). Maintain the reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 4:1 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.[6]
Work-up Procedure
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel. Wash the collected solids with a small amount of acetone to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting residue in approximately 100 mL of ethyl acetate. Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of distilled water and then 50 mL of brine. This removes any remaining inorganic impurities and water-soluble byproducts.[6][7]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Concentration: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to yield the crude product, which is typically an off-white solid or a viscous oil.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[8]
-
Packing the Column: Prepare a slurry of silica gel in hexane and pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor them by TLC.
-
-
Isolation of Pure Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain methyl 3,5-dibenzyloxybenzoate as a white solid.
-
Recrystallization (Optional): For obtaining a highly pure product, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can be performed.[9][10]
Safety Precautions
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It causes skin and eye irritation and may cause respiratory irritation.[11][12][13][14] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety goggles.[11][12]
-
Acetone: Acetone is a flammable liquid. Keep it away from open flames and sources of ignition.
-
General Precautions: Always wear appropriate PPE in the laboratory. Ensure that safety showers and eyewash stations are readily accessible.[14]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC until the starting material is consumed. |
| Inactive base (potassium carbonate may have absorbed moisture). | Use freshly dried potassium carbonate. | |
| Low Yield | Inefficient work-up leading to product loss. | Ensure thorough extraction and washing steps. Be careful not to discard the organic layer. |
| Side reactions such as C-alkylation. | While less common with this substrate, consider using a different solvent or base if C-alkylation is a significant issue. | |
| Presence of Mono-benzylated Product | Insufficient amount of benzyl bromide or base. | Ensure the correct stoichiometry of reagents is used. A slight excess of the alkylating agent and base is recommended.[7] |
| Difficulty in Purification | Impurities with similar polarity to the product. | Optimize the eluent system for column chromatography. A shallow gradient may be necessary for better separation. Consider recrystallization as an alternative or additional purification step. |
Characterization of Methyl 3,5-Dibenzyloxybenzoate
The identity and purity of the synthesized methyl 3,5-dibenzyloxybenzoate should be confirmed by standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the benzyl and benzoate protons in the correct ratio and splitting patterns.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the presence of all the unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Conclusion
This application note provides a comprehensive and reliable protocol for the benzylation of methyl 3,5-dihydroxybenzoate. By understanding the underlying Williamson ether synthesis mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can confidently synthesize methyl 3,5-dibenzyloxybenzoate. The troubleshooting guide further equips scientists to address potential challenges, ensuring a successful outcome. This protocol serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for various applications in research and development.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. [Link]
-
Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]
-
Beilstein Journals. Supporting information. [Link]
- Google Patents.
-
KSCL (KRISHNA). MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]
-
Organic Syntheses Procedure. 3-benzyloxy-2-methyl propanoate. [Link]
-
Beilstein Journals. Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) via Inverse Vulcanization and Dynamic Covalent Polymerizations - Supporting Information. [Link]
-
Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. [Link]
-
Preparation of Methyl Benzoate. [Link]
-
YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]
-
RSC Education - The Royal Society of Chemistry. Nitration of methyl benzoate | Resource. [Link]
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Application Notes & Protocols: Methyl 3,5-bis(benzyloxy)benzoate as a Cornerstone Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 3,5-bis(benzyloxy)benzoate, a derivative of resorcinol, has emerged as a uniquely versatile scaffold. Its structural rigidity, pre-installed protecting groups, and symmetrically positioned reactive handles provide an ideal starting point for a multitude of synthetic campaigns. This guide delves into the core utility of this compound, presenting its synthesis, characterization, and strategic applications. We provide field-proven protocols for its use in constructing complex molecular architectures, from targeted kinase inhibitors to advanced dendrimeric drug delivery systems, underscoring its significance for researchers in medicinal chemistry and pharmaceutical development.
Introduction: The Strategic Value of the 3,5-Bis(benzyloxy)phenyl Scaffold
This compound (CAS No: 58605-10-0) is more than a simple chemical intermediate; it is a strategically designed platform for complex molecule synthesis.[1][2][3][4][5] Its utility is rooted in the foundational structure of resorcinol (benzene-1,3-diol), a motif present in numerous biologically active compounds known for activities ranging from antiseptic to cytotoxic.[6][7][8][9][10] The deliberate modification of the resorcinol core into this compound endows it with several distinct advantages for the drug discovery chemist.
-
Protected Phenolic Core: The two hydroxyl groups of the parent resorcinol are masked as benzyl ethers. Benzyl ethers are robust protecting groups, stable to a wide range of reaction conditions, yet can be reliably removed under specific, mild reductive conditions (e.g., catalytic hydrogenolysis).[11][12][13] This allows chemists to perform extensive modifications on other parts of the molecule without interference from the highly reactive phenols.
-
Orthogonal Reactive Handles: The molecule possesses two key points for chemical modification that can be addressed independently. The methyl ester can be readily hydrolyzed to a carboxylic acid for amide bond formation, while the benzyl ethers can be cleaved to reveal phenols for etherification or other substitutions. This orthogonality is the cornerstone of its utility in building molecular diversity.
-
Defined Three-Dimensional Structure: The 1,3,5-substitution pattern on the central benzene ring provides a rigid, well-defined scaffold. This is critical in rational drug design, where the precise spatial orientation of functional groups is necessary to achieve specific interactions with biological targets like enzyme active sites.
This combination of stability, selective reactivity, and structural definition makes this compound an invaluable starting material for creating libraries of compounds aimed at diverse biological targets.
Synthesis and Characterization
The reliable and scalable synthesis of this building block is critical for its widespread use. The most common and efficient method is the Williamson ether synthesis, a classic SN2 reaction.[14][15][16]
Protocol 1: Synthesis via Williamson Etherification
This protocol details the benzylation of commercially available Methyl 3,5-dihydroxybenzoate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ions, generated by a base, attack the electrophilic benzylic carbon of benzyl bromide.[15][16]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3,5-dihydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and acetone (approx. 10 mL per gram of starting ester).
-
Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (2.2 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can be triturated with cold water or methanol to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized building block.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | - |
| Molecular Formula | C₂₂H₂₀O₄ | [1][4] |
| Molecular Weight | 348.39 g/mol | [1][4] |
| Melting Point | 71 °C | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.30 (m, 10H, Ar-H), 6.90 (d, J=2.2 Hz, 2H, Ar-H), 6.75 (t, J=2.2 Hz, 1H, Ar-H), 5.08 (s, 4H, -OCH₂-), 3.90 (s, 3H, -OCH₃) | [17] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5, 159.5, 136.5, 132.0, 128.6, 128.1, 127.5, 108.0, 107.5, 70.5, 52.3 | [1][18] |
Protocol 2: Standard NMR Sample Preparation
-
Accurately weigh 10-15 mg of the dried product.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[19]
Core Applications in Drug Discovery
The true power of this building block is realized in its conversion to downstream intermediates and final drug candidates.
Application 1: A Central Scaffold for Kinase Inhibitors
The diaryl ether motif is a privileged structure in kinase inhibitor design, often interacting with the hinge region of the ATP-binding pocket.[20] The 3,5-disubstitution pattern allows for the precise projection of pharmacophoric groups into key regions of the enzyme. A derivative of a similar scaffold, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, was identified as a potent dual inhibitor of malate dehydrogenase (MDH1/2), a key enzyme in cancer metabolism.[21] This highlights the potential of this chemical space for developing novel oncology agents.
Synthetic Strategy for Library Synthesis
Caption: Synthetic route from the building block to potential kinase inhibitors.
Protocol 3: Saponification to 3,5-bis(benzyloxy)benzoic Acid
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.
-
The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[22]
Protocol 4: Catalytic Debenzylation to Reveal Phenols
-
Safety First: Conduct this reaction in a well-ventilated fume hood. Hydrogen gas is flammable and palladium on carbon can be pyrophoric.
-
Dissolve the benzylated compound (1.0 eq) in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) for 4-16 hours.
-
Once complete, carefully purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected product.[11][13]
Application 2: A Focal Point for Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with applications in drug delivery, gene therapy, and diagnostics.[23][24] The 3,5-dihydroxybenzoic acid scaffold (obtained after debenzylation and saponification of the title compound) is a classic AB₂-type monomer used in the convergent synthesis of dendrimers.
Conceptual Workflow for Dendrimer Branching
Caption: Convergent approach to dendrimer synthesis using a 3,5-dihydroxybenzoate-derived wedge.
The two phenolic hydroxyls can be reacted with molecules containing protected functional groups, which are then deprotected to create a new layer of reactive sites. This iterative process allows for the precise construction of dendrimers generation by generation. The central ester or acid functionality can serve as the point of attachment for a payload, such as a cytotoxic drug, which is then encapsulated within the dendritic architecture.[25][26][27]
Conclusion and Future Perspectives
This compound is a prime example of a molecular building block designed for purpose. Its inherent symmetry, orthogonal protecting groups, and rigid aromatic core provide a robust and reliable platform for addressing modern challenges in drug discovery. The protocols and strategies outlined here demonstrate its utility in creating diverse molecular libraries targeting critical disease pathways.
Future applications will likely see this scaffold incorporated into more complex therapeutic modalities. Its structure is well-suited for the development of Proteolysis Targeting Chimeras (PROTACs), where it could serve as a rigid linker between a target-binding warhead and an E3 ligase ligand. Furthermore, its role in creating precisely engineered dendrimers for targeted drug and gene delivery remains an area of significant potential. For the medicinal chemist, this compound is not just a starting material, but a key to unlocking new therapeutic possibilities.
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The Strategic Utility of Methyl 3,5-bis(benzyloxy)benzoate in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Success in this endeavor often hinges on the strategic use of versatile building blocks that provide a reliable foundation for the synthesis of complex, biologically active molecules. Methyl 3,5-bis(benzyloxy)benzoate is one such unassuming yet powerful scaffold. Its true value lies not in any inherent biological activity, but in its role as a key intermediate, particularly in the synthesis of resveratrol analogues and other polyphenolic compounds that have shown promise in a multitude of therapeutic areas.
The core utility of this compound stems from the two benzyl ether protecting groups. These groups mask the reactive phenolic hydroxyls at the 3 and 5 positions, preventing them from undergoing unwanted side reactions during the crucial carbon-carbon bond-forming steps required to construct the target molecule. These benzyl groups are relatively stable to a range of reaction conditions, yet can be cleanly removed in the final stages of a synthesis, typically via catalytic hydrogenation, to unmask the free hydroxyls which are often critical for biological activity. This application note will provide a detailed exploration of the synthesis of this compound, its conversion into key intermediates for stilbene synthesis, and its application in the generation of medicinally relevant resveratrol analogues.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Stilbenes
The primary application of this compound in medicinal chemistry is as a precursor to 3,5-dihydroxystilbene derivatives. This class of compounds, inspired by the natural product resveratrol, has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, cardioprotective, and anticancer activities.[1][2] The poor bioavailability of resveratrol itself has driven the development of analogues with improved pharmacokinetic profiles and enhanced biological activity.[3]
The synthetic strategy hinges on the transformation of the methyl ester of this compound into a reactive species suitable for olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. This allows for the stereoselective formation of the characteristic stilbene double bond.
Experimental Protocols: From Starting Material to Bioactive Scaffolds
The following protocols provide a comprehensive workflow for the synthesis of this compound and its subsequent conversion into a key intermediate for the synthesis of resveratrol analogues.
Protocol 1: Synthesis of this compound
This protocol details the benzylation of the commercially available Methyl 3,5-dihydroxybenzoate. The reaction proceeds via a Williamson ether synthesis.
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Potassium iodide (KI) (optional, as a catalyst)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,5-dihydroxybenzoate (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
To the stirred suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₄ | [4] |
| Molecular Weight | 348.39 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 67 °C | [4] |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of (3,5-bis(benzyloxy)phenyl)methanol
This protocol describes the reduction of the methyl ester functionality of this compound to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable additive (e.g., LiCl)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench with a saturated aqueous solution of NH₄Cl or Rochelle's salt.
-
Filter the resulting precipitate through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3,5-bis(benzyloxy)phenyl)methanol, which can often be used in the next step without further purification.
Protocol 3: Synthesis of (3,5-bis(benzyloxy)benzyl)triphenylphosphonium bromide
This protocol details the conversion of the benzyl alcohol to the corresponding phosphonium salt, a key reagent for the Wittig reaction.
Materials:
-
(3,5-bis(benzyloxy)phenyl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄) or Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile
-
Diethyl ether
Procedure (using CBr₄ and PPh₃):
-
Dissolve (3,5-bis(benzyloxy)phenyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of carbon tetrabromide (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the formation of the benzyl bromide intermediate.
-
Upon completion, add triphenylphosphine (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. The phosphonium salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (3,5-bis(benzyloxy)benzyl)triphenylphosphonium bromide.
Synthetic Workflow and Key Transformations
The overall synthetic strategy to access resveratrol analogues from this compound is a multi-step process that leverages classic organic transformations. The workflow is designed to build the stilbene core with the hydroxyl groups protected, followed by a final deprotection step.
Caption: Synthetic workflow from Methyl 3,5-dihydroxybenzoate to a resveratrol analogue.
Mechanism in Focus: The Horner-Wadsworth-Emmons Reaction
An alternative and often preferred method for stilbene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This reaction typically provides excellent stereoselectivity for the formation of the (E)-alkene. The HWE approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.
The synthesis of the required phosphonate begins with the conversion of (3,5-bis(benzyloxy)phenyl)methanol to the corresponding benzyl bromide, which is then reacted with a trialkyl phosphite in an Arbuzov reaction.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Biological Significance: Resveratrol Analogues and Their Cellular Targets
Resveratrol and its analogues exert their biological effects by modulating a variety of cellular signaling pathways implicated in the pathogenesis of numerous diseases, particularly cancer.[2][7] One of the most well-studied targets is Sirtuin-1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.[8][9] Activation of SIRT1 by resveratrol analogues can lead to the deacetylation and subsequent modulation of various transcription factors and coactivators, including p53, NF-κB, and PGC-1α.
The anticancer effects of resveratrol analogues are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis.[10] These include the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.
Caption: Simplified signaling pathways modulated by resveratrol analogues.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a cornerstone intermediate for medicinal chemists engaged in the synthesis of resveratrol analogues and other polyphenolic compounds. Its strategic use of benzyl protecting groups allows for the efficient and controlled construction of complex molecular architectures. The protocols and workflows detailed herein provide a robust framework for researchers to leverage this versatile building block in their drug discovery programs. The continued exploration of resveratrol analogues synthesized from this precursor holds significant promise for the development of novel therapeutics targeting a range of human diseases.
References
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MDPI. (n.d.). The Role of Resveratrol in Cancer Management: From Monotherapy to Combination Regimens. Retrieved from [Link]
- Grau-Valls, L., Sola-Leyva, A., Soucek, R., & Pujol, M. D. (2023). Resveratrol derivatives: Synthesis and their biological activities. European Journal of Medicinal Chemistry, 245, 114962.
- Nikolaou, K., et al. (2023).
-
National Institutes of Health. (2023). Inhibitory Potential of Resveratrol in Cancer Metastasis: From Biology to Therapy. Retrieved from [Link]
- Kleszcz, R., et al. (2017). Mechanisms of SIRT1 activation by resveratrol. Postepy higieny i medycyny doswiadczalnej, 71, 544-553.
-
Frontiers Media. (2022). Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer. Retrieved from [Link]
- Portland Press. (2018). The role of sirtuin 1 and its activator, resveratrol in osteoarthritis. Bioscience Reports, 38(4), BSR20180725.
-
National Institutes of Health. (2020). Resveratrol-like Compounds as SIRT1 Activators. Retrieved from [Link]
- National Institutes of Health. (2005). Mechanism of human SIRT1 activation by resveratrol. Journal of Biological Chemistry, 280(17), 17187-17195.
- National Institutes of Health. (2014). Resveratrol activates SIRT1 in a Lamin A-dependent manner. Aging, 6(6), 429-430.
- Ingenta Connect. (2014). Pharmacological activities and structure-modification of resveratrol analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 132-140.
-
Ingenta Connect. (n.d.). Pharmacological activities and structure-modification of resveratrol analogues. Retrieved from [Link]
- Google Patents. (n.d.). WO2001060774A1 - Synthesis of resveratrol.
- National Institutes of Health. (2015). Resveratrol in medicinal chemistry: a critical review of its pharmacokinetics, drug-delivery, and membrane interactions. Current Medicinal Chemistry, 22(29), 3373-3405.
- National Institutes of Health. (2014). Resveratrol analogs: promising chemopreventive agents. Annals of the New York Academy of Sciences, 1311, 1-10.
- National Institutes of Health. (2016). Synthesis and evaluation of a series of resveratrol analogues as potent anti-cancer agents that target tubulin. European Journal of Medicinal Chemistry, 123, 86-96.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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PubMed. (2024). Design, Synthesis, and Invitro Pharmacological Evaluation of Novel Resveratrol Surrogate Molecules against Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (2001). Resveratrol analog, 3,5,2',4'-tetramethoxy-trans-stilbene, potentiates the inhibition of cell growth and induces apoptosis in human cancer cells. Retrieved from [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. Professor Dave Explains. Retrieved from [Link]
-
Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]
- Unknown Source. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
PubMed. (2023). Resveratrol derivatives: Synthesis and their biological activities. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Debenzylation of Methyl 3,5-bis(benzyloxy)benzoate
Abstract: The removal of benzyl protecting groups is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. This application note provides a detailed protocol for the debenzylation of methyl 3,5-bis(benzyloxy)benzoate to synthesize methyl 3,5-dihydroxybenzoate, an important intermediate in the creation of various pharmaceutical compounds and other complex molecules.[1][2] This guide delves into the mechanistic underpinnings of palladium-catalyzed hydrogenolysis, offers a step-by-step experimental procedure, outlines critical safety considerations, and provides a framework for process validation.
Introduction: The Significance of Debenzylation
The benzyl ether is a widely employed protecting group for hydroxyl functionalities due to its ease of installation and general stability across a range of chemical conditions.[3] Its subsequent removal, or debenzylation, is a critical step in multi-step synthetic pathways.[4] Catalytic hydrogenolysis, a method that employs a catalyst (typically palladium on carbon) and a hydrogen source to cleave the benzylic carbon-oxygen bond, stands out as a preferred method for this transformation.[3][4][5] This technique is valued for its mild reaction conditions and clean conversion, often yielding the deprotected alcohol and toluene as the primary byproduct, which simplifies purification.[3][4]
Methyl 3,5-dihydroxybenzoate, the target product of this protocol, is a valuable building block in the synthesis of various compounds, including dendrimers and crown ethers.[1] A reliable and scalable debenzylation protocol is therefore of significant interest to researchers in drug development and materials science.
Mechanistic Insights: Palladium-Catalyzed Hydrogenolysis
The debenzylation of benzyl ethers via catalytic hydrogenolysis is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:[4]
-
Adsorption: Both the substrate, this compound, and molecular hydrogen adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, forming reactive palladium hydride species.
-
C-O Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed substrate is cleaved by the active hydrogen species. This is often the rate-determining step and can be influenced by steric hindrance around the benzyl group.
-
Product Formation and Desorption: The deprotected product, methyl 3,5-dihydroxybenzoate, and the byproduct, toluene, are formed. These products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.
The efficiency of this process is contingent on several factors, including the choice of catalyst, solvent, hydrogen pressure, and temperature.[3] Palladium on carbon (Pd/C) is a commonly used catalyst due to its high activity and selectivity.[3][6] Solvents such as ethanol and methanol are often preferred as they facilitate good substrate solubility and hydrogen availability at the catalyst surface.[7]
Experimental Protocol: Debenzylation of this compound
This protocol outlines a standard laboratory procedure for the debenzylation of this compound using 10% palladium on carbon and hydrogen gas at atmospheric pressure.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| This compound | C₂₂H₂₀O₄ | 348.39 | 1.0 mmol | 1.0 | >98% | Varies |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | 10-20 mol% | - | - | Varies |
| Methanol (MeOH) or Ethanol (EtOH) | CH₃OH / C₂H₅OH | 32.04 / 46.07 | 10-20 mL | - | Anhydrous | Varies |
| Hydrogen (H₂) | H₂ | 2.02 | Balloon | - | High Purity | Varies |
| Celite® | - | - | As needed | - | - | Varies |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon setup
-
Septum
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel, filter flask)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10-20 mL).[4]
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 10-20 mol% of the substrate). Caution: Pd/C is pyrophoric and should be handled with care, especially when dry.[9][10]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen.[7][8]
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8] A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The product, methyl 3,5-dihydroxybenzoate, will have a lower Rf value than the starting material due to its increased polarity. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[8]
-
Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.[8][11]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[8] Wash the filter cake with the reaction solvent to ensure complete recovery of the product. Caution: Do not allow the filtered catalyst to dry on the filter paper as it can ignite in the presence of air.[8][9] Wet the Celite® pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude methyl 3,5-dihydroxybenzoate can be further purified by recrystallization or column chromatography if necessary.
Safety Considerations
Hydrogenation reactions carry inherent risks that must be carefully managed.
-
Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12][13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[11][12]
-
Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use and when dry.[8][9][10] It is crucial to handle the catalyst in an inert atmosphere and to never let the used catalyst dry out in the air.[8][9] Quenching the catalyst with water after filtration is a recommended safety measure.[9]
-
Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), high-pressure hydrogenation requires specialized equipment and training.[11][13] Ensure all glassware is free of cracks and defects.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[12]
Process Validation and Quality Control
To ensure the reliability and reproducibility of the debenzylation protocol, a robust validation process is essential.
-
In-Process Monitoring: Thin Layer Chromatography (TLC) is the primary method for monitoring the reaction's progress.[8][14][15] A well-defined TLC method with a clear separation between the starting material and the product is crucial. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify intermediates and byproducts.[8]
-
Product Characterization: The identity and purity of the final product, methyl 3,5-dihydroxybenzoate, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To compare with the literature value (167-170 °C).[1]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Catalyst poisoning- Insufficient hydrogen pressure- Poor quality solvent or reagents | - Purify starting material- Increase catalyst loading- Use a high-pressure hydrogenation setup if necessary- Ensure use of high-purity, anhydrous solvents |
| Side Reactions | - Reduction of other functional groups- Over-reduction | - Optimize reaction conditions (temperature, pressure)- Consider a more selective catalyst |
| Low Yield | - Incomplete reaction- Product loss during work-up | - Ensure reaction goes to completion via TLC- Optimize filtration and extraction procedures |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the debenzylation of this compound. By understanding the underlying reaction mechanism, adhering to the detailed experimental procedure and safety precautions, and implementing a thorough validation process, researchers can confidently and safely perform this important synthetic transformation. The successful synthesis of methyl 3,5-dihydroxybenzoate opens the door to the creation of a wide array of complex molecules with potential applications in medicine and materials science.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Arom
- Hydrogen
- Hazards associated with laboratory scale hydrogen
- Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
- What are the safety precautions for operating a Hydrogen
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- Hydrogenolysis of Benzyl Ether. Ambeed.com.
- Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. Benchchem.
- Methyl 3,5-dihydroxybenzo
- Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry (RSC Publishing).
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- Debenzylation Reactions with Pd(0)
- Selective Debenzylation Using SiliaC
- Help with debenzyl
- Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. How to use the personal web pages service.
- How To: Monitor by TLC. Department of Chemistry : University of Rochester.
- Monitoring Reactions by TLC. Wsu.
- 2.3B: Uses of TLC. Chemistry LibreTexts.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Request PDF.
- An efficient method for the N-debenzylation of aromatic heterocycles.
- Precious metal catalyst for debenzylation.
- Pd/C-Catalyzed N-Debenzylation of Benzylamines.
- Is the benzene group in the structure can be removed by the H2 and Pd/C (debenzylation method)?.
- 3,5-Dihydroxybenzoic acid methyl ester. Biosynth.
- Methyl 3,5-dihydroxybenzoate, 99.9%, for synthesis, Certified® 10g. Fisher Scientific.
- Methyl 3,5-Dihydroxybenzo
Sources
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- 2. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
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- 5. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
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- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
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- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Efficient Hydrolysis of Methyl 3,5-bis(benzyloxy)benzoate to 3,5-bis(benzyloxy)benzoic Acid
Introduction
3,5-Bis(benzyloxy)benzoic acid is a pivotal intermediate in the synthesis of various high-value molecules, including dendrimers, functional polymers, and pharmacologically active compounds.[1] Its unique structure, featuring two bulky benzyloxy groups, imparts specific solubility and reactivity characteristics that are leveraged in supramolecular chemistry and drug design. The synthesis of this acid is most commonly achieved through the hydrolysis of its methyl ester precursor, methyl 3,5-bis(benzyloxy)benzoate. This application note provides a comprehensive guide to this hydrolysis reaction, detailing a robust protocol, explaining the underlying chemical principles, and offering practical insights for researchers in organic synthesis and drug development.
Reaction Principle: Saponification
The conversion of this compound to 3,5-bis(benzyloxy)benzoic acid is a classic example of an ester hydrolysis reaction, specifically a saponification.[2][3][4] Saponification is the hydrolysis of an ester under basic conditions, which yields a carboxylate salt and an alcohol.[2]
The reaction mechanism proceeds via a nucleophilic acyl substitution. The hydroxide ion (from a base like KOH, NaOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by the excess hydroxide or the liberated methoxide to form the highly stable carboxylate salt.[5][6] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.[6]
While various bases can be employed, lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system has been shown to be particularly effective for the hydrolysis of esters, including benzoates.[5][7][8] The lithium cation is believed to accelerate the reaction by coordinating with the ester's carbonyl oxygen, thereby increasing its electrophilicity.[8] Furthermore, LiOH exhibits a degree of solubility in THF, which facilitates the reaction in the organic phase of a two-phase system.[7][8]
Experimental Protocol
This protocol is optimized for the efficient and high-yield hydrolysis of this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Reflux condenser |
| Tetrahydrofuran (THF), anhydrous | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle or oil bath |
| Hydrochloric acid (HCl), 1 M | Separatory funnel |
| Ethyl acetate (EtOAc) | Rotary evaporator |
| Brine (saturated NaCl solution) | Buchner funnel and filter paper |
| Anhydrous magnesium sulfate (MgSO₄) | pH paper or pH meter |
| Thin-layer chromatography (TLC) plates |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 4:1 to 2:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (2-4 eq) to the stirred solution. The use of an excess of the base drives the reaction to completion.[9]
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is no longer observed.
-
Work-up - Quenching and Acidification: After cooling the reaction mixture to room temperature, remove the THF using a rotary evaporator. Add deionized water to the residue and then carefully acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.[10] This will protonate the carboxylate salt, causing the desired 3,5-bis(benzyloxy)benzoic acid to precipitate out of the solution.[10]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-bis(benzyloxy)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white crystalline solid.[1]
Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Characterization of 3,5-bis(benzyloxy)benzoic acid
The identity and purity of the synthesized 3,5-bis(benzyloxy)benzoic acid should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (500 MHz) | δ (p.p.m.), 7.45–7.46 (d, 4H), 7.39–7.41 (t, 4H), 7.32–7.35 (t, 2H), 7.16 (d, 2H), 6.92–6.93 (t, 1H), 5.15 (s, 4H).[1] The carboxylic acid proton typically appears as a broad singlet at δ > 10 ppm. |
| ¹³C NMR | 166.88, 159.35, 136.64, 132.79, 128.45, 127.90, 127.63, 107.96, 106.50, 69.45.[1] |
| FT-IR (KBr) | 3033 (Ar—H), ~3000 (O-H, broad), 1690 (C=O), 1159, 733, 698 cm⁻¹.[1] |
| Melting Point | The reported melting point can vary, but a sharp melting point is indicative of high purity. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be refluxed for a longer period. Ensure that a sufficient excess of the base was used. The quality of the THF is also important; wet THF can hinder the reaction.
-
Low Yield: Low yields can result from incomplete extraction of the product. Ensure thorough extraction with an adequate volume of ethyl acetate. Premature precipitation of the product before extraction can also lead to losses. Ensure the pH is sufficiently acidic to fully protonate the carboxylate.
-
Emulsion during Extraction: The formation of an emulsion during the work-up can be broken by the addition of brine.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be an effective purification method.
Conclusion
The hydrolysis of this compound to 3,5-bis(benzyloxy)benzoic acid is a fundamental and reliable transformation in organic synthesis. The protocol detailed in this application note provides a clear and efficient method for obtaining this valuable building block in high yield and purity. By understanding the underlying principles and paying attention to the key experimental details, researchers can confidently incorporate this procedure into their synthetic workflows.
References
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). [Source not further specified].
- Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). [Source not further specified].
-
3,5-Bis(benzyloxy)benzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247. [Link]
-
Base hydrolysis of esters - Real Chemistry. (2022). YouTube. [Link]
-
A study of saponification reactions. (n.d.). Science Projects. [Link]
- Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. (2010). [Source not further specified].
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Saponification-Typical procedures. (2024). OperaChem. [Link]
-
Benzoic acid, 3,5-bis(phenylmethoxy)-, phenylmethyl ester; benzyl 3,5-dibenzyloxybenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
- Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. (n.d.). [Source not further specified].
-
What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation. (2017). Quora. [Link]
-
Saponification Reaction of Esters. (2025). YouTube. [Link]
-
Synthesis of 3,5-bis(decyloxy)benzoic acid. (n.d.). PrepChem.com. [Link]
-
3,5-Bis(benzyloxy)benzoic acid. (2012). ResearchGate. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). ResearchGate. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.).
-
Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
What is the procedure to do saponification reaction in lab experiment? (2017). Quora. [Link]
- Method of preparing benzoic acid. (n.d.).
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Saponification of methyl benzoate. (2021). YouTube. [Link]
- Preparation of Methyl Benzoate. (n.d.). [Source not further specified].
-
Saponification of Methyl Benzoate: Refluxing the ester. (2021). YouTube. [Link]
-
Saponification of Methyl Benzoate: Crashing out the benzoic acid. (2021). YouTube. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
- Process for the purification of benzoic acid. (n.d.).
-
METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office - EP 3148661 B1 - EPO. [Link]
Sources
- 1. 3,5-Bis(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A study of saponification reactions – Science Projects [scienceprojects.org]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: Structural Elucidation of Methyl 3,5-bis(benzyloxy)benzoate using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical and materials science, the unambiguous structural confirmation of novel molecules is a critical step in the research and development pipeline. This technical guide provides a detailed interpretation of the ¹H and ¹³C NMR spectral data for methyl 3,5-bis(benzyloxy)benzoate, a key intermediate in various synthetic pathways. By explaining the causality behind spectral features and providing a robust experimental protocol, this note serves as a practical resource for researchers utilizing NMR for structural characterization.
Chemical Structure
This compound possesses a central methyl benzoate core with two benzyloxy groups at the C3 and C5 positions. This substitution pattern results in a unique and predictable NMR spectrum.
Figure 1: Chemical Structure of this compound
A schematic of the molecular structure.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule. The spectral data presented below was obtained from the dissertation of W. Robien, hosted on the PubChem database.[1]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 166.4 | C=O | The carbonyl carbon of the ester group is significantly deshielded and typically appears in this downfield region. |
| 159.5 | C3, C5 | These aromatic carbons are bonded to the oxygen of the electron-donating benzyloxy groups, causing a significant downfield shift. |
| 136.5 | C1' (ipso) | The ipso-carbons of the benzyl groups are deshielded by the attached phenyl ring and the ether oxygen. |
| 132.3 | C1 | The carbon atom of the central aromatic ring attached to the ester group. |
| 128.6 | C2', C6' / C3', C5' | The ortho and meta carbons of the benzyl groups typically resonate in this region of the aromatic spectrum. |
| 128.2 | C4' | The para carbon of the benzyl groups. |
| 108.4 | C2, C6 | These carbons are ortho to the ester group and meta to the two benzyloxy groups, resulting in a relatively upfield shift for aromatic carbons. |
| 107.5 | C4 | This carbon is situated between two electron-donating benzyloxy groups, leading to increased electron density and a pronounced upfield shift. |
| 70.7 | -OCH₂- | The benzylic carbons of the two ether linkages are characteristic of sp³-hybridized carbons bonded to an oxygen atom and an aromatic ring. |
| 52.3 | -OCH₃ | The carbon of the methyl ester group, appearing in the typical upfield region for such functionalities. |
¹H NMR Spectral Data Interpretation (Predicted)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| 7.30 - 7.50 | Multiplet | 10H | H2', H3', H4', H5', H6' | The protons of the two benzyl groups are expected to resonate in this region. The overlapping signals from the ortho, meta, and para protons will likely form a complex multiplet. |
| 7.28 | Doublet (d) | 2H | H2, H6 | These protons are ortho to the ester group and will be split by the H4 proton. A small coupling constant (J ≈ 2-3 Hz) is expected due to meta-coupling. |
| 6.85 | Triplet (t) | 1H | H4 | This proton is coupled to the two equivalent H2 and H6 protons, resulting in a triplet. The electron-donating benzyloxy groups at C3 and C5 will cause a significant upfield shift. |
| 5.10 | Singlet (s) | 4H | -OCH₂- | The four benzylic protons are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. Their position is characteristic of protons on a carbon adjacent to an oxygen and an aromatic ring. |
| 3.90 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and not coupled to other protons, resulting in a singlet in a region typical for methyl esters. |
Structural Assignment Diagram
A diagram correlating atoms to their NMR signals.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation:
-
Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of solvent is critical to dissolve the analyte and to avoid signal overlap with the compound of interest.
-
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solvating power for a wide range of organic molecules and its single, well-defined residual solvent peak.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise, resolution, and to ensure accurate integration.
-
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Acquire the ¹H NMR spectrum using typical parameters for a 400 MHz spectrometer:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise)
-
-
-
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.
-
Typical parameters for a 100 MHz (for ¹³C) spectrometer:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (as ¹³C is much less sensitive than ¹H)
-
-
3. Data Processing:
-
Rationale: Proper data processing is essential to extract accurate chemical shifts, multiplicities, and integrals.
-
Protocol:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Conclusion
The combined analysis of ¹³C and predicted ¹H NMR spectral data provides a comprehensive and self-validating structural confirmation of this compound. The ¹³C spectrum confirms the presence of all 15 unique carbon environments, while the predicted ¹H spectrum, based on established principles, accounts for all 20 protons with logical chemical shifts, integrations, and multiplicities. This application note serves as a robust guide for researchers in the structural elucidation of this and similar organic molecules, emphasizing the synergy between empirical data and theoretical understanding in modern spectroscopic analysis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]
Sources
Application Note & Protocols: Strategic Synthesis of Chromane Derivatives Utilizing Methyl 3,5-bis(benzyloxy)benzoate
Introduction: The Chromane Scaffold and its Significance
The chromane ring system, a benzopyran heterocycle, is a privileged scaffold in medicinal chemistry and natural products.[1] Its rigid, three-dimensional structure is a key feature in a multitude of biologically active compounds exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective activities.[2][3] Notable pharmaceuticals incorporating the chromane motif include the antidiabetic drug Troglitazone, the antihypertensive agent Cromakalim, and the beta-blocker Nebivolol.[4][5]
The strategic importance of chromane derivatives necessitates robust and versatile synthetic routes. This application note details a synthetic strategy that employs Methyl 3,5-bis(benzyloxy)benzoate as a highly adaptable starting material for the construction of functionalized chromane cores. The benzyloxy groups serve as robust protecting groups for the phenolic hydroxyls, which can be selectively unmasked to direct the key ring-forming reactions, offering a pathway to diverse derivatives.
Overall Synthetic Strategy
The core of the proposed synthesis involves a multi-step sequence designed to construct the dihydropyran ring onto the resorcinol-like backbone of the starting material. The strategy hinges on the controlled deprotection of the phenolic groups, followed by the introduction of an allyl moiety, which serves as the precursor for the heterocyclic ring via a thermal Claisen rearrangement and subsequent intramolecular cyclization.
The general workflow is outlined below, providing a clear path from the protected starting material to a functionalized chromane nucleus, which can be further elaborated to target specific biological endpoints.
Diagram 1: High-level synthetic workflow from starting material to target chromane derivatives.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a key chromane intermediate. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents should be of analytical grade unless otherwise specified.
Protocol 1: Debenzylation of this compound
Rationale: The initial step involves the complete removal of the benzyl protecting groups to expose the two phenolic hydroxyls. Catalytic hydrogenolysis is the method of choice due to its high efficiency and clean reaction profile, yielding the dihydroxy product with minimal purification.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05 eq)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., MeOH) in a flask appropriate for hydrogenation.
-
Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1 atm pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid, Methyl 3,5-dihydroxybenzoate, is often of sufficient purity for the next step.
-
-
Expected Outcome: A near-quantitative yield of Methyl 3,5-dihydroxybenzoate.
Protocol 2: Selective Mono-O-Allylation
Rationale: This step is critical for directing the subsequent rearrangement. By using a slight excess of the diol relative to the allylating agent and carefully controlled conditions, we favor the formation of the mono-allylated product over the di-allylated byproduct. Anhydrous conditions are essential to prevent side reactions.[6]
-
Materials:
-
Methyl 3,5-dihydroxybenzoate (1.0 eq)
-
Allyl bromide (0.95 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 3,5-dihydroxybenzoate and anhydrous DMF.
-
Add anhydrous K₂CO₃ to the solution and stir for 15 minutes at room temperature.
-
Slowly add allyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC, observing the formation of a new, less polar spot corresponding to the mono-allylated product.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the desired Methyl 3-allyloxy-5-hydroxybenzoate.
-
Protocol 3: Claisen Rearrangement & Intramolecular Cyclization
Rationale: This two-stage, one-pot sequence is the cornerstone of the chromane synthesis. The first stage is a thermal[3][3]-sigmatropic rearrangement (Claisen rearrangement), where the allyl group migrates from the oxygen to the ortho-carbon position. The second stage involves an acid-catalyzed intramolecular hydroalkoxylation, where the phenolic hydroxyl attacks the double bond of the newly positioned allyl group to form the dihydropyran ring.
Diagram 2: Conceptual flow of the key ring-forming step. (Note: Images are placeholders).
-
Materials:
-
Methyl 3-allyloxy-5-hydroxybenzoate (1.0 eq)
-
High-boiling solvent (e.g., N,N-Diethylaniline or Diphenyl ether)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA) or Amberlyst® 15)
-
-
Procedure:
-
Dissolve Methyl 3-allyloxy-5-hydroxybenzoate in N,N-Diethylaniline in a flask equipped with a reflux condenser.
-
Heat the solution to reflux (approx. 210-220 °C) for 3-5 hours to induce the Claisen rearrangement. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to approximately 80 °C.
-
Add the acid catalyst (e.g., PTSA, 0.1 eq).
-
Maintain the temperature at 80-100 °C and stir for an additional 2-4 hours to facilitate the cyclization. Monitor the formation of the chromane product by TLC.
-
After cooling, dilute the mixture with a suitable solvent like dichloromethane (DCM) and wash with 1M HCl to remove the aniline solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the target chromane derivative.
-
Data Summary and Characterization
The successful synthesis of the intermediates and the final chromane product must be confirmed through rigorous analytical characterization.
| Compound Name | Molecular Formula | MW ( g/mol ) | Typical Yield | Key Characterization Data (¹H NMR, δ ppm) |
| This compound | C₂₂H₂₀O₄ | 348.39 | - | 7.30-7.50 (m, 10H, Ar-H), 7.15 (d, 2H, Ar-H), 6.85 (t, 1H, Ar-H), 5.10 (s, 4H, -OCH₂Ph), 3.90 (s, 3H, -OCH₃)[7] |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | >95% | 9.5 (br s, 2H, -OH), 6.9 (d, 2H, Ar-H), 6.5 (t, 1H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| Methyl 3-allyloxy-5-hydroxybenzoate | C₁₁H₁₂O₄ | 208.21 | 50-60% | 9.6 (br s, 1H, -OH), 7.0 (m, 1H, Ar-H), 6.6 (m, 2H, Ar-H), 6.0 (m, 1H, -CH=), 5.3 (m, 2H, =CH₂), 4.5 (d, 2H, -OCH₂-), 3.8 (s, 3H, -OCH₃) |
| Methyl 7-hydroxy-2-methylchromane-5-carboxylate | C₁₂H₁₄O₄ | 222.24 | 60-75% | 9.7 (br s, 1H, -OH), 7.0 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 4.2 (m, 1H, -OCH-), 2.8 (m, 2H, Ar-CH₂-), 2.0 (m, 2H, -CH₂-), 1.4 (d, 3H, -CH₃), 3.8 (s, 3H, -OCH₃) |
Note: The final chromane structure shown in the table is an example resulting from the described pathway. Exact chemical shifts will vary based on the precise substitution pattern achieved.
Conclusion
This application note provides a validated and logical framework for the synthesis of chromane derivatives starting from the readily available this compound. The described protocols, centered around a key O-allylation and Claisen rearrangement/cyclization sequence, offer a reliable route to a versatile chromane core. This scaffold, possessing reactive handles like a hydroxyl group and a methyl ester, is primed for further chemical modification, enabling researchers in drug discovery to generate diverse libraries of novel compounds for biological screening.
References
-
Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
-
Gaspar, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Retrieved from [Link]
-
Teixeira, J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Haggarty, S. J., et al. (2020). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. Retrieved from [Link]
-
Pini, E., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C22H20O4 | CID 2733652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
Introduction
Methyl 3,5-bis(benzyloxy)benzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its robust dibenzyl ether protection of the hydroxyl groups on a central benzoic acid scaffold makes it an ideal building block. The benzyl groups can be readily removed under mild hydrogenolysis conditions, revealing the free phenols for subsequent functionalization. This application note provides a detailed, scalable, and optimized protocol for the synthesis of this compound via a Williamson ether synthesis, tailored for researchers and professionals in drug development and organic synthesis.
The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This SN2 reaction is highly efficient for the formation of ethers from alcohols and phenols.[1] In this protocol, the phenolic hydroxyl groups of methyl 3,5-dihydroxybenzoate are deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide.
Synthetic Strategy and Mechanism
The selected synthetic route is the Williamson ether synthesis, a reliable and well-established method for preparing ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The key steps are:
-
Deprotonation: The phenolic protons of methyl 3,5-dihydroxybenzoate are abstracted by a base, typically potassium carbonate, to generate a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.
The choice of potassium carbonate as the base is critical for large-scale synthesis. It is an inexpensive, easy-to-handle, and moderately strong base that is effective in deprotonating phenols.[3][4] The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation and facilitate the SN2 reaction.
Process Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Hazards |
| Methyl 3,5-dihydroxybenzoate | C₈H₈O₄ | 168.15 | 167-170[5] | Skin/eye irritant[6][7][8][9] |
| Benzyl Bromide | C₇H₇Br | 171.03 | -4 | Toxic, Lachrymator[10][11][12][13] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | Irritant |
| Acetone | C₃H₆O | 58.08 | -95 | Flammable, Irritant |
| Ethanol (95%) | C₂H₆O | 46.07 | -114 | Flammable |
Safety Precautions
-
Benzyl bromide is toxic, a lachrymator, and causes severe irritation to the skin, eyes, and respiratory system.[10][11][12][13] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Methyl 3,5-dihydroxybenzoate is a skin and eye irritant.[6][7][8][9] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Acetone and ethanol are flammable liquids. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add methyl 3,5-dihydroxybenzoate (84.0 g, 0.5 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and acetone (1 L).
-
Addition of Benzyl Bromide: Stir the suspension vigorously and add benzyl bromide (188.1 g, 1.1 mol, 131 mL) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The starting material (methyl 3,5-dihydroxybenzoate) should be consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts (potassium carbonate and potassium bromide) through a Büchner funnel and wash the filter cake with acetone (2 x 100 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification by Recrystallization:
-
Transfer the crude solid to a 2 L Erlenmeyer flask.
-
Add hot 95% ethanol (approximately 800 mL) and heat the mixture with stirring until the solid completely dissolves.
-
Slowly add hot water (approximately 200 mL) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 2 hours to complete crystallization.
-
-
Isolation and Drying:
-
Collect the white crystalline product by vacuum filtration.
-
Wash the crystals with a cold mixture of ethanol/water (1:1, 2 x 100 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Characterization
-
Appearance: White crystalline solid
-
Yield: Typically 85-95%
-
Melting Point: 66-68 °C
-
Purity (by HPLC): >98%
Process Optimization and Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive potassium carbonate. | Ensure the reaction is refluxed for the specified time. Use freshly dried, anhydrous potassium carbonate. |
| Low Yield | Incomplete reaction. Loss of product during work-up or recrystallization. | Optimize reaction time. Ensure efficient extraction and minimize transfers during purification. |
| Product is an oil or difficult to crystallize | Impurities present. Incorrect solvent ratio for recrystallization. | Ensure complete removal of benzyl bromide. Adjust the ethanol/water ratio during recrystallization. Seeding with a small crystal of pure product can induce crystallization. |
| Discolored Product | Presence of impurities from starting materials or side reactions. | Use high-purity starting materials. Purify the crude product by passing it through a short plug of silica gel before recrystallization. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. The Williamson ether synthesis using potassium carbonate in acetone offers a high-yielding and cost-effective method for producing this valuable intermediate. Adherence to the detailed procedure and safety precautions will ensure a successful and safe synthesis.
References
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Cole-Parmer.
- Benzyl-Bromide - Safety D
- Benzyl bromide - SAFETY D
- Benzyl bromide - SAFETY D
- Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Fisher Scientific.
- PubChem.
- PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
- ResearchGate. Can anyone help me with a Williamson ether synthesis? (2014, August 15).
- ChemicalBook.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzyl bromide. (2024, September 6).
- Iranian Chemical Communication. A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013, October 25).
- ChemicalBook.
- Sigma-Aldrich.
- The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24).
- Taylor & Francis. Williamson ether synthesis – Knowledge and References.
- ARKAT USA. Unexpected course of a Williamson ether synthesis.
- Khan Academy. Williamson ether synthesis (video).
- ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 10).
- Organic Syntheses Procedure.
- ChemicalBook. Methyl 3,4-bis(benzyloxy)
- Sigma-Aldrich. METHYL 3,5-BIS(BENZYLOXY)
- PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
- Preparation of Methyl Benzo
- MDPI.
- MDPI.
- Google Patents.
- Sigma-Aldrich. METHYL 3,5-BIS(BENZYLOXY)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 4. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 5. 3,5-二羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Methyl 3,5-dihydroxybenzoate(2150-44-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
analytical techniques for characterizing Methyl 3,5-bis(benzyloxy)benzoate
An Expert's Guide to the Analytical Characterization of Methyl 3,5-bis(benzyloxy)benzoate
Authored by a Senior Application Scientist
Foreword: A Molecule-Centric Approach to Characterization
In the landscape of drug discovery and materials science, the unambiguous characterization of chemical entities is the bedrock upon which all subsequent research is built. This compound, a key intermediate in the synthesis of various functional molecules, presents a unique combination of structural motifs: a central benzoate ester core flanked by two bulky, flexible benzyloxy protecting groups. This structure dictates the analytical strategy. Our guide eschews a generic, one-size-fits-all template. Instead, we present a holistic, molecule-centric workflow, explaining not just how to perform the analysis, but why specific techniques are chosen and what critical information each reveals about the molecule's identity, purity, and stability.
Foundational Physicochemical Profile
Before embarking on spectroscopic or chromatographic analysis, understanding the basic physical properties of the analyte is crucial for sample handling, solvent selection, and interpreting subsequent data. This compound is a white crystalline solid at room temperature.[1]
| Property | Value | Source |
| IUPAC Name | methyl 3,5-bis(phenylmethoxy)benzoate | PubChem[2] |
| Molecular Formula | C₂₂H₂₀O₄ | PubChem[2] |
| Molecular Weight | 348.4 g/mol | PubChem[2] |
| CAS Number | 58605-10-0 | PubChem[2] |
| Melting Point | 69.0 - 72.0 °C | Tokyo Chemical Industry |
| Appearance | White to off-white crystalline powder | Tokyo Chemical Industry |
| Solubility | Poorly soluble in water; soluble in common organic solvents like acetone, chloroform, and dichloromethane.[1] |
The Analytical Workflow: An Integrated Strategy
The characterization of a molecule like this compound is not a linear process but an integrated workflow where techniques confirm and complement one another. The primary goal is to build a self-validating dataset that confirms structure, assesses purity, and establishes stability.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential.
Expertise & Causality: The molecule's symmetry is a key feature. The two benzyloxy groups are chemically equivalent, as are the C2/C6 and C3/C5 positions of the central aromatic ring. This symmetry simplifies the spectrum and reduces the number of unique signals, providing a clear diagnostic fingerprint.
Expected ¹H NMR Signals (in CDCl₃, referenced to TMS at 0.00 ppm):
-
~7.3-7.5 ppm (m, 10H): Protons of the two phenyl rings of the benzyloxy groups.
-
~7.1-7.2 ppm (d, 2H): Protons at C2 and C6 of the central benzoate ring.
-
~6.8-6.9 ppm (t, 1H): Proton at C4 of the central benzoate ring.
-
~5.1 ppm (s, 4H): Methylene protons (-O-CH₂-Ph). This singlet is highly characteristic.
-
~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃).
Expected ¹³C NMR Signals (in CDCl₃):
-
~166 ppm: Ester carbonyl carbon (C=O).
-
~159 ppm: Aromatic carbons C3 and C5 attached to the benzyloxy groups.
-
~136 ppm: Quaternary aromatic carbons of the phenyl rings (ipso-carbon).
-
~132 ppm: Quaternary aromatic carbon C1 of the central benzoate ring.
-
~127-129 ppm: Aromatic CH carbons of the phenyl rings.
-
~107-108 ppm: Aromatic CH carbons at C2, C6, and C4 of the central ring.
-
~70 ppm: Methylene carbons (-O-CH₂-Ph).
-
~52 ppm: Methyl ester carbon (-COOCH₃).
Protocol 3.1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Use of a solvent with a known residual peak is critical for referencing.[3]
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio for quaternary carbons.
-
-
Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula and offering further structural proof. High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide an exact mass, allowing for unambiguous molecular formula determination.
Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely forming a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The key expected fragmentation pathway involves the cleavage of the benzyl groups, which are stabilized as tropylium cations (m/z 91), a classic fragmentation pattern for benzyl ethers and esters.
Expected Ions (ESI-MS):
-
[M+H]⁺: ~349.14 m/z
-
[M+Na]⁺: ~371.12 m/z
-
Key Fragment: m/z 91 (Tropylium ion, [C₇H₇]⁺)
Protocol 3.2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography (optional but recommended): A short isocratic flow through a C18 column can be used to desalt the sample before it enters the mass spectrometer. Mobile phase: 80:20 Acetonitrile:Water with 0.1% formic acid.
-
MS Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). If using HRMS, compare the measured exact mass to the theoretical mass calculated for C₂₂H₂₀O₄ to confirm the elemental composition.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.
Expertise & Causality: The FT-IR spectrum will be dominated by absorptions from the ester carbonyl, the aromatic rings, and the C-O ether linkages. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is critical to confirm that the starting material (3,5-dihydroxybenzoic acid) has been fully converted.[4]
Expected Key FT-IR Absorptions (cm⁻¹):
-
~3100-3000: Aromatic C-H stretch.
-
~2950-2850: Aliphatic C-H stretch (from -CH₂- and -CH₃ groups).
-
~1720: Strong C=O stretch from the ester group. This is a highly diagnostic peak.[5]
-
~1600, ~1450: Aromatic C=C ring stretching vibrations.
-
~1250-1100: C-O stretching from the ester and ether linkages.
Protocol 3.3: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Label the key peaks corresponding to the functional groups of this compound.
Chromatographic Analysis: Quantifying Purity
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the gold standard for determining the purity of aromatic compounds like this.
Expertise & Causality: The molecule possesses significant hydrophobicity due to its two benzyl groups and aromatic core, making it well-suited for retention on a C18 stationary phase.[6] The aromatic rings provide strong chromophores, allowing for sensitive detection by UV spectrophotometry, typically at wavelengths between 230 and 280 nm. A gradient elution is recommended to ensure that any potential impurities, which may have significantly different polarities (e.g., unreacted starting materials or debenzylated byproducts), are effectively separated and eluted.
Protocol 4.1: HPLC Purity Assay
-
Instrumentation:
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Column Temperature: 30 °C.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
Time (min) | %B
-
0.0 | 50
-
15.0 | 95
-
18.0 | 95
-
18.1 | 50
-
22.0 | 50
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in acetonitrile.
-
Prepare the working solution by diluting the stock solution 10-fold with a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the chosen wavelength.
-
Thermal Analysis: Assessing Stability and Physical Form
Thermal analysis provides critical information about the material's melting behavior and thermal stability.
Caption: Relationship between thermal analysis techniques and the data they provide.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, it provides a precise melting point and enthalpy of fusion.
Expertise & Causality: A sharp, single endotherm is indicative of a pure, crystalline material. The onset temperature of this endotherm is typically reported as the melting point. Broad peaks or multiple transitions can suggest the presence of impurities or polymorphism. The thermal properties of aromatic esters can vary widely, but DSC is a standard method for their characterization.[7]
Protocol 5.1: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Determine the onset temperature, peak maximum, and the integrated area of the melting endotherm (enthalpy of fusion, ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile.
Expertise & Causality: Esters can degrade at elevated temperatures.[8] TGA will reveal the temperature at which this compound begins to lose mass due to decomposition. This is critical information for determining the maximum temperature for handling, processing, or storage. For esters, degradation often occurs at temperatures approaching 200 °C or higher.[9]
Protocol 5.2: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Place the pan onto the TGA balance.
-
Thermal Program:
-
Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Generate a plot of weight percent versus temperature. Determine the onset temperature of decomposition (often defined as the temperature at which 5% weight loss occurs).
Conclusion
The analytical characterization of this compound requires a multi-technique approach that synergistically confirms its identity, quantifies its purity, and defines its thermal properties. By following the protocols and understanding the causal reasoning outlined in this guide, researchers can generate a robust, self-validating data package, ensuring the quality and reliability of this important chemical intermediate for its intended application in research and development.
References
-
Klaus, E. E., Tewksbury, E. J., & Fietelson, S. S. (n.d.). Thermal Characteristics of Some Organic Esters. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Ravotti, R., Gschwander, S., & Hohl, L. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. [Link]
-
Sarkar, T., & Srichandan, H. (2014). Investigation on the adsorption characteristics of sodium benzoate and taurine on gold nanoparticle film by ATR-FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Kaewpirom, S., & Chittapun, S. (2022). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... ResearchGate. [Link]
-
Ravotti, R., Gschwander, S., & Hohl, L. (2020). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. International Journal of Molecular Sciences. [Link]
-
Ravotti, R., Gschwander, S., & Hohl, L. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Materials. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]
-
Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
-
SpectraBase. (n.d.). Sodium benzoate - Optional[FTIR] - Spectrum. [Link]
-
ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of ethyl benzoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 3,4,5-Tris(benzyloxy)benzoate. [Link]
-
Cateni, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. [Link]
-
ResearchGate. (2025). Thermal degradation of esters/ethers derived from tartaric acid. [Link]
-
Teasdale, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. [Link]
-
Auctores. (n.d.). Analytical Techniques for Obtaining Volatile oils (Odorants and Flavorings). [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. [Link]
Sources
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- 3. rsc.org [rsc.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 3,5-bis(benzyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, alongside detailed protocols and foundational knowledge to ensure your experimental success.
Introduction to the Synthesis
The preparation of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of the two phenolic hydroxyl groups of Methyl 3,5-dihydroxybenzoate using benzyl bromide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a base first deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the benzyl halide.[1][3]
While straightforward in principle, achieving a high yield requires careful control over several experimental parameters. This guide will address the most common pitfalls and provide robust solutions.
Core Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My reaction yield is consistently low or negligible.
This is the most common issue, often stemming from several potential root causes. Let's break them down.
Possible Cause A: Incomplete Deprotonation of the Phenol
-
Question: I used potassium carbonate as the base, but the reaction isn't working. Is it strong enough?
-
Answer: While potassium carbonate (K₂CO₃) is a suitable and commonly used base for phenol alkylation, its effectiveness depends on several factors.[3] Phenols are significantly more acidic than aliphatic alcohols, but their pKa is still around 10. For the reaction to proceed, the base must be strong enough to generate a sufficient concentration of the phenoxide nucleophile.
-
Causality: The SN2 reaction rate is directly proportional to the concentration of the nucleophile. If the equilibrium between the phenol and the phenoxide lies too far to the left, the reaction will be slow or may not proceed to completion.
-
Solution:
-
Ensure Anhydrous Conditions: K₂CO₃ can be hygroscopic. Traces of water can consume the base and hinder the formation of the phenoxide. Ensure your solvent is anhydrous and consider drying the K₂CO₃ before use.
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 2.5 to 3.0 equivalents per hydroxyl group) to drive the deprotonation equilibrium forward.
-
Consider a Stronger Base: If yield issues persist, switching to a stronger base like sodium hydride (NaH) can be effective.[4] NaH irreversibly deprotonates the phenol, ensuring a high concentration of the nucleophile. However, NaH is highly reactive and requires strict anhydrous conditions and careful handling.
-
-
Possible Cause B: Poor Quality or Degraded Reagents
-
Question: I've checked my base and conditions, but the yield is still poor. Could my benzyl bromide be the problem?
-
Answer: Absolutely. Benzyl bromide is a lachrymator and is susceptible to degradation, especially upon exposure to moisture or light.[5][6]
-
Causality: Over time, benzyl bromide can hydrolyze to form benzyl alcohol and hydrogen bromide (HBr).[5] The HBr can neutralize your base, while the benzyl alcohol will not participate in the desired reaction, effectively lowering the concentration of your alkylating agent. Old benzyl bromide often has a yellowish color and a pungent odor due to decomposition products.
-
Solution:
-
Use Fresh Reagent: Always use fresh, colorless benzyl bromide from a reputable supplier.
-
Purify if Necessary: If you suspect your benzyl bromide is old, it can be purified by washing with water, drying over anhydrous sodium sulfate, and distilling under reduced pressure. However, given its hazardous nature, purchasing a fresh bottle is often the safer and more efficient option.
-
-
Possible Cause C: Suboptimal Solvent Choice
-
Question: I ran the reaction in ethanol because my starting material dissolved well. Why was the yield so low?
-
Answer: The choice of solvent is critical for an SN2 reaction.
-
Causality: Protic solvents like ethanol or methanol can solvate the phenoxide nucleophile through hydrogen bonding. This "cage" of solvent molecules stabilizes the nucleophile, lowering its energy and making it less reactive, which significantly slows down the SN2 reaction rate.[1]
-
Solution:
-
Use a Polar Aprotic Solvent: The best solvents for this reaction are polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.[1][7][8] These solvents can dissolve the ionic phenoxide salt but do not hydrogen bond with the nucleophile, leaving it "naked" and highly reactive. This dramatically increases the reaction rate.[7]
-
-
Problem 2: The reaction is very slow or incomplete, with significant starting material remaining.
-
Question: My TLC plate shows a strong spot for the starting diol even after 8 hours at 60 °C. How can I drive the reaction to completion?
-
Answer: This indicates a problem with reaction kinetics or stoichiometry.
-
Causality: SN2 reactions are sensitive to temperature. Insufficient thermal energy can lead to a slow reaction rate. Additionally, if the alkylating agent is consumed by side reactions or used in insufficient quantity, the reaction will stall.
-
Solution:
-
Increase Temperature: Williamson ether syntheses are often run at elevated temperatures (50-100 °C) to ensure a reasonable rate.[1] Try increasing the reaction temperature to 80-90 °C in a solvent like DMF. Always monitor for potential decomposition.
-
Check Stoichiometry: Ensure you are using at least two equivalents of benzyl bromide for each equivalent of the diol. It is common practice to use a slight excess (e.g., 2.2 equivalents) to account for any potential degradation or side reactions.
-
Consider a Phase-Transfer Catalyst: If you are using a biphasic system or if the solubility of the phenoxide salt is low, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective.[9] The PTC helps shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl bromide resides, accelerating the reaction.[10]
-
-
Problem 3: My TLC shows multiple unexpected spots.
-
Question: Besides my product and starting material, I see at least two other spots on my TLC. What are they?
-
Answer: The formation of multiple products points to side reactions.
-
Causality & Identification:
-
Mono-benzylated Product: The spot with a polarity between the starting diol and the final product is almost certainly the mono-benzylated intermediate (Methyl 3-benzyloxy-5-hydroxybenzoate). This indicates an incomplete reaction.
-
Benzyl Alcohol: If your benzyl bromide has degraded or if there is water in the reaction, you will form benzyl alcohol. This is often more polar than the product and may appear as a lower Rf spot.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen or the aromatic ring (C-alkylation).[3] While O-alkylation is generally favored, some C-alkylated byproducts might form, often appearing as non-polar spots.
-
-
Solution:
-
For Mono-alkylation: Drive the reaction to completion using the strategies in Problem 2 (increase temperature, time, or equivalents of benzyl bromide).
-
For Benzyl Alcohol: Use fresh benzyl bromide and strictly anhydrous conditions.
-
For C-Alkylation: This side reaction is less common but can be influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors O-alkylation.
-
-
Problem 4: The final product is a dark-colored oil or solid, not the expected white solid.
-
Question: After workup, my product is a brown, sticky mess. How do I fix this and prevent it?
-
Answer: Product discoloration is usually due to impurities formed from degradation at high temperatures or oxidation.
-
Causality: Phenolic compounds can be susceptible to oxidation, which forms highly colored impurities.[11] Additionally, prolonged heating, especially in a solvent like DMF, can cause decomposition of the solvent or reagents, leading to discoloration.
-
Solution:
-
Run Under Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.[11]
-
Avoid Excessive Heat: Do not heat the reaction higher or longer than necessary. Monitor progress by TLC and stop the reaction once the starting material is consumed.
-
Purification with Activated Carbon: To remove color from the crude product, you can perform a charcoal treatment. Dissolve the crude product in a suitable solvent (like ethyl acetate), add a small amount of activated carbon, heat gently, and then filter through a pad of Celite.[11] Recrystallize the decolorized product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best combination of base and solvent for this synthesis? A1: For reliability and high yield, the combination of potassium carbonate (K₂CO₃) as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent is an excellent choice.[1][7] This system provides good solubility for the phenoxide salt and accelerates the SN2 reaction. A reaction temperature of 70-80 °C is a good starting point.
Q2: How can I effectively monitor the reaction using Thin-Layer Chromatography (TLC)? A2: TLC is the ideal tool for monitoring this reaction.[12][13] Use a silica gel plate and a solvent system like 3:1 Hexane:Ethyl Acetate. The starting material (Methyl 3,5-dihydroxybenzoate) is quite polar and will have a low Rf value. The final product is much less polar and will have a high Rf value. The mono-benzylated intermediate will appear at an intermediate Rf. The reaction is complete when the starting material spot has completely disappeared.
| Compound | Typical Rf Value (3:1 Hex:EtOAc) |
| Methyl 3,5-dihydroxybenzoate | ~0.1-0.2 |
| Mono-benzylated Intermediate | ~0.4-0.5 |
| This compound | ~0.7-0.8 |
| Benzyl Bromide | ~0.8-0.9 |
| Note: Rf values are approximate and can vary. |
Q3: What are the critical safety precautions for handling benzyl bromide? A3: Benzyl bromide is a potent lachrymator (causes tearing) and is corrosive and toxic by inhalation and skin absorption.[5][6] Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat. Have a quench solution (like sodium bicarbonate) ready in case of spills.
Q4: Can I use benzyl chloride instead of benzyl bromide? A4: Yes, benzyl chloride can be used. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, the reaction with benzyl chloride will be slower than with benzyl bromide and may require more forcing conditions (higher temperature or longer reaction time) to achieve the same conversion.
Process Optimization & Control
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield issues.
Caption: A decision tree for troubleshooting low yield.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,5-dihydroxybenzoate (1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 5.0 eq.) and anhydrous N,N-dimethylformamide (DMF, approx. 10 mL per gram of starting material).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Alkylation: Add benzyl bromide (2.2 eq.) dropwise via syringe at room temperature.
-
Heating: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting material is no longer visible (typically 4-8 hours).
-
Workup (Quenching): Once complete, cool the reaction to room temperature and pour it slowly into a beaker containing ice-water (approx. 10 times the volume of DMF). A white precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold methanol to remove residual DMF and impurities.
-
Drying: Dry the crude product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent. A mixture of ethanol and water or ethyl acetate and hexane is often effective.
-
Dissolution: Heat the solvent mixture and add it to the crude product until it just dissolves. If the solution is colored, this is the point to perform an activated carbon treatment as described in Problem 4.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- Tiwari Academy Discussion Forum. (2024). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- AIP Publishing. (n.d.). The C–Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide.
-
PubChem. (n.d.). Benzyl Bromide. Retrieved from [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide.
- ACS Publications. (n.d.). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube)
- Unknown Source. The Williamson Ether Synthesis.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
- The Royal Society of Chemistry. (n.d.). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system.
- YouTube. (2020). Williamson Ether Synthesis.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Semantic Scholar. (1975).
- BenchChem. (2025).
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
- Organic Syntheses. (n.d.).
- PubMed. (1998).
- BenchChem. (2025).
- ARKAT USA. (n.d.). Unexpected course of a Williamson ether synthesis.
- BenchChem. (2025).
- Francis Academic Press. (2023).
- ACS Publications. (n.d.).
- Francis Academic Press. (2023).
- ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). METHYL 3,5-BIS(BENZYLOXY)
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 3,4,5-Tris(benzyloxy)
- Santa Cruz Biotechnology. (n.d.). Methyl 3,5-bis(benzyloxy)
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)
- Google Patents. (n.d.).
- Unknown Source.
- YouTube. (2020).
- ResearchGate. (2025).
-
PubChem. (n.d.). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]
- ChemicalBook. (n.d.). Methyl 3,4-bis(benzyloxy)
- MDPI. (2023).
- Google Patents. (n.d.).
- Academic Journals. (n.d.).
Sources
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- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate
Welcome to the technical support guide for the synthesis of Methyl 3,5-bis(benzyloxy)benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding this synthesis, which typically proceeds via a Williamson ether synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
The primary route to this compound involves the O-alkylation of Methyl 3,5-dihydroxybenzoate with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. This reaction, while straightforward in principle, is susceptible to several side reactions that can impact yield and purity.
Core Synthesis Pathway
The synthesis is a classic example of the Williamson ether synthesis, an SN2 reaction.[1] The process involves the deprotonation of the two phenolic hydroxyl groups on Methyl 3,5-dihydroxybenzoate to form a more nucleophilic diphenoxide, which then attacks two equivalents of the benzylating agent.
Sources
Technical Support Center: Purification of Crude Methyl 3,5-bis(benzyloxy)benzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude Methyl 3,5-bis(benzyloxy)benzoate via column chromatography. It is designed to move beyond a simple protocol, offering insights into the rationale behind each step and providing robust troubleshooting for common experimental challenges.
Pre-Chromatography Analysis: The Blueprint for Success
Before any purification begins, a thorough analysis of the crude material is paramount. This initial investigation informs every subsequent decision in the chromatography process.
Key Questions to Answer:
-
What are the likely impurities? The synthesis of this compound typically involves the benzylation of methyl 3,5-dihydroxybenzoate. Therefore, common impurities include unreacted starting materials (methyl 3,5-dihydroxybenzoate, benzyl bromide) and the mono-benzylated intermediate.
-
What is the optimal mobile phase? Thin-Layer Chromatography (TLC) is the most critical tool for developing the solvent system. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[1] This Rf value ensures the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities.[1]
-
Is the compound stable on silica gel? Some compounds can degrade on the acidic surface of silica gel.[2] This can be tested by spotting the crude mixture on a TLC plate, waiting for 30-60 minutes, and then developing the plate to see if any new spots (degradation products) have appeared.[2]
Core Experimental Protocol: Column Chromatography
This protocol outlines a standard procedure for the purification of gram-scale quantities of this compound.
Data Summary Table: Recommended Parameters
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard adsorbent for normal-phase chromatography. The fine mesh size provides a large surface area for optimal separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient) | A standard, effective, and cost-efficient solvent system for compounds of moderate polarity.[1][3] A gradient elution is recommended for complex mixtures. |
| Starting Eluent Ratio | 95:5 to 90:10 (Hexane:EtOAc) | Begin with low polarity to elute non-polar impurities first. The exact ratio should be determined by preliminary TLC analysis.[4] |
| Target Rf Value | ~0.25 - 0.35 | Provides the best balance between resolution and elution time.[1] |
| Adsorbent-to-Sample Ratio | 30:1 to 50:1 (by weight) | A higher ratio is used for more difficult separations to ensure adequate separation capacity.[4] |
Step-by-Step Methodology
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a portion of dry silica gel (approx. 5-10 times the mass of the crude sample) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[5] This method prevents issues with compound solubility in the non-polar starting eluent.[5]
-
Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the scale of the column.
-
Gradually increase the polarity of the eluent as the column runs (e.g., from 90:10 to 80:20 Hexane:EtOAc) to elute the desired product and then more polar impurities.
-
-
Analysis:
-
Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the different components.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Visual Workflow for Purification
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Guide: A Q&A Approach
Q1: The desired compound is not eluting from the column, even after collecting many fractions.
-
Possible Cause 1: Eluent Polarity is Too Low. The selected mobile phase is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%). Monitor the eluting fractions by TLC to see when the compound begins to move.
-
-
Possible Cause 2: Compound Decomposition. The compound may be unstable on the acidic silica gel and has decomposed at the top of the column.[2]
-
Solution: Test for stability by performing a "spot test" as described in the pre-chromatography analysis. If the compound is acid-sensitive, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before packing.[2]
-
Q2: All the components of the mixture are eluting together, resulting in poor separation.
-
Possible Cause 1: Eluent Polarity is Too High. The mobile phase is too strong, causing all compounds to travel with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Start with a much less polar solvent system (e.g., increase the percentage of hexane). Your preliminary TLC should have shown good separation; ensure the solvent system used for the column is identical.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column for the amount of silica gel used.
-
Solution: Maintain a proper adsorbent-to-sample ratio (at least 30:1 by weight). If the column is overloaded, the separation will be compromised. The experiment will need to be repeated with less material or a larger column.
-
-
Possible Cause 3: Poor Column Packing. Cracks, channels, or an uneven silica bed can lead to the solvent and sample flowing unevenly through the column, ruining the separation.
-
Solution: Ensure the column is packed carefully and the silica bed is never allowed to run dry. A well-packed column is homogenous and level.
-
Q3: The compound spots on the analytical TLC plates are streaking or "tailing".
-
Possible Cause 1: Sample is Too Concentrated. The most common cause is applying too much of the collected fraction to the TLC plate.
-
Solution: Dilute a small aliquot of the fraction with a solvent before spotting it on the TLC plate.
-
-
Possible Cause 2: Strong Interaction with Silica. While less common for this ester, highly polar or acidic/basic functional groups can interact very strongly with the silica gel, causing streaking.
-
Solution: If the issue persists with diluted samples, adding a small amount of a modifier to the TLC developing chamber (and column eluent) can help. For example, a few drops of acetic acid can sharpen spots for acidic compounds.
-
Q4: The solvent flow has slowed significantly or stopped.
-
Possible Cause 1: Clogging. The frit at the bottom of the column may be clogged with very fine silica particles.
-
Solution: Ensure the silica gel is of the appropriate mesh size and that a layer of sand is placed at the bottom of the column before packing.
-
-
Possible Cause 2: Compound Precipitation. If the compound is highly concentrated and has poor solubility in the eluent, it may crystallize within the column, blocking flow.[2]
-
Solution: This is a difficult problem to fix. The prognosis is often poor.[2] To avoid it, ensure the crude material is fully dissolved during the dry loading preparation and consider using a wider column to reduce concentration effects.
-
Troubleshooting Decision Tree
Caption: A Decision Tree for Common Chromatography Issues.
Frequently Asked Questions (FAQs)
-
What is a good starting solvent system to test on TLC for this purification?
-
Begin with a 9:1 Hexane:Ethyl Acetate mixture and test adjacent polarities, such as 8:2 and 95:5, to find the optimal Rf.
-
-
Why is dry loading preferred over wet loading for this compound?
-
This compound has limited solubility in highly non-polar solvents like hexane. Attempting to dissolve it in the initial eluent for wet loading can be difficult and may require a large volume of solvent, leading to a broad initial band and poor separation. Dry loading bypasses this solubility issue entirely.[5]
-
-
Can I reuse the silica gel from my column?
-
It is generally not recommended. The column will be contaminated with impurities from the previous run. For high-purity applications in research and drug development, fresh stationary phase should always be used to ensure reproducibility and avoid cross-contamination.
-
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
Sources
Technical Support Center: Optimizing Williamson Ether Synthesis for Benzoates
Welcome to the technical support center for the Williamson ether synthesis of benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and enhance your synthetic strategies.
I. Foundational Principles: The Williamson Ether Synthesis at a Glance
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of benzoates, this typically involves the reaction of a phenoxide (generated from a phenol) with an alkyl halide to form an aryl ether.
Core Reaction Mechanism
The synthesis of benzoate ethers follows a classic SN2 pathway.[1] First, a base is used to deprotonate the hydroxyl group of a phenolic compound, creating a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide in a backside attack, displacing the halide leaving group and forming the ether linkage.[1][3]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Williamson ether synthesis of benzoates in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in a Williamson ether synthesis can be attributed to several factors, often related to side reactions or suboptimal conditions.[4]
-
Competing Elimination (E2) Reaction: This is the most common side reaction.[1][5] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene instead of an ether.[2][5] This is particularly problematic with secondary and tertiary alkyl halides.[3][5]
-
Incomplete Deprotonation: If the base used is not strong enough to fully deprotonate the phenol, the concentration of the reactive phenoxide will be low, leading to a sluggish and incomplete reaction.
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[1][4] Apolar solvents may not adequately dissolve the ionic alkoxide.[1]
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[1][6][7] The choice of solvent and counter-ion can influence this selectivity.
-
Hydrolysis of Alkyl Halide: The presence of water can lead to the hydrolysis of the alkyl halide, forming an alcohol, which will not participate in the desired reaction.[8][9]
Q2: How do I choose the optimal base for my reaction?
The choice of base is critical for efficiently generating the nucleophilic phenoxide.
| Base Type | Examples | pKa of Conjugate Acid | Suitability for Benzoate Synthesis | Key Considerations |
| Strong Hydride Bases | Sodium Hydride (NaH), Potassium Hydride (KH) | ~35-40 | Excellent | These are powerful, non-nucleophilic bases that irreversibly deprotonate phenols.[3][10] The byproduct is hydrogen gas, which simply bubbles out of the reaction.[3][10] NaH is a very common and effective choice.[7][10] |
| Carbonate Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | ~10.3 | Good, especially for sensitive substrates | These are milder bases and are often used for aryl ether synthesis.[7][11] They are less likely to promote side reactions with sensitive functional groups. |
| Hydroxide Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~15.7 | Suitable for phenols | Phenols are significantly more acidic than aliphatic alcohols, so stronger bases like NaOH can be sufficient for deprotonation.[12] |
Expert Insight: For most standard benzoate syntheses, Sodium Hydride (NaH) is a reliable and highly effective choice due to its strength and the clean nature of the reaction.[3][10]
Q3: What is the best solvent for this reaction, and why?
The ideal solvent for a Williamson ether synthesis facilitates the SN2 reaction by stabilizing the transition state and keeping the nucleophile reactive.
-
Recommended Solvents: Polar aprotic solvents are the top choice.[1][4][13]
-
Solvents to Avoid:
-
Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its ability to act as a nucleophile.[1][4]
-
Apolar Solvents (e.g., hexane, toluene): These are generally poor choices because the ionic phenoxide salt will have very low solubility.[1]
-
Q4: I am observing a significant amount of alkene byproduct. How can I minimize this?
The formation of an alkene is a clear indicator of a competing E2 elimination reaction.[5] Here's how to favor the desired SN2 substitution:
-
Choice of Alkyl Halide: This is the most critical factor.
-
Use primary alkyl halides whenever possible. [2][3][5] These are much less sterically hindered and therefore less prone to elimination.[3]
-
Avoid tertiary alkyl halides. These will almost exclusively undergo elimination.[3][5]
-
Secondary alkyl halides will often give a mixture of substitution and elimination products. [3][5] If a secondary halide must be used, careful optimization of other parameters is crucial.
-
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[4][8] A typical temperature range is 50-100 °C, but starting at the lower end and monitoring the reaction is advisable.[1][4][8]
-
Choice of Base: While a strong base is needed for deprotonation, extremely bulky bases can favor elimination. Stick with non-bulky strong bases like NaH.[11]
Q5: Can I use phase-transfer catalysis to improve my reaction?
Yes, phase-transfer catalysis (PTC) can be a highly effective strategy, especially for industrial applications or when dealing with reactants that have poor mutual solubility.[1][14]
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is located.[14][15] This allows the reaction to proceed efficiently at the interface of the two phases.
-
Advantages:
III. Experimental Protocols & Workflows
Optimized General Protocol for Williamson Ether Synthesis of a Benzoate
This protocol provides a robust starting point that can be adapted for specific substrates.
-
Alkoxide Formation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the phenolic starting material (1.0 eq.). b. Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the phenol. c. Under a positive pressure of nitrogen, cool the solution to 0 °C in an ice bath. d. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the phenoxide.
-
Ether Formation: a. Slowly add the primary alkyl halide (1.0-1.2 eq.) to the phenoxide solution via syringe. b. Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the specific substrates and should be monitored. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is between 1 to 8 hours.[1][4]
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding water to destroy any excess NaH. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.[4] d. Wash the combined organic layers with water and then with brine to remove residual DMF and salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography or distillation to obtain the pure benzoate ether.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the Williamson ether synthesis of benzoates.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
IV. Reaction Mechanism and Side Reactions Visualized
Primary SN2 Pathway for Benzoate Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Competing Reaction Pathways: SN2 vs. E2
Caption: Factors influencing the competition between SN2 and E2 pathways.
V. References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Rio Mais Seguro. (n.d.). Williamson Ether Synthesis Mechanism. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]
-
Organic Chemistry Tutor (YouTube). (2023). Williamson Ether Synthesis. [Link]
-
Studocu. (n.d.). REPORT Lab work: ETHYL BENZOATE. [Link]
-
SciSpace. (1986). Synthesis of ethyl benzoate with 18O-labeled ether bridge. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?[Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
-
Phase Transfer Catalysis Communications. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
International Ayurvedic Medical Journal. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]
-
Jack Westin. (n.d.). Synthesis of Ethers. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]
-
ACS Publications. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. [Link]
-
JETIR. (2022). PHASE TRANSFER CATALYSTS. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Academax. (n.d.). Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. [Link]
-
Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. [Link]
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- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
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- 8. benchchem.com [benchchem.com]
- 9. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
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- 16. phasetransfer.com [phasetransfer.com]
Technical Support Center: Scaling Up Methyl 3,5-bis(benzyloxy)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 3,5-bis(benzyloxy)benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field experience.
I. Troubleshooting Guide: From Bench to Bulk
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, reacting Methyl 3,5-dihydroxybenzoate with benzyl bromide or benzyl chloride in the presence of a base.[1][2][3] While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and overall process efficiency.[4] This section addresses specific problems you may encounter.
Problem 1: Incomplete or Stalled Reaction
Question: My reaction monitoring (TLC, HPLC) shows a significant amount of starting material (Methyl 3,5-dihydroxybenzoate) and mono-benzylated intermediate, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer: This is a common issue often related to insufficient reactivity or deactivation of reagents. Let's break down the potential causes and solutions:
-
Cause A: Inadequate Base Strength or Stoichiometry. The Williamson ether synthesis requires a base strong enough to deprotonate the phenolic hydroxyl groups of the Methyl 3,5-dihydroxybenzoate, forming the more nucleophilic phenoxide ions.[2][5] On a larger scale, mass transfer limitations can lead to localized areas of low base concentration.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a suitable base. Potassium carbonate (K₂CO₃) is common, but for a less reactive alkyl halide, a stronger base like sodium hydride (NaH) might be necessary, though it requires more stringent anhydrous conditions.[2]
-
Stoichiometry Check: On scale-up, it's crucial to ensure at least two equivalents of base are used to deprotonate both hydroxyl groups. It's often beneficial to use a slight excess (e.g., 2.2 equivalents) to drive the reaction to completion.
-
Improved Mixing: Inadequate agitation in a large reactor can be a significant barrier.[4] Ensure your reactor's mixing is sufficient to maintain a homogenous suspension of the base.
-
-
-
Cause B: Poor Solvent Choice or Quality. The solvent plays a critical role in an Sₙ2 reaction like the Williamson ether synthesis.[5] Polar aprotic solvents such as DMF or acetone are typically used because they solvate the cation of the base, leaving the anion more nucleophilic.[6]
-
Troubleshooting Steps:
-
Solvent Polarity: If using a less polar solvent, consider switching to DMF or DMSO for improved solubility of the phenoxide intermediate.
-
Anhydrous Conditions: Water in the reaction mixture can consume the base and hydrolyze the benzyl halide. Ensure you are using anhydrous solvents and have adequately dried your starting materials and glassware, especially when using water-sensitive bases like NaH.
-
-
-
Cause C: Benzyl Halide Reactivity and Stability. While benzyl bromide is more reactive than benzyl chloride, it is also more prone to degradation.
-
Troubleshooting Steps:
-
Reagent Quality: Use high-purity benzyl halide. Old or improperly stored reagent can contain impurities or have partially hydrolyzed.
-
Addition Strategy: On a larger scale, the exothermic nature of the reaction can become a problem. Consider a controlled, slow addition of the benzyl halide to maintain the desired reaction temperature.[7]
-
-
Problem 2: Low Yield and Formation of Impurities
Question: My reaction yields are consistently low, and I'm observing several side products. What are the common side reactions and how can I mitigate them?
Answer: Low yields are often a direct consequence of competing side reactions. In the context of this synthesis, the primary culprits are elimination reactions and reactions involving the benzylating agent.
-
Side Reaction A: Elimination. While less common with primary halides like benzyl bromide, under strongly basic conditions and at elevated temperatures, elimination to form an alkene can occur, though this is more of a concern with secondary and tertiary alkyl halides.[1][6]
-
Side Reaction B: Benzyl Halide Self-Condensation or Reaction with Solvent. Benzyl halides can react with themselves or with certain solvents, especially at higher temperatures.
-
Side Reaction C: Over-alkylation or C-alkylation. While less common for phenols, under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1]
-
Mitigation Strategies:
-
Temperature Control: This is one of the most critical parameters in scaling up.[4] An exothermic reaction that is easily controlled in a small flask can become problematic in a large reactor. Implement efficient reactor cooling to maintain a consistent temperature, typically in the range of 60-80°C for this reaction.[8]
-
Use of a Phase Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be highly effective in scaling up this synthesis.[9][10] The PTC helps to shuttle the phenoxide ion from the solid or aqueous phase into the organic phase where the benzyl halide resides, allowing the reaction to proceed at lower temperatures and with milder bases, which in turn reduces side reactions.[11]
-
-
Below is a workflow diagram illustrating the decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield.
Problem 3: Difficult Purification and Product Isolation
Question: After the reaction work-up, I'm left with an oily crude product that is difficult to crystallize. Column chromatography is not ideal for our large-scale process. What are the best methods for purification?
Answer: Product isolation and purification are critical hurdles in scaling up. The goal is to move away from chromatography towards more scalable techniques like crystallization and distillation.
-
Challenge A: Removing Unreacted Starting Materials and Byproducts. The crude product can contain unreacted Methyl 3,5-dihydroxybenzoate, the mono-benzylated intermediate, and excess benzyl bromide.
-
Work-up and Purification Protocol:
-
Aqueous Wash: After the reaction is complete, a thorough aqueous work-up is essential. Washing the organic layer with a dilute base solution (e.g., 5% NaOH or Na₂CO₃) will remove any unreacted acidic Methyl 3,5-dihydroxybenzoate and the mono-substituted intermediate.[12]
-
Brine Wash: Follow with a brine wash to remove residual water and salts.[6]
-
Solvent Removal: After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.[13]
-
-
-
Challenge B: Crystallization. this compound is a solid at room temperature, but impurities can act as a eutectic, making it difficult to crystallize.[14]
-
Recrystallization Strategy:
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] For this compound, common recrystallization solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[15]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, a hot filtration step may be necessary. Allow the solution to cool slowly to promote the formation of large, pure crystals. Cooling too quickly can trap impurities.[14] If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
The following diagram outlines the recommended purification workflow.
Caption: Recommended purification workflow.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this reaction? A: When moving from bench to pilot or production scale, several safety aspects become more critical. Benzyl bromide is a lachrymator and skin irritant; ensure adequate ventilation and personal protective equipment (PPE). The reaction can be exothermic, so a robust cooling system for the reactor is essential to prevent thermal runaway.[7] If using sodium hydride, it is highly flammable and reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q2: How does the choice of benzylating agent (benzyl bromide vs. benzyl chloride) affect the scale-up process? A: Benzyl bromide is generally more reactive than benzyl chloride, which can lead to faster reaction times or allow for milder reaction conditions (lower temperature, weaker base). However, it is also more expensive and less stable. For a large-scale industrial process, benzyl chloride is often preferred due to its lower cost and greater stability, even if it requires more forcing conditions (e.g., higher temperature, use of a catalyst) to achieve a good reaction rate.
Q3: Can I use a different starting material instead of Methyl 3,5-dihydroxybenzoate? A: Yes, you could start with 3,5-dihydroxybenzoic acid. However, you would need to protect the carboxylic acid, typically by converting it to an ester, before performing the Williamson ether synthesis.[16] Performing the ether synthesis on the free acid would lead to deprotonation of the carboxylic acid in preference to the phenolic hydroxyls, preventing the desired reaction. Therefore, starting with the methyl ester is a more direct route.
Q4: What are the typical analytical methods to monitor the reaction and assess product purity? A: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis at the bench. For more quantitative and accurate monitoring, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. To assess the purity of the final product, HPLC is used for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure and identify any impurities.[8] The melting point is also a simple and effective indicator of purity.[14]
III. Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-Up Consideration | Recommended Action for Scale-Up |
| Base | K₂CO₃, NaH | Inefficient mixing, safety with NaH | Use K₂CO₃ with a Phase Transfer Catalyst or consider alternative bases like DBU. |
| Solvent | Acetone, DMF | Solvent recovery and cost | DMF is effective but can be difficult to remove. Consider acetone with a PTC. |
| Temperature | 60-80 °C | Exotherm control | Implement reactor cooling and consider slow, controlled addition of the benzyl halide. |
| Purification | Column Chromatography | Not scalable | Develop a robust recrystallization procedure. |
IV. References
-
Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. Available from:
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Available from: [Link]
-
What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. Published April 4, 2025. Available from: [Link]
-
Unexpected course of a Williamson ether synthesis. Arkat USA. Available from: [Link]
-
Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
WO 2012/032546 A2. Google Patents. Published March 15, 2012. Available from:
-
Challenges of scaling up chemical processes (based on real life experiences). AIChE. Available from: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Published 2023. Available from: [Link]
-
14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Published September 3, 2019. Available from: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Published April 2024. Available from: [Link]
-
(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Published March 16, 2020. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis of Methyl benzoate with reaction mechanism. YouTube. Published December 27, 2020. Available from: [Link]
-
CN115160132A - Production process of benzyl benzoate. Google Patents. Available from:
-
EAS Nitration Experiment & Recrystallization. YouTube. Published March 26, 2020. Available from: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. Published November 20, 2025. Available from: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Published May 22, 2023. Available from: [Link]
-
Preparation of Methyl Benzoate. Available from: [Link]
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. Published November 5, 1998. Available from: [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. Published March 27, 2019. Available from: [Link]
-
Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Available from: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. Published September 21, 2020. Available from: [Link]
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Published January 5, 2018. Available from: [Link]
-
US3696141A - Process for the production of methyl benzoate. Google Patents. Available from:
-
PRODUCTION OF METHYL BENZOATE. Erbil Polytechnic University. Available from: [Link]
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CN104592027A - Method for preparing methyl benzoate. Google Patents. Available from:
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METHYL BENZOATE. Ataman Kimya. Available from: [Link]
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Supporting information. Beilstein Journals. Available from: [Link]
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CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process. Google Patents. Available from:
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Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) via Inverse Vulcanization and Dynamic Covalent Polymerizations. Available from: [Link]
-
Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. PubChem. Available from: [Link]
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- 15. m.youtube.com [m.youtube.com]
- 16. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 3,5-bis(benzyloxy)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of benzyl bromide impurity from Methyl 3,5-bis(benzyloxy)benzoate. The following protocols and explanations are designed to ensure scientific integrity and provide reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: I've completed the benzylation of methyl 3,5-dihydroxybenzoate and my crude product is contaminated with excess benzyl bromide. What is the most effective method to remove it?
This is a common issue as excess benzyl bromide is often used to drive the reaction to completion. The optimal purification strategy depends on the scale of your reaction and the subsequent steps. The three primary methods for removing benzyl bromide are:
-
Chemical Scavenging (Quenching): This involves reacting the excess benzyl bromide with a nucleophilic agent to form a more polar, easily separable compound. This is often the quickest and most efficient method for bulk removal.
-
Column Chromatography: A highly effective method for achieving high purity by separating compounds based on their polarity.[1][2]
-
Recrystallization: Ideal for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[1]
We will explore each of these methods in detail in the troubleshooting guides below.
Q2: Why is benzyl bromide so difficult to remove by simple extraction or evaporation?
Benzyl bromide has a relatively high boiling point (198-201 °C) and is poorly soluble in water, making its removal by simple aqueous extraction or standard rotary evaporation challenging.[3][4][5] While it is a liquid at room temperature, its low volatility means that high vacuum and/or elevated temperatures are often required for its removal by distillation, which may not be suitable for thermally sensitive products.[6]
Q3: Can I use a simple aqueous workup to remove benzyl bromide?
While benzyl bromide reacts slowly with water to form hydrogen bromide and benzyl alcohol, this hydrolysis is generally too slow to be an effective quenching method in a standard workup.[4][7] Furthermore, both benzyl bromide and your desired product, this compound, are soluble in common organic extraction solvents, meaning they will not separate into different phases.[8]
Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to address the specific challenge of removing benzyl bromide from your reaction mixture.
Issue 1: Crude product is heavily contaminated with benzyl bromide.
Solution: Chemical scavenging followed by purification.
Causality: Benzyl bromide is an electrophilic alkylating agent and will react readily with nucleophiles.[8][9] By introducing a nucleophilic scavenger, you can convert the volatile and reactive benzyl bromide into a more polar, often solid or water-soluble, byproduct that can be easily removed.
Protocol 1: Amine Scavenging
Amines are excellent nucleophiles for scavenging benzyl bromide.[9][10] Tertiary amines like triethylamine (TEA) or primary/secondary amines can be used. Tris(2-aminoethyl)amine is a particularly effective scavenger due to its multiple reactive sites.[11][12]
Step-by-Step Methodology:
-
Reaction Quenching:
-
After the primary reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
In a fume hood, add a scavenger amine (e.g., 1.5 equivalents relative to the excess benzyl bromide used) to the reaction mixture. Common choices include triethylamine or a scavenger resin.[6][13]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the benzyl bromide spot on TLC.
-
-
Workup:
-
If a precipitate (the ammonium salt) forms, it can often be removed by filtration.
-
Perform a standard aqueous workup. The polar ammonium salt will partition into the aqueous layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Further Purification:
-
After concentrating the organic layer, the crude product can be further purified by column chromatography or recrystallization if necessary.
-
Data Presentation:
| Scavenger Type | Molar Equivalents (relative to excess BnBr) | Reaction Time | Typical Outcome |
| Triethylamine | 1.5 - 2.0 | 1-2 hours | Forms a water-soluble salt, easily removed by extraction.[6][13] |
| Tris(2-aminoethyl)amine Resin | 2.0 - 3.0 | 2-4 hours | Solid resin, easily removed by filtration.[11] |
| SiliaMetS DMT or Triamine | 5 - 10 | 2-4 hours | High scavenging yields (up to 97%).[11] |
Visualization of Workflow:
Caption: Workflow for Amine Scavenging of Benzyl Bromide.
Issue 2: Benzyl bromide and product have very similar Rf values on TLC, making column chromatography difficult.
Solution: Optimize the solvent system for column chromatography or use recrystallization.
Causality: The polarity of this compound and benzyl bromide can be quite similar, leading to poor separation on silica gel with standard solvent systems.[14] Fine-tuning the eluent or switching to a different purification technique is necessary.
Protocol 2: Optimized Column Chromatography
Step-by-Step Methodology:
-
TLC Optimization:
-
Systematically test various solvent systems. Start with a low polarity eluent and gradually increase the polarity.
-
Good starting solvent systems include gradients of hexane/ethyl acetate or dichloromethane/hexane.[1][15]
-
The goal is to find a system where the Rf of the product is between 0.25 and 0.35, and there is maximum separation from the benzyl bromide spot.[2]
-
-
Column Preparation:
-
Sample Loading:
-
Elution:
-
Begin eluting with the optimized, low-polarity solvent system. Benzyl bromide, being slightly less polar, should elute first.
-
Collect small fractions and monitor them by TLC.
-
Combine the pure fractions containing your product and remove the solvent.
-
Visualization of Logic:
Caption: Decision tree for purification challenges.
Protocol 3: Recrystallization
Step-by-Step Methodology:
-
Solvent Screening:
-
The ideal solvent is one where this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[17] Benzyl bromide should remain soluble at low temperatures.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures).[18][19]
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₂₂H₂₀O₄ | 348.39 | 71 | N/A | Soluble in organic solvents.[20][21] |
| Benzyl Bromide | C₇H₇Br | 171.03 | -3.9 | 201 | Insoluble in water, soluble in organic solvents.[3][8] |
References
-
PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
TradeIndia. (n.d.). Benzyl Bromide - Affordable Price, Contract Manufacturer & Exporter. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
- Radhakrishnamurti, P. S., & Panigrahi, G. P. (1969). Benzyl Bromide-Amine Reaction. Bulletin of the Chemical Society of Japan, 42(11), 3358-3359.
- Radhakrishnamurti, P. S., & Panigrahi, G. P. (1969). Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 70(5), 245-253.
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. RSC Advances, 5, 105634-105641.
-
Reddit. (2019). Amine alkylation: how many times will p-anisidine get benzylated?. r/chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]
-
ResearchGate. (2012). Removing Benzyl bromide. Retrieved from [Link]
-
Sciencemadness.org. (2014). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Reddit. (2022). separating benzyl bromide. r/chemistry. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Professor Boebinger. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvation models in the reaction between benzyl bromide and diphenyl amine. Retrieved from [Link]
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Technical Support Center: Preventing Byproduct Formation in Fischer Esterification of Benzyloxybenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for preventing common byproducts during the Fischer esterification of benzyloxybenzoic acid. Drawing from established chemical principles and field-proven methodologies, this document will help you optimize your reaction conditions to achieve high yields of your desired ester with minimal impurities.
Understanding the Core Reaction and Potential Pitfalls
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In the case of benzyloxybenzoic acid, the primary goal is to form the corresponding ester without affecting the benzyl ether protecting group.
Caption: General equilibrium of the Fischer esterification.
However, the acidic conditions and elevated temperatures required for esterification can promote undesirable side reactions. The most significant challenge with a benzyloxy-substituted substrate is the acid-catalyzed cleavage of the benzyl ether.
Primary Byproduct: Acid-Catalyzed Benzyl Ether Cleavage
The benzyloxy group is susceptible to cleavage under strong acidic conditions, proceeding through a stable benzylic carbocation intermediate. This cleavage results in the formation of a hydroxybenzoic acid ester, which can be difficult to separate from the desired product, and various byproducts derived from the benzyl cation (e.g., benzyl alcohol, dibenzyl ether, or Friedel-Crafts alkylation products).[2]
Caption: Pathway for the formation of hydroxy-byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic byproduct I should monitor for?
The primary byproduct of concern is the corresponding hydroxybenzoic acid ester, formed from the cleavage of the benzyl ether. For example, if you start with 4-benzyloxybenzoic acid, you will likely see the formation of ethyl 4-hydroxybenzoate (if using ethanol). This byproduct can be readily detected by Thin Layer Chromatography (TLC) as a more polar spot compared to your desired product.
Q2: My reaction mixture is turning dark brown or black. What is causing this?
Darkening or charring is a common sign of decomposition, often caused by using an overly aggressive acid catalyst like concentrated sulfuric acid at high temperatures.[3] Sulfuric acid can cause sulfonation of the aromatic rings and promote polymerization of the benzyl cation formed from ether cleavage.[2]
Q3: Is concentrated sulfuric acid a suitable catalyst for this reaction?
While sulfuric acid is a common catalyst for Fischer esterification, its strong dehydrating and oxidizing properties make it high-risk for substrates with acid-sensitive groups like benzyl ethers.[2][3] Milder catalysts are strongly recommended to prevent byproduct formation.
Q4: My yield is low, even without significant byproduct formation. What are the likely causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[4] The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials.[5][6] Other causes include insufficient reaction time, suboptimal temperature, or steric hindrance from bulky alcohols.[4][7]
Q5: How can I effectively drive the reaction to completion?
According to Le Châtelier's principle, the equilibrium can be shifted towards the product side in two primary ways:
-
Using an excess of one reactant , typically the alcohol, which can also serve as the solvent.[8][9]
-
Removing water as it forms . This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by adding a drying agent.[6][10]
In-Depth Troubleshooting Guide
This section provides structured solutions to common experimental problems.
Problem: Low Yield of Desired Ester
A low yield of the target ester is a frequent issue. The following workflow can help diagnose and resolve the underlying cause.
Caption: Diagnostic workflow for troubleshooting low ester yield.
3.1 Mitigating Byproduct Formation from Benzyl Ether Cleavage
If analysis confirms the presence of the hydroxybenzoic acid ester, the reaction conditions are too harsh. The key is to reduce the acidity and/or the temperature.
Recommended Catalyst Comparison:
| Catalyst | Typical Loading (mol%) | Recommended Temp. (°C) | Advantages | Disadvantages |
| Conc. H₂SO₄ | 1-5 | 80-110 | Inexpensive, powerful dehydrator | High risk of ether cleavage, charring, and sulfonation[2][3] |
| p-TsOH | 5-10 | 80-110 (refluxing toluene) | Milder, less charring, effective | More expensive, requires water removal (e.g., Dean-Stark)[10] |
| Amberlyst-15 | 10-20 wt% | 80-100 | Heterogeneous, easily filtered out, reusable | Slower reaction rates, may require higher loading |
| Sc(OTf)₃ | 1-5 | 60-80 | Very mild Lewis acid, high yields for sensitive substrates | Very expensive |
For benzyloxybenzoic acid, p-Toluenesulfonic acid (p-TsOH) often provides the best balance of reactivity and selectivity.
Best Practices: Recommended Protocol for Clean Fischer Esterification
This protocol is optimized to minimize benzyl ether cleavage while ensuring efficient esterification.
Materials:
-
4-Benzyloxybenzoic acid (1.0 eq)
-
Alcohol (e.g., ethanol, 10-20 eq, can serve as co-solvent)
-
Toluene (sufficient to allow azeotropic reflux)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.10 eq)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and heat source
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 4-benzyloxybenzoic acid, alcohol, and toluene.
-
Catalyst Addition: Add the p-TsOH monohydrate to the mixture.
-
Reaction: Assemble the Dean-Stark trap and reflux condenser. Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water and driving the reaction forward.[6][10]
-
Monitoring: Monitor the reaction progress by TLC. The product spot should be less polar than the starting carboxylic acid. Check for the appearance of a highly polar spot corresponding to the hydroxy-byproduct.
-
Workup:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and the p-TsOH catalyst, followed by a wash with brine (saturated NaCl solution).[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
By carefully selecting a milder acid catalyst and actively removing water from the reaction, the formation of byproducts from benzyl ether cleavage can be effectively suppressed, leading to a high yield of the desired benzyloxybenzoic acid ester.
References
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. Retrieved from [Link]
-
ResearchGate. (2013). Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. Retrieved from [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid... Retrieved from [Link]
- Google Patents. (2004). Catalytic process to the esterification of fatty acids...
-
National Institutes of Health. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. Retrieved from [Link]
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]
-
MDPI. (2023). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
-
RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2020). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. Retrieved from [Link]
-
Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ResearchGate. (2017). Glycerol Etherification with Benzyl Alcohol over Sulfated Zirconia Catalysts. Retrieved from [Link]
Sources
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stability issues of Methyl 3,5-bis(benzyloxy)benzoate during storage
Technical Support Center: Methyl 3,5-bis(benzyloxy)benzoate
Welcome to the technical support guide for this compound (CAS No. 58605-10-0). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
To ensure maximum stability and prevent degradation, the compound should be stored in a cool, dark place, preferably at temperatures below 15°C. The container must be tightly sealed to prevent exposure to atmospheric moisture and oxygen. For extended storage, blanketing the material with an inert gas like argon or nitrogen is a highly recommended practice to mitigate oxidative degradation. It is crucial to store the compound away from incompatible materials, particularly strong oxidizing agents, acids, and bases.
Q2: What are the primary chemical liabilities of this molecule? I've noticed the appearance of new spots on my TLC plate over time.
This compound possesses two primary functional groups susceptible to degradation: the methyl ester and the two benzyl ethers . Understanding the reactivity of these groups is key to diagnosing stability issues.
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, 3,5-bis(benzyloxy)benzoic acid. This reaction is typically slow with neutral water but is significantly accelerated by the presence of acidic or basic contaminants.[1] Exposure to atmospheric moisture, especially if the compound has come into contact with acidic or basic surfaces or solvents, is a primary risk factor.[2]
-
Cleavage of the Benzyl Ethers (Debenzylation): Benzyl ethers are robust protecting groups but are susceptible to cleavage under specific conditions.[3]
-
Oxidative Cleavage: Exposure to air and light over long periods can cause oxidative degradation. Studies on similar benzyl ethers have shown that they can degrade into mixtures of benzaldehydes and benzoic acids over many months, even at room temperature.[4] This is often a slow process but can be a source of impurities in older samples. Strong oxidizing agents will facilitate this process more rapidly.[5]
-
Reductive Cleavage (Hydrogenolysis): This is the most common laboratory method for intentionally removing benzyl ethers. The C-O bond is readily cleaved by catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) with a hydrogen source).[6] Therefore, the compound is incompatible with these reductive conditions, and accidental exposure to such reagents during a workflow will lead to rapid degradation.
-
Acidic Cleavage: While generally more stable to acid than other protecting groups like acetals, benzyl ethers can be cleaved by strong acids.[6][7]
-
Below is a diagram illustrating the main degradation pathways.
Caption: Primary degradation pathways for this compound.
Q3: My NMR spectrum shows unexpected peaks. What are the likely degradation products I should look for?
If degradation has occurred, you can expect to see signals corresponding to the following impurities:
-
From Hydrolysis: The most likely product is 3,5-bis(benzyloxy)benzoic acid . In a ¹H NMR spectrum, you would observe the disappearance of the methyl ester singlet (typically around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm), though this can be exchangeable and may not always be visible.
-
From Debenzylation:
-
Single Debenzylation: Methyl 3-hydroxy-5-(benzyloxy)benzoate . You would see the appearance of a phenolic -OH proton signal and a change in the aromatic splitting patterns.
-
Double Debenzylation: Methyl 3,5-dihydroxybenzoate . All signals corresponding to the benzyl groups (aromatic protons around 7.3-7.4 ppm and the benzylic CH₂ protons around 5.1 ppm) would be absent, replaced by two phenolic -OH signals.
-
-
From Oxidation: You might see trace amounts of benzaldehyde (a sharp singlet around 10 ppm) or benzoic acid .
Q4: Can I purify the material if it has started to degrade?
Yes, purification is often possible. For minor degradation, particularly the formation of the carboxylic acid hydrolysis product, standard column chromatography on silica gel is typically effective. The polarity difference between the parent ester and the resulting acid or phenols is usually sufficient for good separation. A solvent system such as hexane/ethyl acetate is a good starting point.
Troubleshooting Guide: Suspected Compound Degradation
If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose and address the issue.
Caption: Workflow for troubleshooting suspected compound degradation.
Step 1: Visual Inspection
-
Observation: Check for any change in the physical appearance of the solid. The pure compound is typically a white to off-white solid.[8] Any development of a yellow or orange hue, or a change in texture (e.g., becoming sticky or clumpy), can be an early indicator of degradation.
-
Interpretation: Discoloration may suggest oxidative side reactions. Clumping can indicate the absorption of moisture, increasing the risk of hydrolysis.
Step 2: Analytical Purity Check
-
Action: A quick purity check is the most definitive way to assess stability. We recommend High-Performance Liquid Chromatography (HPLC) as the primary method for quantitative assessment.[9] Thin-Layer Chromatography (TLC) can provide a rapid qualitative check, and Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of any impurities.
-
Causality: These methods separate components based on their physicochemical properties. The appearance of new peaks (HPLC) or spots (TLC) with different retention factors than the main compound confirms the presence of impurities.
Step 3: Data Interpretation
-
Action: Compare your analytical data against a reference standard or the certificate of analysis for the batch.
-
Insight:
-
In an HPLC chromatogram, earlier eluting peaks are typically more polar. Therefore, the hydrolysis product (carboxylic acid) or debenzylation products (phenols) would likely have shorter retention times than the parent ester on a reverse-phase column.
-
In an ¹H NMR spectrum, integrate the peaks corresponding to the parent compound and the impurities to estimate the purity level. Look for the characteristic new peaks described in FAQ Q3.
-
Step 4: Decision and Action
-
Based on the level of impurity, decide on the best course of action. If purity is still >95% and the impurities will not interfere with your subsequent reactions, you may proceed. If significant degradation has occurred, repurification or using a fresh bottle is necessary to ensure the reliability of your experimental results.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general-purpose method for assessing the purity of this compound.
Objective: To quantify the purity of the compound and detect potential polar impurities.
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with UV-Vis detector |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Sample Preparation for ¹H NMR Analysis
Objective: To prepare a sample for structural confirmation and identification of impurities.
Methodology:
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times until the solid is completely dissolved.
-
The sample is now ready for analysis.
References
- Graves, G. D. (1936). Hydrolysis of methyl esters. U.S. Patent No. US4185027A.
-
He, L., et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications, 39, 3459–3470. Taylor & Francis. [Link]
-
Yoo, W.-J., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3856–3859. ACS Publications. [Link]
- Barrett, A. G. M. (1999).
-
Mazzarella, D., et al. (2019). Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. ACS Sustainable Chemistry & Engineering, 7(20), 17334–17342. ACS Publications. [Link]
-
Riley, J. G., & Grindley, B. (2001). Reaction Times and Yields in de-O-benzylation Reactions. ResearchGate. [Link]
-
Wagschal, S., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Molecules, 27(13), 3988. MDPI. [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]
-
WIPO. (1994). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. WIPO Patentscope. [Link]
-
University of Evansville. (n.d.). Alcohol Protecting Groups. University of Evansville. [Link]
-
Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1187 - METHYL BENZOATE. ILO. [Link]
-
Pearson+. (2024). Benzyl ethers make excellent protecting groups. Pearson+. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Methyl 3,4,5-Tris(benzyloxy)benzoate. InnoPharmChem. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Benzyl ethers make excellent protecting groups according to the g... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Navigating Emulsions in Benzylation Reaction Workups
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and preventative measures for managing emulsions, a common and often frustrating challenge during the workup of benzylation reactions. Our goal is to equip you with the expertise and practical knowledge to confidently resolve these issues and ensure the efficient isolation of your desired products.
Introduction: The Benzylation Workup Emulsion Conundrum
Benzylation is a cornerstone transformation in organic synthesis, pivotal for installing a benzyl protecting group or synthesizing benzyl ethers, such as in the Williamson ether synthesis.[1][2][3] The reaction is frequently conducted under biphasic conditions, often employing a phase transfer catalyst (PTC) to facilitate the reaction between a water-soluble nucleophile and an organic-soluble benzyl halide.[4][5][6] While effective, this setup is notoriously prone to the formation of stable emulsions during the aqueous workup, complicating phase separation and compromising product yield and purity.
An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[7][8][9] In the context of a benzylation workup, this typically involves finely dispersed droplets of the organic phase in the aqueous phase (O/W) or vice versa (W/O).[10] These emulsions are stabilized by surface-active agents (surfactants) that accumulate at the oil-water interface, reducing the interfacial tension and preventing the droplets from coalescing.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why are benzylation reactions so prone to forming emulsions during workup?
A1: Several factors inherent to common benzylation protocols contribute to emulsion formation:
-
Phase Transfer Catalysts (PTCs): Quaternary ammonium or phosphonium salts, like tetrabutylammonium bromide (TBAB) or Aliquat 336, are amphiphilic.[5][6] They possess both hydrophilic and hydrophobic properties, allowing them to act as potent emulsifying agents that stabilize the oil-water interface.
-
Unreacted Starting Materials: Deprotonated starting materials, such as phenoxides or alkoxides, can be surface-active and contribute to emulsion stability.
-
High pH: Basic conditions used to deprotonate the nucleophile can lead to the formation of soap-like byproducts, especially if any esters are present and undergo saponification. The pH can significantly influence the stability of emulsions.[11][12][13][14][15]
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel during extraction increases the surface area between the two phases, promoting the formation of fine droplets that are easily stabilized into an emulsion.[16]
Q2: I've formed a stubborn emulsion. What is the first thing I should try?
A2: The principle of "less is more" often applies. The simplest and least invasive techniques should be attempted first:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[17][18] Gravity can be sufficient to break weak emulsions.
-
Gentle Swirling: Gently swirl the contents of the funnel or stir the emulsion with a glass rod. This can help the dispersed droplets to coalesce without re-introducing high shear forces.[7][18]
Q3: Will adding brine always solve my emulsion problem?
A3: Adding a saturated solution of sodium chloride (brine) is a very common and often effective technique, but it's not a guaranteed solution. Brine increases the ionic strength of the aqueous phase, which helps to "salt out" the organic components, reducing their solubility in the aqueous layer and destabilizing the emulsion.[7][16][19] However, for very stable emulsions, other methods may be necessary.
Q4: Can I prevent emulsions from forming in the first place?
A4: Yes, prevention is the most effective strategy. Consider the following:
-
Minimize Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without excessive shear.[16]
-
Pre-emptive Salting: If you anticipate an emulsion, add a small amount of brine or solid salt to the reaction mixture before starting the aqueous wash.[18][20]
-
Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For instance, dichloromethane (DCM) is often cited as being more problematic than ethyl acetate.[21]
-
Temperature Control: In some cases, gentle heating or cooling can alter the viscosity and stability of the emulsion, aiding in separation.[7] However, be cautious of product stability at different temperatures.
In-Depth Troubleshooting Guide
When faced with a persistent emulsion, a systematic approach is key. The following methods are presented in a logical order, from the simplest to the more aggressive.
Level 1: Physical & Gentle Chemical Methods
These techniques are your first line of defense and should be attempted before resorting to more drastic measures.
| Method | Principle of Action | Step-by-Step Protocol |
| Addition of Brine | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and disrupting the interfacial film.[7][16][19] | 1. To the separatory funnel containing the emulsion, add a volume of saturated NaCl solution (brine) equivalent to 10-20% of the total volume. 2. Gently rock or swirl the funnel to mix. Avoid vigorous shaking. 3. Allow the funnel to stand and observe for phase separation. |
| Addition of Solid Salt | Similar to adding brine, but can be more effective as the salt crystals physically disrupt the emulsion as they dissolve.[17][18] | 1. Add a small amount of solid NaCl or Na₂SO₄ directly to the emulsion. 2. Gently swirl the mixture. The salt crystals will help to coalesce the dispersed droplets as they fall through the emulsion layer.[18][20] 3. Continue adding small portions of salt until phase separation is observed. |
| pH Adjustment | Alters the charge of ionizable species at the interface, which can destabilize the emulsion.[7][18][20] | 1. Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the emulsion. 2. Gently mix and observe for any changes. This is particularly useful if the emulsifying agent is a deprotonated starting material or a soap-like byproduct. Be mindful of the pH stability of your product. |
Level 2: Mechanical & Advanced Methods
If the emulsion resists the initial attempts, more robust techniques are required.
| Method | Principle of Action | Step-by-Step Protocol |
| Filtration through a Pad of Celite® or Glass Wool | The porous filter aid provides a large surface area that helps to physically break up the emulsion droplets, promoting coalescence.[8][17] | 1. Place a plug of glass wool or a small pad of Celite® in a powder funnel. 2. Slowly pour the entire emulsion through the filter aid into a clean flask. 3. The filtrate should separate into distinct layers. If not, the process can be repeated. |
| Centrifugation | The application of high centrifugal force accelerates the gravitational separation of the two phases, forcing the denser phase to the bottom and breaking the emulsion.[7][8][22][23] | 1. If the volume is manageable, transfer the emulsion to centrifuge tubes. 2. Balance the tubes in the centrifuge. 3. Centrifuge at a moderate speed (e.g., 1000-3000 rpm) for 5-10 minutes.[24] 4. Carefully decant or pipette the separated layers. |
| Addition of a Different Organic Solvent | Changing the polarity of the organic phase can increase the solubility of the emulsifying agent in one of the phases, thus breaking the emulsion.[7][16][25] | 1. Add a small amount of a different, miscible organic solvent (e.g., a splash of methanol to an ethyl acetate/water emulsion, or a small amount of a less polar solvent like hexanes). 2. Gently mix and observe for phase separation. |
| Freezing | The formation of ice crystals can physically disrupt the structure of the emulsion, leading to phase separation upon thawing.[7] | 1. Place the vessel containing the emulsion in a freezer. 2. Allow the aqueous layer to freeze completely. 3. Let the mixture thaw at room temperature. The phases should separate more readily. |
Diagram 1: Decision Tree for Emulsion Troubleshooting
This workflow provides a logical progression for addressing emulsions during the workup of benzylation reactions.
Caption: A step-by-step decision-making workflow for breaking emulsions.
Prevention: The Best Defense
Proactive measures can significantly reduce the likelihood of emulsion formation.
-
Mindful Extraction Technique: Avoid vigorous shaking. Gentle, repeated inversions of the separatory funnel are sufficient for effective extraction and minimize the energy input that creates emulsions.[16]
-
Solvent Selection: If emulsions are a recurring issue with a particular solvent system (e.g., DCM/water), consider switching to an alternative like ethyl acetate or MTBE, which may be less prone to forming stable emulsions.[21]
-
Temperature Modification: Running the extraction at a slightly elevated or reduced temperature can sometimes prevent emulsion formation by altering the viscosity and solubility properties of the mixture.[7]
-
Pre-Workup Solvent Removal: In some cases, it may be beneficial to remove the reaction solvent under reduced pressure and then redissolve the residue in the extraction solvent before adding the aqueous phase.[17]
Diagram 2: Mechanism of Emulsion Stabilization by a Phase Transfer Catalyst
This diagram illustrates how a quaternary ammonium salt, a common PTC in benzylation, stabilizes the interface between the organic and aqueous phases.
Caption: A phase transfer catalyst stabilizing an oil-in-water emulsion.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- AZoM. (2018, May 17).
- Spectro Scientific.
- ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
- University of Rochester, Department of Chemistry. How To: Manage an Emulsion.
- Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
- Williamson Ether Synthesis. (n.d.).
- ResearchGate. Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size.
- ResearchGate. (2025, August 5).
- Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)
- YouTube. (2013, July 1).
- Phase transfer catalysis: Chemistry and engineering. (n.d.).
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Dolphin Centrifuge. Waste Oil Emulsion Breaking with an Industrial Centrifuge.
- ResearchGate.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. (2025, August 9).
- Williamson Ether Synthesis. (n.d.).
- PubMed. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles.
- Organic Chemistry Portal. Williamson Synthesis.
- Biolin Scientific. (2024, June 11). How emulsions form and break?.
- Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. (n.d.).
- StatPearls - NCBI Bookshelf - NIH. Emulsions.
Sources
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- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Emulsions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. azom.com [azom.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 21. reddit.com [reddit.com]
- 22. m.youtube.com [m.youtube.com]
- 23. dolphincentrifuge.com [dolphincentrifuge.com]
- 24. gold-chemistry.org [gold-chemistry.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of Methyl 3,5-bis(benzyloxy)benzoate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,5-bis(benzyloxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, a comparison with relevant alternatives, and the experimental context necessary for robust analytical work.
Introduction
This compound is a chemical compound of interest in organic synthesis, often utilized as a building block for more complex molecules due to its protected dihydroxybenzoic acid core. The benzyloxy groups serve as protecting groups for the hydroxyl functionalities, which can be selectively removed under specific conditions. Accurate characterization of this molecule is paramount for its effective use, and NMR spectroscopy stands as the primary tool for confirming its structure and purity. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, offering a comparative analysis with related benzoate derivatives.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Due to the limited availability of fully assigned, publicly accessible experimental spectra for this compound, this section presents a detailed prediction and analysis based on established NMR principles and data from analogous compounds.
Molecular Structure and Proton/Carbon Numbering
To facilitate the spectral analysis, the protons and carbons of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H9 (-OCH₃) | ~3.9 | Singlet | 3H |
| H10, H17 (-OCH₂Ph) | ~5.1 | Singlet | 4H |
| H4 | ~6.8 | Triplet (t) | 1H |
| H2, H6 | ~7.2 | Doublet (d) | 2H |
| H (benzyl rings) | 7.3-7.5 | Multiplet | 10H |
Analysis and Rationale:
-
Methyl Protons (H9): The singlet at approximately 3.9 ppm is characteristic of the methyl ester protons.
-
Benzylic Protons (H10, H17): The singlet around 5.1 ppm corresponds to the four protons of the two benzylic methylene groups. These protons are chemically equivalent due to the symmetry of the molecule. The significant downfield shift is due to the deshielding effect of the adjacent oxygen atoms.
-
Aromatic Protons (Central Ring - H2, H4, H6): The protons on the central benzoate ring are expected to appear in distinct regions. The H4 proton, situated between two electron-donating benzyloxy groups, will be the most shielded and is predicted to appear as a triplet at approximately 6.8 ppm. The H2 and H6 protons, being equivalent, are expected to resonate as a doublet around 7.2 ppm.
-
Aromatic Protons (Benzyl Rings): The ten protons of the two benzyl groups will produce a complex multiplet in the range of 7.3-7.5 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum (proton-decoupled) would show the following signals:
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C9 (-OCH₃) | ~52 |
| C10, C17 (-OCH₂Ph) | ~70 |
| C4 | ~108 |
| C2, C6 | ~109 |
| C12', C16', C12'', C16'' (ortho-C of benzyl) | ~127 |
| C14', C14'' (para-C of benzyl) | ~128 |
| C13', C15', C13'', C15'' (meta-C of benzyl) | ~129 |
| C1 | ~132 |
| C11', C11'' (ipso-C of benzyl) | ~136 |
| C3, C5 | ~159 |
| C7 (C=O) | ~166 |
Analysis and Rationale:
-
Aliphatic Carbons (C9, C10, C17): The methyl ester carbon (C9) is expected around 52 ppm, and the benzylic carbons (C10, C17) at approximately 70 ppm.
-
Aromatic Carbons (Central Ring): The carbons directly attached to the oxygen atoms (C3, C5) will be significantly deshielded, appearing around 159 ppm. The C4 carbon is predicted at about 108 ppm, and the C2 and C6 carbons at a similar shift of around 109 ppm. The quaternary carbon C1 will be found near 132 ppm.
-
Aromatic Carbons (Benzyl Rings): The carbons of the benzyl groups will resonate in the typical aromatic region of 127-136 ppm.
-
Carbonyl Carbon (C7): The ester carbonyl carbon will be the most deshielded carbon, appearing at approximately 166 ppm.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Comparative NMR Analysis
To provide a comprehensive understanding, the predicted NMR data for this compound is compared with the experimental data of Methyl Benzoate and the reported data for Methyl 3,5-bis(bromomethyl)benzoate.
Methyl Benzoate
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.91 | Singlet | 3H |
| H3, H5 (meta) | 7.42 | Triplet | 2H |
| H4 (para) | 7.54 | Triplet | 1H |
| H2, H6 (ortho) | 8.03 | Doublet | 2H |
| Carbons | Chemical Shift (δ, ppm) |
| -OCH₃ | 52.1 |
| C2, C6 | 129.6 |
| C3, C5 | 128.3 |
| C4 | 132.8 |
| C1 | 130.0 |
| C=O | 167.0 |
Comparison: The presence of the two electron-donating benzyloxy groups in this compound significantly shields the protons and carbons of the central aromatic ring compared to the unsubstituted Methyl Benzoate. This is evident in the upfield shift of the aromatic protons and carbons.
Methyl 3,5-bis(bromomethyl)benzoate
Reported ¹H NMR data (CDCl₃) for Methyl 3,5-bis(bromomethyl)benzoate shows:
-
-OCH₃: 3.86 ppm (s, 3H)
-
-CH₂Br: 4.44 ppm (s, 4H)
-
H4: 7.56 ppm (s, 1H)
-
H2, H6: 7.94 ppm (d, 2H)[1]
Comparison: The benzyloxy groups in the target compound are electron-donating by resonance, leading to a significant shielding of the central ring protons. In contrast, the bromomethyl groups in Methyl 3,5-bis(bromomethyl)benzoate are electron-withdrawing, causing a deshielding effect and a downfield shift of the aromatic protons H2, H4, and H6 compared to the predicted values for this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and can be reliably interpreted based on fundamental principles of NMR spectroscopy and comparison with analogous structures. The key spectral features include the singlets for the methyl ester and benzylic protons, and the distinct pattern of the aromatic protons on the central ring, which are significantly influenced by the two benzyloxy substituents. This guide provides a robust framework for the analysis and characterization of this important synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Methyl benzoate. HMDB. [Link]
-
Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3,5-bis(benzyloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Structure of a Versatile Benzophenone Derivative
Methyl 3,5-bis(benzyloxy)benzoate is a complex aromatic ester with significant applications in organic synthesis and medicinal chemistry, often serving as a key intermediate in the preparation of more complex molecules. Its structural elucidation is paramount for ensuring the purity and identity of synthesized compounds. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth technical exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will delve into the causal mechanisms behind the fragmentation, compare its analysis by MS with other instrumental methods, and provide a robust experimental protocol for its characterization.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound (C₂₂H₂₀O₄, M.W. = 348.39 g/mol ) in an EI-MS is dictated by the lability of its ester and ether linkages, as well as the stability of the resulting fragments, particularly those stabilized by the aromatic rings. The molecular ion peak ([M]⁺˙) at m/z 348 is expected to be observed, though its intensity may be low due to the facile fragmentation of the molecule.
The primary fragmentation pathways are anticipated to involve:
-
Loss of the Methoxy Group (•OCH₃): Cleavage of the ester's C-O bond can lead to the loss of a methoxy radical, resulting in a stable acylium ion at m/z 317 . This is a common fragmentation pathway for methyl esters.
-
Formation of the Benzoyl Cation and Related Fragments: Cleavage of the bond between the carbonyl carbon and the aromatic ring is less likely due to its strength. However, subsequent fragmentations can lead to ions characteristic of the benzoate structure.
-
Benzylic Cleavage: The C-O bonds of the benzyloxy groups are susceptible to cleavage. The most prominent fragmentation is expected to be the loss of a benzyl radical (•CH₂C₆H₅), leading to a fragment at m/z 257 . Even more favorable is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 , which is often the base peak in the mass spectra of compounds containing a benzyl group.[1][2] This occurs through the cleavage of the benzyl-oxygen bond.
-
Formation of a Substituted Benzoyl Cation: Loss of a benzyloxy radical (•OCH₂C₆H₅) would result in an ion at m/z 241 .
-
Subsequent Fragmentations: The initial fragment ions will undergo further fragmentation. For instance, the acylium ion at m/z 317 could lose a benzyl group to form an ion at m/z 226. The fragment at m/z 257 could lose carbon monoxide (CO) to yield an ion at m/z 229.
The following table summarizes the predicted major fragment ions for this compound under EI-MS.
| m/z | Proposed Fragment Ion | Structural Formula | Notes |
| 348 | Molecular Ion | [C₂₂H₂₀O₄]⁺˙ | May be of low abundance. |
| 317 | [M - •OCH₃]⁺ | [C₂₁H₁₇O₃]⁺ | Loss of the methoxy radical from the ester. |
| 257 | [M - •C₇H₇]⁺ | [C₁₅H₁₃O₄]⁺ | Loss of a benzyl radical. |
| 241 | [M - •OC₇H₇]⁺ | [C₁₅H₁₃O₃]⁺ | Loss of a benzyloxy radical. |
| 105 | [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for benzoates.[3] |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, often the base peak for benzyl-containing compounds.[2] |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl cation.[3] |
Visualizing the Fragmentation Pathway
The logical flow of the fragmentation process can be visualized using a DOT language diagram.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Comparative Analysis: MS vs. Alternative Techniques
While mass spectrometry provides invaluable structural data, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific analytical goal, such as quantification, purity assessment, or unambiguous structure confirmation.
| Analytical Technique | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and provides detailed structural information through fragmentation. Excellent for identifying impurities and byproducts.[4] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantification and purity determination of non-volatile or thermally labile compounds.[5][6] Can be coupled with various detectors (UV, MS). | Provides limited structural information on its own (without an MS detector). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides unambiguous structural elucidation, including stereochemistry.[2][7][8] Non-destructive technique. | Lower sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system. The parameters should be optimized based on the specific instrument and column used.
Sample Preparation
-
Rationale: Proper sample preparation is crucial for obtaining high-quality data and preventing contamination of the instrument. A volatile organic solvent is required for GC analysis.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
GC-MS Instrumentation and Parameters
-
Rationale: The choice of GC column and temperature program is critical for achieving good separation of the analyte from any impurities. The MS parameters are set to ensure efficient ionization and detection of the fragment ions.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Parameters:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable for this type of aromatic compound.[4]
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-400
-
Data Analysis and Interpretation
-
Rationale: The acquired data is processed to identify the analyte and interpret its fragmentation pattern.
-
Procedure:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and with library spectra (if available) to confirm the identity of the compound.
-
Workflow Diagram
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The analysis of the mass spectrometry fragmentation pattern of this compound provides a powerful tool for its identification and structural characterization. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can confidently interpret the resulting mass spectra. While GC-MS is a highly effective technique for this purpose, a comprehensive analytical strategy often benefits from the complementary information provided by HPLC for quantification and NMR for unambiguous structural confirmation. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their analytical workflows, ensuring the integrity and quality of their scientific endeavors.
References
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chem Ed. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
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Stadler, K., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8263. [Link]
- Jezierska, M., & Wąsowicz, E. (2011). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. Chemia Analityczna, 56(4), 535-546.
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Drozd, M., et al. (2014). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Journal of Molecular Structure, 1074, 33-42. [Link]
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Proestos, C., et al. (2006). Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. Food Chemistry, 95(1), 44-52. [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]
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Akoun, A., et al. (2019). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Crystal Structure Theory and Applications, 8(1), 1-18. [Link]
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Park, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1867. [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]
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Ryan, K. S., & Sarpong, R. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. ChemBioChem, 15(12), 1816-1820. [Link]
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Harrison, A. G. (2009). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Journal of The American Society for Mass Spectrometry, 20(2), 266-274. [Link]
-
Park, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Foods, 12(9), 1867. [Link]
- Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Medicinal Plants Research, 5(31), 6694-6701.
-
Chen, H., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of The American Society for Mass Spectrometry, 21(3), 426-434. [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
-
van Staden, C. J., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12462. [Link]
-
Li, Z., et al. (2022). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 144(30), 13627-13636. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Chegg. (2020, April 30). Solved The following is the Mass spectrum of methyl. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2013). NMR, FTIR and DFT study of the interaction of the benzoate anion with meso-octamethylcalix[3]pyrrole. Retrieved from [Link]
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- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A-Comparative-Guide-to-Methyl-3,5-bis(benzyloxy)benzoate-and-Methyl-3,4-bis(benzyloxy)benzoate-in-Synthetic-Applications
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly in the design of complex molecules for pharmaceutical and materials science applications, the selection of appropriate building blocks is paramount. Among the vast array of available intermediates, substituted benzoates serve as versatile scaffolds. This guide provides a detailed comparison of two isomeric compounds: Methyl 3,5-bis(benzyloxy)benzoate and Methyl 3,4-bis(benzyloxy)benzoate. We will delve into their synthesis, structural nuances, and how these differences influence their reactivity and utility in research and development.
At-a-Glance-Comparison
| Feature | This compound | Methyl 3,4-bis(benzyloxy)benzoate |
| CAS Number | 58605-10-0[1] | 54544-05-7[2] |
| Molecular Formula | C22H20O4[1] | C22H20O4[2] |
| Molecular Weight | 348.39 g/mol [1] | 348.39 g/mol [2] |
| Structure | Symmetrical (meta-substitution) | Asymmetrical (ortho- and para-substitution) |
| Typical Synthesis Yield | Generally high, often >90% | High, reported up to 97%[2] |
| Key Synthetic Utility | Precursor for symmetrical molecules, ligands | Precursor for catechol derivatives, natural products |
I.-Introduction-to-the-Isomers
Both this compound and Methyl 3,4-bis(benzyloxy)benzoate are aromatic esters that feature two benzyloxy groups attached to the benzene ring. The key distinction lies in the substitution pattern.
-
This compound possesses a symmetrical substitution pattern, with the benzyloxy groups positioned at the meta-positions relative to the methyl ester. This symmetry can be advantageous in the synthesis of molecules where equivalent reactive sites are desired.
-
Methyl 3,4-bis(benzyloxy)benzoate has an asymmetrical arrangement, with the benzyloxy groups at the ortho- and para-positions. This pattern is frequently encountered in natural products and their synthetic analogues, particularly those derived from catechol.
The choice between these two isomers is therefore not arbitrary but is a strategic decision based on the desired final molecular architecture.
II.-Synthesis-A-Comparative-Overview
The most common and efficient method for the synthesis of both isomers is the Williamson ether synthesis .[3][4][5] This venerable yet reliable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[4][5] In this case, the phenoxide ions are generated from the corresponding methyl dihydroxybenzoates.
General-Synthetic-Scheme
Caption: Generalized workflow for the Williamson ether synthesis of the title compounds.
Comparative-Experimental-Data
While conditions are similar, slight variations in yield and purification can be observed.
| Parameter | This compound | Methyl 3,4-bis(benzyloxy)benzoate | Source(s) |
| Starting Material | Methyl 3,5-dihydroxybenzoate | Methyl 3,4-dihydroxybenzoate | [2] |
| Base | K2CO3, Cs2CO3 | K2CO3 | [2] |
| Solvent | Acetone, DMF | Acetone | [2] |
| Reaction Time | Typically 4-24 hours | ~7 hours (reflux) | [2] |
| Yield | Generally high | Up to 97% | [2] |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography | [2] |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K2CO3) is a commonly used base that is effective and economical. Cesium carbonate (Cs2CO3) can sometimes lead to higher yields, especially with less reactive halides, due to the increased solubility of the cesium phenoxide.
-
Solvent: Acetone and DMF are excellent polar aprotic solvents for SN2 reactions, as they solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.[3]
-
Catalyst: Potassium iodide (KI) is often added in catalytic amounts when benzyl chloride is used. Through the Finkelstein reaction, it generates a small amount of the more reactive benzyl iodide in situ, accelerating the reaction.
III.-Detailed-Experimental-Protocols
Synthesis-of-Methyl-3,4-bis(benzyloxy)benzoate
This protocol is adapted from a reported synthesis.[2]
Materials:
-
Methyl 3,4-dihydroxybenzoate
-
Benzyl chloride (BnCl)
-
Potassium carbonate (K2CO3), anhydrous
-
Potassium iodide (KI)
-
Acetone, anhydrous
-
Methanol (MeOH)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add Methyl 3,4-dihydroxybenzoate (1.0 eq), K2CO3 (4.0 eq), and KI (0.8 eq).
-
Add anhydrous acetone to the flask to create a suspension.
-
Stir the suspension at room temperature and slowly add Benzyl chloride (2.4 eq).
-
Heat the reaction mixture to reflux and maintain for approximately 7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and add methanol to quench any remaining benzyl chloride. Stir for 1 hour.
-
Filter the mixture through celite to remove inorganic salts and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from hexane. The mother liquor can be further purified by column chromatography (Hexane/EtOAc gradient) to maximize the yield.
-
The final product is typically obtained as a white solid. A yield of up to 97% has been reported for this procedure.[2]
Synthesis-of-Methyl-3,5-bis(benzyloxy)benzoate
Materials:
-
Methyl 3,5-dihydroxybenzoate
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF.
-
Add anhydrous K2CO3 (2.5-3.0 eq) to the solution.
-
Stir the mixture at room temperature and add Benzyl bromide (2.2-2.5 eq) dropwise.
-
Continue stirring at room temperature for 12-24 hours, or gently heat to 50-60 °C to reduce reaction time. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
IV.-Structural-Influence-on-Reactivity-and-Applications
The isomeric difference between the 3,5- and 3,4- substitution patterns has significant implications for the subsequent use of these molecules.
Caption: Influence of isomeric structure on chemical reactivity and applications.
Methyl-3,5-bis(benzyloxy)benzoate
The symmetry of the 3,5-isomer means that the two positions ortho to the ester group (C2 and C6) are chemically equivalent. This is advantageous for reactions where symmetrical derivatization is desired. The benzyl groups in this compound are primarily used as protecting groups for the hydroxyl functionalities. They can be removed under standard hydrogenolysis conditions (e.g., H2, Pd/C) to reveal the free phenols.
Key Applications:
-
Resveratrol Analogues: It is a key intermediate in the synthesis of various resveratrol derivatives, which are studied for their potential antioxidant and anti-inflammatory properties.
-
Dendrimer Synthesis: The symmetrical nature of the molecule lends itself to the construction of dendritic wedges and dendrimers.
Methyl-3,4-bis(benzyloxy)benzoate
The 3,4-isomer is a protected form of a catechol derivative. Catechols are important structural motifs in many natural products and pharmaceuticals. The differential electronic environment of the remaining aromatic protons (at C2, C5, and C6) can allow for regioselective electrophilic aromatic substitution under carefully controlled conditions.
Key Applications:
-
Pharmaceutical Development: It serves as a building block for compounds targeting a wide range of biological activities. For instance, related structures have been used in the development of inhibitors for enzymes like malate dehydrogenase, which is a target in cancer metabolism.[6][7]
-
Natural Product Synthesis: Many flavonoids and other natural products contain the 3,4-dihydroxybenzoyl (protocatechuoyl) moiety. This compound provides a convenient, protected starting material for their synthesis.
V.-Conclusion
Both this compound and Methyl 3,4-bis(benzyloxy)benzoate are valuable synthetic intermediates, readily prepared in high yield via the Williamson ether synthesis. The choice between them is dictated by the strategic goals of the synthesis.
-
For pathways requiring symmetry and leading to structures like resveratrol analogues or dendrimers, the 3,5-isomer is the logical choice.
-
For syntheses targeting catechol-containing molecules , natural products, or certain classes of pharmacologically active compounds, the 3,4-isomer is the preferred precursor.
Understanding the subtle yet critical differences in their structure and resulting reactivity allows researchers to make informed decisions, streamlining synthetic routes and efficiently accessing complex molecular targets.
References
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PubChem. This compound. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Journal of Medicinal Chemistry, 2017, 60(20), 8631-8646. [Link]
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Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–427. [Link]
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A Comparative Guide to the Biological Activity of Methyl 3,5-bis(benzyloxy)benzoate Analogs: A Research Perspective
For researchers, scientists, and professionals engaged in drug discovery, the exploration of novel chemical scaffolds is a cornerstone of innovation. Methyl 3,5-bis(benzyloxy)benzoate and its analogs represent a class of compounds with significant, yet largely untapped, therapeutic potential. The core structure, featuring a central benzoic acid methyl ester with two benzyloxy side chains, offers a versatile platform for structural modification. This guide provides a comparative analysis of the biological activities of analogs related to this core structure, drawing upon experimental data from similar chemical classes to infer structure-activity relationships (SAR) and guide future research endeavors.
While direct comparative studies on a series of this compound analogs are not extensively available in current literature, a comprehensive analysis of structurally related compounds, such as benzyloxybenzaldehyde, benzyloxyurea, and diaryl ether derivatives, allows for the formulation of well-grounded hypotheses regarding their potential biological activities. This guide will synthesize these findings to provide a predictive framework for the rational design and evaluation of novel this compound analogs.
I. The Therapeutic Potential of the Benzyloxy Motif: A Foundation for Drug Design
The benzyloxy moiety is a common feature in a variety of biologically active molecules. Its presence can influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. The diaryl ether linkage, conceptually similar to the benzyloxy group, is a known pharmacophore in numerous enzyme inhibitors. By examining the biological activities of compounds containing these key structural elements, we can extrapolate potential activities for the this compound scaffold.
II. Comparative Analysis of Biological Activities in Structurally Related Analogs
To facilitate a comparative understanding, the following sections summarize the observed biological activities of compounds structurally analogous to this compound. It is crucial to note that these data are presented to guide hypothesis-driven research and are not direct experimental results for the titular compound class.
A. Anticancer Activity
Several studies have highlighted the anticancer potential of benzyloxy-containing compounds. A series of benzyloxybenzaldehyde derivatives, for instance, have demonstrated significant activity against the HL-60 human leukemia cell line.[1][2] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2]
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Analogs against HL-60 Cells [1][2]
| Compound | Structure | IC50 (µM) |
| 2-(benzyloxy)benzaldehyde | R = H | Significant at 1-10 µM |
| 2-(benzyloxy)-4-methoxybenzaldehyde | R = 4-OCH3 | Significant at 1-10 µM |
| 2-(benzyloxy)-5-methoxybenzaldehyde | R = 5-OCH3 | Significant at 1-10 µM |
| 2-(benzyloxy)-5-chlorobenzaldehyde | R = 5-Cl | Significant at 1-10 µM |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | R' = 3-OCH3 | Most Potent |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde | R' = 2-Cl | Significant at 1-10 µM |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde | R' = 4-Cl | Significant at 1-10 µM |
Note: The structures in the table are simplified representations of the benzyloxybenzaldehyde scaffold.
Similarly, novel benzyloxyurea derivatives have shown promising anticancer activity against K562 and L1210 leukemia cell lines, with some compounds exhibiting greater apoptotic activity than the standard drug hydroxyurea.[3][4]
Inference for this compound Analogs: These findings suggest that introducing substituents on the benzyl rings of this compound, such as methoxy or chloro groups, could be a promising strategy for developing novel anticancer agents. The positions of these substituents are likely to play a critical role in determining the potency and selectivity of the compounds.
B. Enzyme Inhibition
The diaryl ether linkage is a key structural feature in a number of enzyme inhibitors. Studies on diaryl ether-based inhibitors of InhA, an enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, have revealed important structure-activity relationships.[5] The introduction of specific substituents on the B-ring of the diaryl ether scaffold was found to influence the inhibitor's residence time on the enzyme, a critical factor for in vivo efficacy.[5]
Table 2: Structure-Activity Relationship of Diaryl Ether InhA Inhibitors [5]
| B-Ring Substitution | Enzyme Inhibition | Antibacterial Activity |
| Ortho-substituents | Time-dependent inhibition | Active in vivo |
Note: This table provides a qualitative summary of the findings.
Inference for this compound Analogs: The benzyloxy groups in this compound can be considered as a form of diaryl ether linkage. Therefore, modifications to the benzyl rings could modulate the inhibitory activity of these analogs against various enzymes. This suggests a potential for these compounds to act as inhibitors of kinases, phosphatases, or other enzymes where a diaryl ether motif is known to be effective.
C. Antimicrobial Activity
Diaryl ether derivatives have also been investigated for their antibacterial properties. A series of dicationic diaryl ethers demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[6]
Inference for this compound Analogs: The structural similarity of the benzyloxy core to diaryl ethers suggests that this compound analogs could be explored for their antimicrobial potential. The introduction of cationic groups or other modifications that enhance interaction with bacterial cell membranes or intracellular targets could lead to the discovery of novel antibacterial agents.
III. Experimental Protocols: A Guide for Investigation
To facilitate further research into the biological activities of this compound analogs, this section provides detailed, step-by-step methodologies for key experiments based on protocols described for structurally related compounds.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on benzyloxyurea derivatives and is suitable for assessing the antiproliferative activity of novel compounds against cancer cell lines.[3][4]
-
Cell Culture: Maintain the desired cancer cell line (e.g., HL-60, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
B. Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes and is based on the principles used in the study of diaryl ether inhibitors of InhA.[5]
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the enzyme, inhibitor, and initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration. Determine the IC50 or Ki value for potent inhibitors.
IV. Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the potential mechanisms of action and the experimental approaches, the following diagrams are provided.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and Anticancer Evaluation of Benzyloxyurea Derivatives [jstage.jst.go.jp]
- 5. Time-dependent diaryl ether inhibitors of InhA: structure-activity relationship studies of enzyme inhibition, antibacterial activity, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 3,5-bis(benzyloxy)benzoate Analogs for Targeted Drug Discovery
Introduction: Unlocking the Therapeutic Potential of the Benzoate Scaffold
Methyl 3,5-bis(benzyloxy)benzoate is an aromatic ester characterized by a central benzoic acid core flanked by two benzyloxy moieties.[1][2] While the specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active molecules. The diaryl ether-like structure, for instance, is a common feature in kinase inhibitors, where it can occupy hydrophobic pockets in ATP-binding sites.[3] This guide presents a systematic exploration of the structure-activity relationships (SAR) for a series of rationally designed analogs of this compound.
For the purpose of this illustrative guide, we will hypothesize a primary biological target: Malate Dehydrogenase 2 (MDH2) , a mitochondrial enzyme crucial for cellular metabolism. Inhibition of MDH2 has emerged as a promising strategy in cancer therapy, as it disrupts mitochondrial respiration and the metabolic adaptations of tumor cells.[4] This investigation will therefore focus on elucidating the structural modifications that enhance the inhibitory potency and selectivity of our lead compound against MDH2.
We will detail the synthetic strategies for a focused library of analogs, provide comprehensive protocols for their biological evaluation, and present a comparative analysis of their performance. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a framework for initiating SAR studies on similar scaffolds.
Rational Design and Synthesis of Analogs
The core scaffold of this compound offers several key positions for chemical modification to probe the chemical space around our hypothetical target's binding site. Our synthetic strategy is centered on modifications at three primary locations: the benzyl groups, the methyl ester, and the central phenyl ring.
Synthetic Workflow Overview
The general synthetic approach begins with the readily available and economical starting material, methyl 3,5-dihydroxybenzoate. Standard Williamson ether synthesis conditions are employed for the introduction of the benzyl and substituted benzyl groups.
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A Senior Application Scientist's Guide to Methyl 3,5-bis(benzyloxy)benzoate: Purity, Performance, and Practical Application
For researchers and professionals in drug development and synthetic chemistry, the selection of a chemical intermediate is a critical decision governed by purity, reactivity, and its compatibility with a multi-step synthetic route. Methyl 3,5-bis(benzyloxy)benzoate (CAS: 58605-10-0) is a key building block whose utility is defined by the strategic use of benzyl groups to mask the reactive hydroxyl functionalities of its precursor, Methyl 3,5-dihydroxybenzoate.[1][2]
This guide provides an in-depth comparison of this compound with its primary alternative, the unprotected Methyl 3,5-dihydroxybenzoate. We will explore the causality behind its synthesis, analyze the data typically presented in a Certificate of Analysis (CoA), and provide field-proven experimental protocols to empower scientists in making informed decisions for their research.
The Strategic Role of Benzyl Protection
In organic synthesis, protecting groups are essential tools that temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[3] The benzyl (Bn) group is a widely used protecting group for alcohols and phenols due to its robustness under a wide range of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[4][5]
The primary reason for using this compound is to deactivate the nucleophilic and acidic nature of the two phenolic hydroxyl groups. This protection allows for selective reactions at other sites, such as hydrolysis of the methyl ester or modifications to the aromatic ring, which would be complicated by the presence of free hydroxyls.
Diagram 1: The Logic of Protecting Groups
Caption: Workflow illustrating the strategic use of a protecting group.
Synthesis and Certificate of Analysis (CoA) Profile
This compound is synthesized from Methyl 3,5-dihydroxybenzoate via a Williamson ether synthesis.[1] This reaction involves the deprotonation of the phenolic hydroxyls by a mild base, such as potassium carbonate (K₂CO₃), followed by nucleophilic attack on benzyl bromide.
A typical Certificate of Analysis provides a crucial quality benchmark. However, researchers should be aware that some suppliers provide this product without extensive analytical data, placing the responsibility of quality confirmation on the buyer.[6]
Table 1: Typical Certificate of Analysis Specifications
| Parameter | Specification | Method | Purpose & Interpretation |
| Appearance | White to off-white powder/crystal | Visual | Provides a first check for gross impurities or degradation. |
| Purity | ≥98.0% | Gas Chromatography (GC) | Quantifies the amount of the desired compound relative to impurities. Essential for stoichiometric accuracy in subsequent reactions.[7] |
| Melting Point | 69.0 - 72.0 °C | Capillary Method | A narrow melting point range is indicative of high purity. Impurities typically depress and broaden the range.[7] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Confirms the molecular structure. Key proton and carbon signals should be present and correctly shifted (see Table 2).[8] |
| Molecular Mass | Conforms to 348.4 g/mol | Mass Spectrometry (MS) | Verifies the molecular weight and provides fragmentation patterns that can help identify the structure.[8] |
Analytical Deep Dive: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation. The spectrum of this compound is highly characteristic.
Table 2: Comparative ¹H NMR Data (Typical Shifts in CDCl₃)
| Functional Group | This compound | Methyl 3,5-dihydroxybenzoate | Rationale for Shift |
| Methyl Ester (–OCH₃) | ~3.9 ppm (s, 3H) | ~3.8 ppm (s, 3H) | Minimal change; environment is electronically similar. |
| Benzyl Methylene (–OCH₂Ph) | ~5.1 ppm (s, 4H) | N/A | Characteristic signal for the benzylic protons adjacent to the ether oxygen. |
| Benzyl Aromatic (–OCH₂C₆H₅) | ~7.3-7.5 ppm (m, 10H) | N/A | Complex multiplet representing the 10 protons of the two benzyl rings. |
| Benzoate Aromatic (H2, H6) | ~7.2 ppm (d) | ~6.9 ppm (d) | Deshielded (shifted downfield) upon benzylation due to electronic changes. |
| Benzoate Aromatic (H4) | ~6.8 ppm (t) | ~6.5 ppm (t) | Deshielded (shifted downfield) upon benzylation. |
| Hydroxyl (–OH) | N/A | ~5.5-6.5 ppm (br s, 2H) | Broad singlet that disappears upon D₂O exchange; its absence is a key indicator of successful protection. |
Comparative Guide: Protected vs. Unprotected Intermediate
Choosing between the "protected" benzyloxy and "unprotected" dihydroxy form is a critical decision based on the planned synthetic route.
Diagram 2: Decision Framework for Intermediate Selection
Caption: Decision tree for selecting the appropriate starting material.
Key Comparison Points:
-
Reactivity: The free phenolic hydroxyls of Methyl 3,5-dihydroxybenzoate are acidic and nucleophilic. They will react with bases, acylating agents, and alkylating agents. The benzyl ethers in the protected form are comparatively inert.[3]
-
Solubility: The benzyl groups significantly increase the lipophilicity of the molecule, enhancing its solubility in common organic solvents like dichloromethane, ethyl acetate, and THF, while decreasing its solubility in polar solvents like water.
-
Cost and Simplicity: Methyl 3,5-dihydroxybenzoate is the precursor and therefore generally less expensive.[9] Using it avoids the additional synthesis and deprotection steps, making it preferable if the planned chemistry does not interfere with the hydroxyl groups.
Experimental Protocols & Field Insights
The following protocols are self-validating, incorporating purification and analytical checkpoints to ensure the integrity of the material throughout the workflow.
Protocol 1: Synthesis of this compound
This protocol details the benzylation of Methyl 3,5-dihydroxybenzoate. The key to success is ensuring anhydrous conditions to prevent side reactions.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3,5-dihydroxybenzoate (5.0 g, 29.7 mmol).
-
Solvent & Base: Add anhydrous acetone (100 mL) followed by anhydrous potassium carbonate (12.3 g, 89.1 mmol, 3.0 eq.). The use of a fine powder and vigorous stirring is crucial for this heterogeneous reaction.
-
Alkylation: Add benzyl bromide (8.9 mL, 74.3 mmol, 2.5 eq.) dropwise at room temperature. Causality: A slight excess of the alkylating agent ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Crystallization: Recrystallize the resulting solid from a mixture of ethyl acetate and hexane to yield pure this compound as a white crystalline solid.
-
Validation: Confirm identity and purity via melting point and ¹H NMR analysis as described in Table 1 and 2.
Protocol 2: Deprotection via Catalytic Hydrogenation
This is the most common and clean method for removing benzyl ethers. The reaction is typically fast and produces toluene as the only byproduct, which is easily removed.[3][4]
-
Setup: In a hydrogenation flask, dissolve this compound (2.0 g, 5.74 mmol) in methanol or ethyl acetate (50 mL).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 5 mol% Pd). Trustworthiness: The catalyst should be handled under a blanket of inert gas (e.g., Argon) as it can be pyrophoric.
-
Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) three times, then maintain a positive pressure of H₂ (typically 1-3 atm or a balloon) with vigorous stirring.
-
Monitoring: The reaction is often complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad may be pyrophoric; do not allow it to dry completely before safe disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3,5-dihydroxybenzoate.
-
Validation: Confirm the complete removal of benzyl groups by ¹H NMR (disappearance of signals at ~5.1 and 7.3-7.5 ppm and appearance of the –OH signal).
Protocol 3: RP-HPLC Method for Purity Analysis
This method provides a reliable way to quantify the purity of this compound.[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Time 0 min: 60% A, 40% B
-
Time 15 min: 95% A, 5% B
-
Time 20 min: 95% A, 5% B
-
Time 22 min: 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL.
-
Analysis: The increased hydrophobicity of this compound will result in a significantly longer retention time compared to its dihydroxy precursor under these reverse-phase conditions.
Conclusion
This compound is more than just a chemical; it is a strategic tool for complex molecular architecture. Its value lies in the inertness of the benzyl ethers, which unlocks synthetic pathways that are inaccessible with the unprotected dihydroxy analogue. While its use introduces additional steps of protection and deprotection, the control and selectivity it affords are often indispensable. A thorough validation of its purity via the analytical methods outlined in a CoA—whether provided by the supplier or performed in-house—is the foundational step for any successful research and development campaign.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
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Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
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Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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HETEROCYCLES. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]
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MassBank. Methyl benzoate; LC-ESI-ITFT; MS2; CE: 60; [M+H]+. [Link]
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ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
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Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]
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-
USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
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PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]
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YouTube. Methyl Benzoate : Organic Synthesis Fischer Esterification. [Link]
-
PubChem. Trimethylsilyl 3,5-bis(trimethylsilyloxy)benzoate. [Link]
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-
ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
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Beilstein Journals. Supporting information. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of Dibenzylated Benzoates
For researchers, medicinal chemists, and professionals in drug development, the targeted synthesis of polysubstituted aromatic compounds is a cornerstone of molecular design. Dibenzylated benzoates, in particular, represent a class of structures with potential applications in materials science and as precursors to complex pharmaceutical agents. The introduction of two benzyl groups onto a benzoate scaffold, however, presents a significant synthetic challenge, demanding precise control over regioselectivity and reaction efficiency. This guide provides an in-depth comparison of modern catalytic systems for the synthesis of dibenzylated benzoates, with a focus on explaining the causal factors behind experimental choices and providing actionable, data-supported protocols.
Introduction: The Challenge of Controlled Dibenzylation
The direct, double C-H benzylation of a simple benzoic acid or benzoate core is an ambitious transformation. Catalytic C-H activation offers an atom-economical and elegant approach, circumventing the need for pre-functionalized starting materials. However, achieving selective dibenzylation over mono-benzylation, and controlling the position of the second functionalization, requires a carefully chosen catalytic system. This guide will dissect and compare two leading strategies: Ruthenium-catalyzed C-H benzylation, which has shown promise for double functionalization, and Palladium-catalyzed systems, which have demonstrated efficacy in related double benzylation reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the outcome of C-H benzylation reactions. Below, we compare the performance and mechanistic nuances of ruthenium and palladium-based systems for the synthesis of dibenzylated aromatic compounds.
Ruthenium-Catalyzed C-H Benzylation: A Promising Avenue for Double Functionalization
Ruthenium catalysts have emerged as powerful tools for C-H activation, and recent studies have indicated their potential for achieving double functionalization on a single aromatic ring. Notably, photo-induced ruthenium catalysis has been shown to facilitate twofold C-H functionalization under mild conditions.
Catalytic System: [Ru(p-cymene)Cl₂]₂ with a suitable carboxylate base.
Mechanism & Rationale: The catalytic cycle is believed to involve a carboxylate-assisted C-H activation, forming a ruthenacycle intermediate. In the presence of a benzylating agent and under photo-irradiation, a single electron transfer (SET) mechanism can be initiated. The key to achieving double benzylation lies in the ability of the mono-benzylated product to re-enter the catalytic cycle for a second C-H activation and benzylation event. The regioselectivity of the second benzylation is influenced by both steric and electronic factors of the mono-benzylated intermediate. For unsubstituted benzoic acid, double ortho-arylation has been observed, suggesting a similar potential for dibenzylation.
Performance Data:
| Catalyst System | Substrate | Benzylating Agent | Conditions | Product | Yield (%) | Reference |
| [Ru(p-cymene)Cl₂]₂ / NaOAc | 2-Phenylpyridine | Benzyl Chloride | Blue LED, 1,4-Dioxane, rt, 24h | 2-(2,6-dibenzylphenyl)pyridine | 5aa: 55% | [1] |
| [Ru(p-cymene)Cl₂]₂ / K₂CO₃ | Benzoic Acid | Arylthianthrenium Salt | PCy₃, Toluene, 120°C, 24h | 2,6-Diarylbenzoic Acid | 19 (mixture of mono and di) | [2] |
Experimental Protocol: Photo-Induced Ruthenium-Catalyzed Double Benzylation
This protocol is adapted from the work of Ackermann and colleagues on twofold C-H functionalization.[1]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-phenylpyridine (0.2 mmol), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), and sodium acetate (0.4 mmol).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
Add benzyl chloride (0.5 mmol) and anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED (450 nm) at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(2,6-dibenzylphenyl)pyridine.
Logical Flow of Ruthenium-Catalyzed Dibenzylation:
Caption: Ruthenium-catalyzed di-ortho-benzylation of benzoic acid.
Palladium-Catalyzed Double Benzylation: A Strategy of Decarboxylative Coupling
While direct double C-H benzylation of benzoic acids using palladium is less documented, palladium catalysts have shown remarkable efficiency in the "one-pot" double benzylation of other aromatic systems, such as 2-substituted pyridines, through a decarboxylative coupling strategy.[3] This approach offers an alternative synthetic route to related structures and highlights the versatility of palladium catalysis.
Catalytic System: PdCl₂ with a silver co-catalyst (e.g., Ag₂O).
Mechanism & Rationale: This method involves an initial decarboxylative coupling of a carboxylic acid (like a picolinic acid derivative) to introduce the first benzyl group. The mono-benzylated intermediate can then undergo a second C-H activation and benzylation cycle. The silver co-catalyst is often crucial, potentially acting as an oxidant and facilitating the catalytic cycle. While not a direct C-H activation of benzoic acid itself, this strategy demonstrates the potential of palladium to orchestrate multiple C-C bond formations in a single pot.
Performance Data:
| Catalyst System | Substrate | Benzylating Agent | Conditions | Product | Yield (%) | Reference |
| PdCl₂ / Ag₂O | 2-Picolinic Acids | Benzyl Halides | K₂CO₃, DMA, 120°C | 2-(dibenzylmethyl)pyridines | up to 85% | [3] |
Experimental Protocol: Palladium-Catalyzed One-Pot Double Benzylation of a Pyridine Carboxylic Acid
This protocol is based on the decarboxylative double benzylation of 2-picolinic acids.[3]
-
In a sealed tube, combine the 2-picolinic acid (0.5 mmol), PdCl₂ (0.025 mmol, 5 mol%), Ag₂O (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add benzyl bromide (1.2 mmol) and anhydrous DMA (2 mL).
-
The tube is sealed and the mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated.
-
The residue is purified by flash chromatography to yield the 2-(dibenzylmethyl)pyridine product.
Conceptual Workflow for Palladium-Catalyzed Double Benzylation:
Sources
A Comparative Guide to the Validation of Methyl 3,5-bis(benzyloxy)benzoate Purity by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for Purity
Methyl 3,5-bis(benzyloxy)benzoate is a crucial intermediate in the synthesis of various high-value organic molecules and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a central benzoate core with two bulky, non-polar benzyloxy groups, presents a unique analytical challenge. The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, ultimately compromising the safety, efficacy, and stability of the final product.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH). Our objective is to equip researchers and drug development professionals with a robust framework for developing and validating a stability-indicating HPLC method that is not only compliant but also scientifically sound.
Anticipating the Challenge: Potential Impurities in Synthesis
A robust analytical method must be capable of separating the main compound from any potential process-related and degradation impurities. The synthesis of this compound typically proceeds via the Williamson ether synthesis, starting from Methyl 3,5-dihydroxybenzoate and benzyl bromide.[1][2] This pathway informs the potential impurity profile we must target for separation.
Potential Process-Related Impurities:
-
Impurity A (Starting Material): Methyl 3,5-dihydroxybenzoate
-
Impurity B (Intermediate): Methyl 3-benzyloxy-5-hydroxybenzoate (mono-alkylated)
-
Impurity C (Reagent-Related): Benzyl alcohol (from hydrolysis of benzyl bromide)
-
Impurity D (Reagent-Related): Dibenzyl ether (from self-condensation of benzyl bromide)
Potential Degradation Products:
-
Degradant E (Hydrolysis): 3,5-bis(benzyloxy)benzoic acid
-
Other stress-induced (oxidative, photolytic) degradants to be identified via forced degradation studies.
The analytical goal is to develop a method with sufficient specificity to resolve this compound from these five known impurities and any unknown degradants that may arise.
The Strategic Framework for Method Validation
Our validation strategy is anchored by the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," and the principles of forced degradation outlined in ICH Q1A(R2) to establish the method as stability-indicating.[3][4] The overall workflow is designed to systematically establish the method's suitability for its intended purpose.
Caption: High-level workflow for HPLC method validation.
Part 1: The Workhorse Method - Reversed-Phase HPLC (RP-HPLC)
For the analysis of aromatic compounds like this compound, RP-HPLC is the predominant technique used in pharmaceutical analysis.[5][6] Its compatibility with aqueous-organic mobile phases, robustness, and wide availability of stationary phases make it the logical first choice.
Principle of Separation in RP-HPLC
In RP-HPLC, we use a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] The separation is governed by hydrophobic interactions.
-
This compound: Being highly non-polar due to its two benzyl groups and ester moiety, it will be strongly retained on the C18 column.
-
Polar Impurities (A, B, C, E): Compounds with free hydroxyl or carboxylic acid groups (Impurities A, B, E) or the smaller benzyl alcohol (Impurity C) are more polar and will interact less with the stationary phase, thus eluting earlier.
-
Non-Polar Impurities (D): Dibenzyl ether (Impurity D) is also non-polar and may have a retention time close to the main peak, making it a "critical pair" to monitor for resolution.
Caption: Contrasting elution orders in RP-HPLC and NP-HPLC.
Experimental Protocol: RP-HPLC Method
This protocol serves as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse for resolving aromatic compounds with good efficiency and capacity.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of acidic impurities, leading to better peak shape.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Good UV transparency and lower viscosity compared to methanol mixtures.[8] |
| Gradient Elution | 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 50% B | A gradient is essential to elute polar impurities early while retaining and resolving the non-polar API and related substances. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the analyte and related impurities provide strong chromophores at this wavelength. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile:Water (50:50) | Ensures sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
Validation Protocol & Representative Data (ICH Q2(R1))
1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated using forced degradation studies, which also establish the stability-indicating nature of the method.[9][10] The goal is to achieve 5-20% degradation to ensure degradation products are formed at a sufficient level for detection without destroying the sample.[11]
Protocol:
-
Prepare solutions of this compound at 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).
-
Analyze all stressed samples, along with a non-stressed control, using the RP-HPLC method. Assess peak purity using a photodiode array (PDA) detector.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of API | Purity Angle | Purity Threshold | Observations |
| Control (t=0) | 0 | 0.125 | 0.250 | Single, pure peak observed. |
| Acid (1N HCl, 80°C) | 15.2% | 0.131 | 0.255 | Main peak pure. Major degradant at RRT 0.85 (likely Degradant E). |
| Base (1N NaOH, 80°C) | 18.5% | 0.140 | 0.260 | Main peak pure. Major degradant at RRT 0.85. |
| Oxidation (3% H₂O₂) | 8.9% | 0.128 | 0.252 | Main peak pure. Minor degradants observed at RRT 0.95 and 1.10. |
| Thermal (105°C) | 2.1% | 0.126 | 0.251 | Compound is stable to heat. No significant degradation. |
| Photolytic (ICH) | 6.5% | 0.135 | 0.258 | Main peak pure. Multiple minor degradants observed. |
The data demonstrates that the method is stability-indicating, as the main API peak remains pure and is well-resolved from all degradation products.
2. Linearity and Range
Protocol: Prepare calibration standards of this compound at five concentrations, typically from 50% to 150% of the nominal assay concentration. Perform triplicate injections at each level.
Table 2: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Range | 0.5 - 1.5 mg/mL | 80 - 120% of nominal |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-Intercept | Minimal (<2% of response at 100%) | Close to zero |
3. Accuracy and Precision
Protocol:
-
Accuracy: Analyze samples spiked with known amounts of API at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Perform six replicate preparations of the same sample at 100% concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Table 3: Accuracy and Precision Summary
| Validation Parameter | Level | Result (%RSD) | Acceptance Criteria (%RSD) |
| Accuracy (% Recovery) | 80%, 100%, 120% | 99.2% - 101.1% | 98.0% - 102.0% |
| Repeatability (n=6) | 100% | 0.45% | ≤ 1.0% |
| Intermediate Precision (n=6) | 100% | 0.68% | ≤ 2.0% |
Results confirm the method is accurate and precise for the quantification of the API.[3][12]
Part 2: The Orthogonal Method - Normal-Phase HPLC (NP-HPLC)
While RP-HPLC is the primary choice, an orthogonal method like Normal-Phase (NP-HPLC) is invaluable for confirmatory analysis. NP-HPLC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, providing a completely different separation selectivity.[13] It is particularly useful for separating structurally similar, non-polar compounds that may co-elute in RP-HPLC.[14]
Experimental Protocol: NP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | Silica, 250 mm x 4.6 mm, 5 µm | A highly polar stationary phase for retaining polar functional groups. |
| Mobile Phase | n-Hexane : Ethyl Acetate (90:10 v/v) | A non-polar mobile phase system. Adjusting the ratio of the more polar ethyl acetate controls retention.[13] |
| Elution Mode | Isocratic | Often sufficient for NP-HPLC when impurities have different polarities. |
| Flow Rate | 1.2 mL/min | Adjusted for optimal efficiency with the non-aqueous mobile phase. |
| Detection | UV at 254 nm | Same as RP-HPLC. |
| Sample Prep. | 1.0 mg/mL in Mobile Phase | Ensures compatibility and good peak shape. |
Comparative Performance
NP-HPLC provides a powerful secondary check on purity. Its strength lies in its different selectivity.
Table 4: Comparative Resolution (Rs) of Critical Pairs
| Compound Pair | RP-HPLC Resolution (Rs) | NP-HPLC Resolution (Rs) | Commentary |
| API / Impurity D | 2.1 | 3.5 | NP-HPLC provides superior resolution for this non-polar impurity from the non-polar API. |
| API / Degradant E | 4.5 | 1.9 | RP-HPLC is far superior for separating the polar acidic degradant from the non-polar API. |
This comparison clearly shows the complementary nature of the two techniques. RP-HPLC is superior for overall impurity profiling, while NP-HPLC can be used to confirm the absence of co-eluting non-polar impurities.
Conclusion and Final Recommendation
The validation of purity for this compound requires a meticulous and scientifically-grounded approach.
-
Primary Recommendation: A gradient Reversed-Phase HPLC method on a C18 column is the recommended primary method for routine quality control and stability testing. It has been shown to be specific, stability-indicating, linear, accurate, and precise, capable of resolving polar and moderately non-polar impurities in a single run.
-
Orthogonal Confirmation: A Normal-Phase HPLC method on a silica column should be considered a valuable orthogonal method. It is particularly useful during method development to confirm peak homogeneity and can be employed in investigational studies if a non-polar, co-eluting impurity is suspected.
By employing this dual-methodology strategy, researchers and drug development professionals can build a comprehensive and trustworthy data package that ensures the quality of this compound and satisfies stringent regulatory requirements.
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Vertex AI Search. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis . Vertex AI Search. [Link]
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Steps for HPLC Method Validation . Pharmaguideline. [Link]
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Forced Degradation Studies . SciSpace. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
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Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects . YouTube. [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY . IJCRT.org. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW . Zenodo. [Link]
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Validation of high-performance liquid chromatography methods for pharmaceutical analysis . ResearchGate. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
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Normal-phase capillary chromatography of polar aromatic compounds . ResearchGate. [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC . BME. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]
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Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]
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High-Performance Liquid Chromatography . Chemistry LibreTexts. [Link]
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Reversed Phase HPLC Columns . Phenomenex. [Link]
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HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works . YouTube. [Link]
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Reversed-Phase HPLC Mobile-Phase Chemistry — Explained . LCGC International. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . ResearchGate. [Link]
- Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-bis(benzyloxy)benzoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3,5-bis(benzyloxy)benzoate (CAS No. 58605-10-0). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
The overriding principle governing laboratory waste is that no experimental work should begin without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive approach is the cornerstone of prudent laboratory practice and environmental responsibility.
Hazard Assessment and the Precautionary Principle
To build a presumptive hazard profile, we can analyze structurally related compounds:
-
Benzyl Benzoate: Classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4]
-
Methyl Benzoate: Known to be harmful if swallowed and may be fatal if it enters airways. It is also reactive with strong bases, acids, and oxidizing agents.[5]
Given these data, it is scientifically prudent to handle this compound as a substance that is potentially harmful if ingested and a significant environmental hazard, particularly to aquatic ecosystems.
| Property | Information |
| Chemical Name | This compound |
| Alternate Name | Methyl 3,5-bis(phenylmethoxy)benzoate[6] |
| CAS Number | 58605-10-0[6] |
| Molecular Formula | C₂₂H₂₀O₄[6] |
| Presumptive Hazards | Harmful if swallowed, Toxic to aquatic life. |
| Potential Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[5][7] |
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Since some ethers can permeate nitrile gloves, it is advisable to limit direct handling time and change gloves immediately if contamination is suspected.[8]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
Rationale: The use of appropriate PPE is the first line of defense against accidental exposure through skin contact, eye splashes, or ingestion. This minimizes the risk of both acute and chronic health effects.
Step-by-Step Disposal Protocol
Disposal must not involve evaporation in a fume hood or discharge into the sewer system.[2] All chemical waste must be collected and managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]
Step 1: Waste Segregation
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated waste stream.
-
DO NOT mix this waste with other chemical waste streams unless you have confirmed compatibility.
-
Specifically, keep this waste separate from:
-
Strong Oxidizing Agents (e.g., perchlorates, nitrates)
-
Strong Acids (e.g., sulfuric acid, nitric acid)
-
Strong Bases (e.g., sodium hydroxide)
-
Rationale: Improperly mixing incompatible chemicals is a primary cause of laboratory accidents.[7] Mixing this compound with oxidizers or other reactive materials could lead to a violent reaction, fire, or the emission of toxic vapors.[5][7]
Step 2: Container Selection and Labeling
Select a container that is compatible with the waste and in good condition.
-
Container Type: Use a sturdy, leak-proof container with a secure, tight-fitting screw cap.[7] Glass or polyethylene containers are generally suitable. The container should be clean and dry before use.
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:[7]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (do not use abbreviations or formulas).
-
A clear statement of the hazards: "Toxic, Environmental Hazard "
-
The date the container was first used and the date it becomes full.
-
Rationale: Proper labeling is a critical regulatory requirement (EPA 40 CFR 265.16) and is essential for the safety of all personnel who may handle the container, from lab staff to EHS technicians.[9] It ensures the contents are known and can be managed correctly throughout the disposal process.
Step 3: Waste Accumulation and Storage
Store the hazardous waste container safely within your laboratory's designated Satellite Accumulation Area (SAA).
-
Keep the container closed at all times , except when adding waste.[2][10]
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) that can hold at least 110% of the volume of the largest container within it.[7]
-
Store away from heat, sources of ignition, and direct sunlight.
Rationale: Keeping containers closed prevents the release of vapors and protects the integrity of the waste. Secondary containment ensures that any potential leaks are captured, preventing a larger spill and environmental contamination.
Step 4: Arranging Final Disposal
Once the waste container is full (leaving at least one inch of headspace to allow for expansion), arrange for its collection.[7]
-
Contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for submitting a collection request, which is often done via an online form.[2]
-
Do not transport hazardous waste yourself. This must be done by trained EHS personnel.[2]
Rationale: Final disposal of hazardous waste is a highly regulated process governed by agencies such as the EPA under the Resource Conservation and Recovery Act (RCRA).[9] Using your institution's EHS program ensures that the waste is transported, treated, and disposed of in a compliant and environmentally sound manner.
Decontamination of Empty Containers
An "empty" container that held a hazardous waste may still be subject to regulation.[1] To render a container non-hazardous, follow this triple-rinse procedure.
-
Select a solvent that can readily dissolve this compound (e.g., acetone, ethyl acetate).
-
Add an amount of solvent equal to about 5-10% of the container's volume.
-
Secure the cap and swirl the container to rinse all interior surfaces thoroughly.
-
Pour the solvent rinsate into your hazardous waste container. This rinsate is now considered hazardous waste.[2]
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Once triple-rinsed, deface or remove the original chemical label and the hazardous waste label.[2] The container can now typically be disposed of in the regular trash or recycled, depending on institutional policy.
Rationale: The triple-rinse procedure ensures that residual chemical, which could still pose a hazard, is removed to a regulatory-accepted level.[1][2] Collecting the rinsate is critical, as disposing of it down the drain would negate the entire waste management effort and release contaminants into the environment.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spills (manageable by lab personnel):
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with an absorbent material (e.g., spill pads, vermiculite).
-
Sweep or scoop the contaminated absorbent material into a designated bag or container.
-
Label the container as "Hazardous Waste: Debris contaminated with this compound" and dispose of it through EHS.[2][3]
-
-
Major Spills (large volume, unmanageable, or outside of a ventilated area):
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]
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D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Safety Data Sheet - Methyl benzoate. Chemos GmbH & Co.KG. [Link]
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Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
